tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(piperidin-4-ylmethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFYUSHKQUUFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373196 | |
| Record name | tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049727-98-1 | |
| Record name | tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride
This guide provides a comprehensive technical overview of tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride, a versatile building block in modern medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, and strategic applications, grounding all claims in authoritative references.
Introduction: A Bifunctional Building Block of Strategic Importance
This compound, with CAS number 1049727-98-1, is a key intermediate prized for its bifunctional nature. It incorporates two critical structural motifs: the piperidine ring and a Boc-protected primary amine. The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets[1][2][3]. The tert-butyloxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the primary amine, allowing for selective chemical transformations at other positions of the molecule[4][5][6].
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions. This guide will explore the synthesis, functional group strategy, and practical applications of this valuable synthetic intermediate.
Physicochemical and Safety Data
A thorough understanding of a compound's properties is foundational to its effective application. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1049727-98-1 | [7] |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [7] |
| Molecular Weight | 250.77 g/mol | [7] |
| IUPAC Name | tert-butyl N-(piperidin-4-ylmethyl)carbamate hydrochloride | [8] |
| Synonyms | 4-(Boc-aminomethyl)piperidine HCl, N-(tert-Butoxycarbonyl)-4-(aminomethyl)piperidine hydrochloride | [8] |
| Appearance | White to off-white solid | [9][10] |
| Storage Conditions | Inert atmosphere, 2-8°C | [7][11] |
Safety Profile
As a laboratory chemical, proper handling is essential. The compound is classified with the following hazards:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Standard precautionary measures, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be employed[11][12]. All work should be conducted in a well-ventilated fume hood[11].
Synthesis and Mechanism
The synthesis of this compound is a multi-step process that highlights fundamental principles of organic chemistry, particularly amine protection. A common synthetic route starts from piperidin-4-ylmethanol.
Synthetic Workflow Diagram
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. 1049727-98-1|this compound|BLD Pharm [bldpharm.com]
- 8. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. TERT-BUTYL METHYL(PIPERIDIN-4-YLMETHYL)-CARBAMATE | 138022-04-5 [chemicalbook.com]
- 10. tert-Butyl methyl(piperidin-4-ylmethyl)carbamate 95% | CAS: 138022-04-5 | AChemBlock [achemblock.com]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.ie [fishersci.ie]
tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride molecular weight
An In-depth Technical Guide to tert-Butyl (piperidin-4-ylmethyl)carbamate Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of tert-butyl (piperidin-4-ylmethyl)carbamate and its hydrochloride salt, a pivotal building block in contemporary medicinal chemistry. The piperidine scaffold is a privileged structure in drug design, and its functionalization is key to developing novel therapeutics. This document details the compound's physicochemical properties, outlines robust synthetic and analytical protocols, and explores its critical role as a versatile intermediate in the synthesis of high-value molecules, particularly kinase inhibitors. The methodologies described herein are grounded in established chemical principles, offering researchers and drug development professionals a practical and scientifically rigorous resource.
Core Physicochemical Properties and Identification
Understanding the fundamental properties of a chemical reagent is the cornerstone of its effective application. tert-Butyl (piperidin-4-ylmethyl)carbamate, often referred to as 4-(Boc-aminomethyl)piperidine, is a bifunctional molecule featuring a secondary amine within a piperidine ring and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The hydrochloride salt enhances the compound's stability and handling characteristics, making it a preferred form for storage and use in various synthetic applications.
The most basic nitrogen on the molecule is the secondary amine of the piperidine ring, which is readily protonated to form the hydrochloride salt. The nitrogen of the carbamate is significantly less basic due to the electron-withdrawing effect of the adjacent carbonyl group. Therefore, the standard commercially available hydrochloride salt is the monohydrochloride.
Table 1: Key Physicochemical Data and Identifiers
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| IUPAC Name | tert-butyl N-(piperidin-4-ylmethyl)carbamate | tert-butyl N-(piperidin-4-ylmethyl)carbamate hydrochloride | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₁H₂₃ClN₂O₂ | [1] |
| Molecular Weight | 214.30 g/mol | 250.76 g/mol | [1] |
| Monoisotopic Mass | 214.168128 Da | 250.144806 Da | [1][2] |
| CAS Number | 135632-53-0 | 359629-16-6 | [1] |
| Appearance | White to off-white solid/powder | White powder | [3] |
| Storage | Store at 0-8 °C under inert gas | Store at 0-8 °C, sealed in dry conditions | [3] |
| Predicted pKa | 10.05 ± 0.10 (for the piperidine nitrogen) | N/A | [3] |
Synthesis and Manufacturing Insights
The synthesis of tert-butyl (piperidin-4-ylmethyl)carbamate is a multi-step process that leverages common and scalable reactions in organic chemistry. The most field-proven approach involves the protection of a commercially available precursor, 4-(aminomethyl)piperidine.
Synthetic Workflow: Boc Protection
The primary synthetic transformation is the selective protection of the exocyclic primary amine in the presence of the endocyclic secondary amine. This is efficiently achieved using di-tert-butyl dicarbonate (Boc₂O). The choice of Boc₂O is deliberate; it is a highly effective and relatively mild reagent for introducing the acid-labile Boc protecting group, which is essential for subsequent synthetic steps where selective deprotection is required.
Caption: General synthetic workflow for the preparation of the title compound.
Self-Validating Experimental Protocol: Synthesis
This protocol describes the synthesis of the free base. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 4-(aminomethyl)piperidine (1.0 equiv) and dissolve in dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Causality: DCM is an excellent solvent for this reaction as it dissolves the starting materials and is unreactive towards the reagents.
-
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 equiv) in a minimal amount of DCM. Add the Boc₂O solution dropwise to the stirred amine solution over 30 minutes.
-
Causality: Dropwise addition at low temperature helps to control the exotherm of the reaction and minimizes the formation of the di-Boc protected by-product on the piperidine nitrogen.
-
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM/Methanol (e.g., 9:1 v/v) with a suitable stain (e.g., ninhydrin). The disappearance of the starting material spot (which is highly polar) and the appearance of a new, less polar product spot indicates reaction completion.
-
Work-up and Isolation: Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acidic impurities) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be used directly. If necessary, purification can be achieved by column chromatography on silica gel.
-
Conversion to Hydrochloride Salt: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether (e.g., 2 M) dropwise until precipitation is complete. Filter the resulting white solid, wash with cold ether, and dry under vacuum to yield the hydrochloride salt.
Chemical Reactivity: The Strategic Role of the Boc Group
The primary utility of tert-butyl (piperidin-4-ylmethyl)carbamate in synthesis lies in the orthogonal nature of its protecting group. The Boc group is stable under a wide range of conditions (e.g., basic hydrolysis, hydrogenation) but is readily cleaved under acidic conditions. This allows for the functionalization of the piperidine nitrogen while the primary amine remains masked. Once the desired modification on the piperidine ring is complete, the Boc group can be removed to reveal the primary amine for further coupling reactions.
Boc Deprotection Mechanism
The deprotection proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbonyl oxygen of the carbamate, making the carbonyl carbon more electrophilic and susceptible to cleavage. The stable tert-butyl cation is formed as a leaving group, which then typically eliminates a proton to form isobutylene gas.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Self-Validating Experimental Protocol: Boc Deprotection
-
Reactor Setup: Dissolve the Boc-protected substrate (1.0 equiv) in a suitable solvent such as DCM or 1,4-dioxane.
-
Reagent Addition: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA, 4-10 equiv, often used as a 20-50% solution in DCM) or a 4 M solution of HCl in 1,4-dioxane.[4]
-
Causality: A strong acid is required to efficiently protonate the carbamate. Anhydrous conditions are often preferred to prevent side reactions like ester hydrolysis if other sensitive functional groups are present.[4]
-
-
Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 1-3 hours. The reaction can be monitored by TLC or LC-MS. A successful reaction is confirmed by the disappearance of the starting material and the appearance of a more polar product. The evolution of isobutylene gas may also be observed.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product is the amine salt (e.g., trifluoroacetate or hydrochloride). It can be used directly or neutralized by washing with a mild base (e.g., sat. NaHCO₃ solution) during an aqueous workup to yield the free amine.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a sharp singlet at ~1.4 ppm integrating to 9H), protons on the piperidine ring (a complex series of multiplets between ~1.1 and 3.1 ppm), and the methylene bridge protons adjacent to the carbamate nitrogen (~2.9-3.0 ppm).
-
¹³C NMR: The carbon spectrum will display a signal for the quaternary carbon of the tert-butyl group (~28 ppm), the tert-butyl methyl carbons (~79 ppm), and signals for the piperidine and methylene carbons. The carbonyl carbon of the carbamate will appear downfield (~156 ppm).
-
Mass Spectrometry (ESI-MS): In positive ion mode, the free base will show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 215.18.[2] The hydrochloride salt will typically show the same peak for the free base in the gas phase.
Applications in Drug Discovery
This compound is not an active pharmaceutical ingredient itself, but a crucial building block. Its structure allows it to serve as a versatile linker or scaffold component in the synthesis of complex drug candidates.
Intermediate for Kinase Inhibitors
A primary application is in the synthesis of kinase inhibitors.[5][6] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. This building block allows for the introduction of a piperidine ring, which can orient other pharmacophoric groups for optimal binding within the ATP-binding pocket of a target kinase.[7][8]
Caption: Generalized role as a building block in kinase inhibitor synthesis.[5]
The typical synthetic strategy involves:
-
Coupling: The secondary amine of the piperidine ring is coupled to a core heterocyclic scaffold (e.g., a pyrimidine or quinoline).[5]
-
Deprotection: The Boc group is removed to unmask the primary amine.
-
Final Elaboration: The newly freed amine is acylated or coupled with another fragment to complete the synthesis of the target inhibitor.
This compound is a key intermediate in the development of IRAK4 inhibitors and orexin receptor antagonists, highlighting its value in creating new therapies.[6]
Safety and Handling
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
-
Hazard Identification: The free base and its hydrochloride salt are classified as irritants. GHS hazard statements indicate that the compound can cause skin irritation and serious eye irritation or damage.[1] Some sources also indicate it may cause severe skin burns.[1]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling Procedures: Avoid creating dust.[5] In case of contact, immediately flush skin or eyes with copious amounts of water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.
References
-
A B Enterprises. TERT-BUTYL PIPERIDINE-4-YL CARBAMATE. [Link]
-
Aldlab-chemicals. tert-Butyl (piperidin-4-ylmethyl)carbamate. [Link]
-
PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429. [Link]
-
ChemBK. tert-butyl methyl(piperidin-4-yl)carbamate. (2024-04-09). [Link]
-
PubChemLite. Tert-butyl (piperidin-4-ylmethyl)carbamate (C11H22N2O2). [Link]
-
Pothuri, V. V., et al. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 2018. [Link]
-
ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024-02-27). [Link]
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
Napier, P., et al. An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]
-
MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]
-
Ley, S. V., et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 2024. [Link]
-
ResearchGate. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025-08-06). [Link]
-
ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
Sources
- 1. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Tert-butyl (piperidin-4-ylmethyl)carbamate (C11H22N2O2) [pubchemlite.lcsb.uni.lu]
- 3. chembk.com [chembk.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scienceopen.com [scienceopen.com]
An In-Depth Technical Guide to tert-Butyl (piperidin-4-ylmethyl)carbamate Hydrochloride as a PROTAC Linker
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation. The success of a PROTAC molecule is not solely dependent on its ligands for the target protein and the E3 ligase; the chemical linker connecting these two entities plays a pivotal, and often decisive, role. The linker's architecture dictates the PROTAC's physicochemical properties, stability, and its ability to orchestrate a productive ternary complex. This guide provides an in-depth technical analysis of tert-butyl (piperidin-4-ylmethyl)carbamate hydrochloride, a versatile building block for constructing advanced PROTACs. We will explore the scientific rationale for employing rigid, saturated heterocycles in linker design and provide a detailed framework for the synthesis and strategic incorporation of this specific linker, grounded in field-proven insights for researchers in drug discovery.
The PROTAC Revolution: A Paradigm Shift in Pharmacology
PROTACs are heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system (UPS) for the selective elimination of disease-causing proteins.[1][] A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[3][4][5]
Upon entering the cell, the PROTAC forms a ternary complex by simultaneously binding to the POI and an E3 ligase.[1][3][6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[] A key advantage of this mechanism is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling potent degradation at substoichiometric concentrations.[1][6]
Caption: The catalytic cycle of a PROTAC molecule.
The Linker: More Than a Simple Tether
While the two ligands provide specificity, the linker is the central nervous system of the PROTAC, profoundly influencing its biological activity.[4] The linker's length, rigidity, and chemical composition are critical parameters that must be optimized to achieve a stable and productive ternary complex.[1][][8]
-
Length: An insufficient linker length can lead to steric clashes, preventing the simultaneous binding of the POI and E3 ligase.[8] Conversely, an excessively long linker may result in unproductive binding modes or favor binary complex formation over the crucial ternary complex (a phenomenon known as the "hook effect").[1] The optimal length is highly dependent on the specific POI-E3 ligase pair and must be determined empirically.[4][9]
-
Composition and Physicochemical Properties: The linker's chemical makeup directly impacts the PROTAC's drug-like properties.[1][10] Historically, flexible polyethylene glycol (PEG) and alkyl chains have been the most common motifs due to their synthetic accessibility.[][10] However, these linkers can contribute to high lipophilicity and a large number of rotatable bonds, potentially compromising cell permeability and oral bioavailability.[1] Incorporating polar or rigid functional groups can modulate these properties.[1][8]
-
Rigidity: Introducing conformational constraints into the linker can pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[1][11] Rigid linkers, such as those containing saturated heterocycles like piperidine, can enhance binding cooperativity and improve overall degradation efficiency.[1][11]
The Piperidine Advantage: Engineering Superior PROTACs
The limitations of early-generation flexible linkers have driven the field toward more sophisticated, rigid designs. Saturated heterocycles, particularly piperidine and piperazine, have become valuable components in modern PROTAC linkers.[10][11] The incorporation of a piperidine moiety, as found in tert-butyl (piperidin-4-ylmethyl)carbamate, offers several distinct advantages:
-
Conformational Rigidity: The piperidine ring restricts the linker's flexibility, which can enhance the stability of the ternary complex.[11] This rigidity helps to properly orient the POI and E3 ligase for efficient ubiquitin transfer.[1]
-
Improved Solubility: The basic nitrogen atom in the piperidine ring can be protonated at physiological pH.[12] This provides an ionizable center that can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, a critical factor for both in vitro handling and in vivo pharmacology.[8][10][13]
-
Enhanced Metabolic Stability: Compared to linear alkyl or PEG chains, which can be susceptible to oxidative metabolism, the piperidine ring is generally more metabolically robust.[11]
-
Vector for 3D Diversity: The chair conformation of the piperidine ring allows for the introduction of substituents in defined axial or equatorial positions, providing a scaffold for exploring three-dimensional chemical space and optimizing interactions within the ternary complex.
Technical Profile: this compound
This commercially available building block is an excellent starting point for introducing a piperidine-based linker into a PROTAC. Its structure features a secondary amine within the piperidine ring and a primary amine protected as a tert-butyloxycarbonyl (Boc) carbamate, offering orthogonal handles for sequential chemical modifications.
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₃ClN₂O₂ | |
| Molecular Weight | 250.77 g/mol | |
| Structure | ||
| Key Features | - Secondary amine for initial coupling- Boc-protected primary amine for orthogonal deprotection and subsequent coupling- Piperidine core for rigidity and solubility | N/A |
Experimental Protocol: A Self-Validating Synthetic Workflow
The integration of this compound into a PROTAC scaffold is a two-stage process. The following is a generalized, yet robust, protocol. Researchers must adapt the specific reagents and conditions based on the reactivity of their POI and E3 ligase ligands.
Stage 1: Coupling of the First Ligand to the Piperidine Nitrogen
The secondary amine of the piperidine ring is the initial point of attachment. Reductive amination is a reliable method for this transformation.
-
Objective: To form a stable C-N bond between the piperidine linker and a ligand containing a suitable aldehyde or ketone functional group (Ligand-CHO).
-
Step-by-Step Methodology:
-
Salt-to-Free-Base Conversion: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH). Add a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq) to neutralize the hydrochloride salt and generate the free base in situ.
-
Imine Formation: Add the aldehyde-functionalized ligand (Ligand-CHO, 1.0 eq) to the solution. Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 - 2.0 eq). This reagent is preferred for its selectivity and tolerance of various functional groups.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-16 hours).
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting product (Ligand-Linker(Boc)) by flash column chromatography.
-
Stage 2: Boc Deprotection and Coupling of the Second Ligand
With the first half of the PROTAC assembled, the Boc protecting group is removed to reveal the primary amine, which is then coupled to the second ligand.
-
Objective: To deprotect the primary amine and subsequently form an amide bond with a second ligand containing a carboxylic acid (Ligand-COOH).
-
Step-by-Step Methodology:
-
Boc Deprotection: Dissolve the purified Ligand-Linker(Boc) (1.0 eq) in DCM. Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v in DCM). Stir at room temperature for 1-2 hours.
-
Solvent Removal: Monitor deprotection by LC-MS. Once complete, remove the solvent and excess TFA in vacuo. The resulting amine will be a TFA salt.
-
Amide Coupling: Dissolve the deprotected amine salt (Ligand-Linker-NH₂·TFA, 1.0 eq) and the carboxylic acid-functionalized second ligand (Ligand-COOH, 1.0-1.2 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Activation and Coupling: Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base like DIPEA (3.0-4.0 eq). Stir the reaction at room temperature.
-
Reaction Monitoring and Purification: Monitor the reaction by LC-MS until completion (typically 2-12 hours). Dilute the reaction mixture with water and extract with an appropriate organic solvent. Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) to ensure high purity.
-
Caption: General synthetic workflow for incorporating the linker.
Conclusion
The rational design of the linker is a cornerstone of modern PROTAC development. Moving beyond simple, flexible chains to incorporate more rigid and functional motifs is key to creating degraders with superior pharmacological properties. This compound represents a strategically valuable building block, offering a blend of rigidity, improved physicochemical properties, and synthetic tractability. The piperidine core provides a conformationally constrained scaffold that can facilitate the formation of a potent ternary complex, while its basic nitrogen can enhance solubility. The orthogonal protecting group strategy enables a reliable and modular synthetic approach. By understanding and applying the principles outlined in this guide, researchers can leverage this linker to accelerate the development of the next generation of highly effective targeted protein degraders.
References
- Vertex AI Search. tert-Butyl (piperidin-4-ylmethyl)
- CD ComputaBio.
- MedChemExpress. tert-Butyl N-methyl-N-(piperidin-4-ylmethyl)
- MedChemExpress. tert-Butyl (1-(2-aminoethyl)piperidin-4-yl)
- ResearchGate. The PROTACs mechanism of action—PROTAC promotes the simultaneous and....
- PubChem. tert-Butyl (piperidin-4-ylmethyl)
- AChemBlock. tert-Butyl methyl(piperidin-4-ylmethyl)
- ChemPep. Overview of PROTAC Linkers.
- ChemBK. tert-butyl methyl(piperidin-4-yl)
- BLD Pharm.
- Ambeed.com.
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
- BOC Sciences. Overview of PROTAC Linkers: Types and Design.
- BOC Sciences. (2024).
- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
- BroadPharm. (2022).
- ResearchGate. Experimental pKa values of piperazine-containing PROTACs.
-
Gaber, N., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry, 11(11), 1233-1246. [Link]
- Journal of the American Chemical Society. (2026).
-
Montalbetti, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1101-1109. [Link]
- Open Exploration Publishing. (2020).
-
National Center for Biotechnology Information. (2022). An overview of PROTACs: a promising drug discovery paradigm. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
-
National Center for Biotechnology Information. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. [Link]
- Drug Discovery News. What are PROTACs? Mechanisms, advantages, and challenges.
- ResearchGate. Distributions of the physicochemical and drug-like properties of the....
-
Wikipedia. Proteolysis targeting chimera. [Link]
- ResearchGate.
- BOC Sciences. Design Principles of PROTAC Delivery Systems.
- BroadPharm. PROTAC linker, E3 Ligase Ligand-Linker.
Sources
- 1. chempep.com [chempep.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 6. researchgate.net [researchgate.net]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. explorationpub.com [explorationpub.com]
The Strategic Incorporation of Piperidine Linkers in PROTAC Design: A Technical Guide to Optimizing Potency and Physicochemical Properties
An in-depth technical guide by a Senior Application Scientist.
Abstract: Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two ligands—one for the protein of interest (POI) and one for an E3 ubiquitin ligase—connected by a chemical linker. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and drug-like properties. This guide provides an in-depth exploration of the role of piperidine-containing linkers in PROTAC design. We will delve into the physicochemical advantages conferred by these saturated heterocyclic scaffolds, including enhanced rigidity, improved solubility, and favorable pharmacokinetic profiles. Furthermore, this guide will detail synthetic strategies for their incorporation, methods for characterization, and case studies of successful piperidine-based PROTACs, offering researchers and drug development professionals a comprehensive resource for the rational design of next-generation protein degraders.
Introduction to PROTAC Technology and the Central Role of the Linker
Mechanism of Action of PROTACs: The Ternary Complex
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific proteins.[1] Unlike traditional inhibitors that block the activity of a protein, PROTACs eliminate the protein from the cell altogether.[2] They achieve this by acting as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, a component of the cell's ubiquitin-proteasome system (UPS). This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), which facilitates the transfer of ubiquitin from the E3 ligase to the POI.[3] The polyubiquitinated POI is then recognized and degraded by the proteasome, a cellular machine responsible for protein catabolism.
The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple POI molecules, potentially leading to a more profound and durable biological effect compared to occupancy-based inhibitors.[2]
The Linker as a Key Determinant of PROTAC Efficacy and Druggability
The linker connecting the POI-binding and E3 ligase-binding moieties is a critical component that significantly influences the overall performance of a PROTAC.[4] Its length, composition, and attachment points dictate the geometry of the ternary complex, which in turn affects the efficiency of ubiquitination and subsequent degradation.[5] Both the length and composition of the linker are critically important for the formation of a productive ternary complex, degradation activity, and target selectivity.[5] Furthermore, the linker has a substantial impact on the physicochemical properties of the PROTAC molecule, such as its solubility, permeability, and metabolic stability, which are all crucial for its development as a drug.[6]
Classification of PROTAC Linkers
PROTAC linkers can be broadly classified based on their flexibility:
-
Flexible Linkers: The most common types are polyethylene glycol (PEG) and alkyl chains.[7] These linkers provide a high degree of conformational freedom, which can be advantageous in allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination. However, their flexibility can also be a drawback, as it may lead to a higher entropic penalty upon ternary complex formation and can sometimes result in poor metabolic stability.[]
-
Rigid Linkers: These linkers incorporate structural elements that restrict conformational flexibility, such as cycloalkane structures (e.g., piperidine, piperazine, cyclohexane) and aromatic rings.[9][10] By reducing the conformational freedom of the PROTAC, rigid linkers can pre-organize the molecule into a bioactive conformation, potentially leading to improved potency and selectivity.[]
Piperidine Scaffolds: A Privileged Motif in PROTAC Linker Design
Among the various rigid linker motifs, piperidine and its related heterocycle, piperazine, have gained significant attention in PROTAC design.[10] These saturated heterocyclic scaffolds offer a unique combination of properties that can be leveraged to overcome some of the common challenges in PROTAC development.
Physicochemical Properties of Piperidine-Containing Linkers
The chair-like conformation of the piperidine ring introduces a degree of rigidity into the linker, which can help to lock the PROTAC into a conformation that is favorable for ternary complex formation.[] This pre-organization can reduce the entropic cost of binding and lead to higher degradation efficiency.[11] However, it is important to note that excessive rigidity can also be detrimental if the constrained conformation is not compatible with the formation of a productive ternary complex.[6]
PROTACs are often large molecules with high molecular weights and lipophilicity, which can lead to poor solubility and cell permeability.[5] The incorporation of a piperidine or piperazine moiety, which contains a basic nitrogen atom, can significantly improve the aqueous solubility of a PROTAC, particularly at physiological pH.[6] This is because the nitrogen atom can be protonated, introducing a positive charge that enhances the molecule's interaction with water.[3][5] The use of a piperidine group has been successfully employed to increase the solubility of androgen receptor (AR) degrader PROTACs.[12]
Linkers composed of simple alkyl chains or PEG units can be susceptible to oxidative metabolism.[12] The cyclic and more sterically hindered nature of piperidine linkers can enhance metabolic stability, leading to a longer half-life in vivo.[9] This improved stability, combined with enhanced solubility, can translate to better pharmacokinetic properties, including higher plasma concentrations and improved oral bioavailability.[13][9] For instance, the replacement of a linear linker with a rigid piperazine and azetidine-containing linker in the AR degrader ARD-2582 resulted in a significant increase in plasma concentration and oral bioavailability in mice.[13]
The Impact of Piperidine Linkers on Ternary Complex Formation
The primary role of the PROTAC linker is to facilitate the formation of a stable and productive ternary complex. The rigidity and defined geometry of piperidine linkers play a crucial role in this process.
The piperidine scaffold can act as a "molecular ruler," precisely controlling the distance and orientation between the POI and the E3 ligase.[4] This is critical because the efficiency of ubiquitin transfer is highly dependent on the spatial arrangement of the lysine residues on the POI surface relative to the active site of the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[3]
While rigidity can be advantageous, a certain degree of flexibility is often required to allow for the necessary conformational adjustments upon binding to both proteins.[4] The optimal linker is one that strikes a balance between being rigid enough to pre-organize the PROTAC in a favorable conformation and flexible enough to accommodate the formation of a stable ternary complex.[] The choice between a purely rigid linker and a semi-rigid one (e.g., a piperidine ring connected to a flexible chain) is a key consideration in the design process and often requires empirical optimization.[10]
Synthetic Strategies for Incorporating Piperidine Linkers into PROTACs
The incorporation of piperidine-based linkers into PROTACs requires a robust and flexible synthetic toolbox. The modular nature of PROTACs allows for the synthesis of the POI ligand, the E3 ligase ligand, and the linker separately, followed by their convergent assembly.
General Synthetic Routes
The synthesis of piperidine-containing PROTACs typically involves the use of bifunctional piperidine building blocks that can be coupled to the two ligands. Common coupling reactions include amidation, etherification, and "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[10]
Step-by-Step Protocol: Synthesis of a Piperidine-Containing PROTAC Linker Building Block
This protocol describes the synthesis of a versatile piperidine-based linker with orthogonal functional groups, allowing for sequential coupling to the POI and E3 ligase ligands.
Objective: To synthesize (1-(tert-butoxycarbonyl)piperidin-4-yl)methyl 4-methylbenzenesulfonate, a common intermediate for further functionalization.
Materials:
-
(1-(tert-butoxycarbonyl)piperidin-4-yl)methanol
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve (1-(tert-butoxycarbonyl)piperidin-4-yl)methanol (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution, followed by the portion-wise addition of tosyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired tosylated piperidine linker building block.
Self-Validation: The successful synthesis of the product can be confirmed by ¹H NMR and ¹³C NMR spectroscopy to verify the presence of the tosyl group and the integrity of the piperidine ring. Mass spectrometry can be used to confirm the molecular weight of the product.
Case Study: Synthesis of a Specific Piperidine-Based PROTAC
The synthesis of ARD-69, a potent androgen receptor (AR) degrader, provides an excellent example of the incorporation of a di-piperidine motif.[10] The synthesis involves the coupling of a piperidine-alkyne fragment with a piperidine-acid fragment, followed by further elaboration and final coupling to the AR and VHL ligands.[10] The detailed synthetic scheme can be found in the primary literature.
Characterization and Optimization of Piperidine-Containing PROTACs
Once a piperidine-containing PROTAC has been synthesized, a series of in vitro and cell-based assays are necessary to evaluate its efficacy and guide further optimization.
Experimental Workflow for PROTAC Evaluation
A typical workflow for evaluating a novel PROTAC involves a tiered approach, starting with biochemical assays to confirm ternary complex formation and progressing to cell-based assays to measure protein degradation and downstream functional effects.
Key Assays for Characterization
-
Surface Plasmon Resonance (SPR): Can be used to measure the binding kinetics and affinity of the PROTAC to its target proteins and to confirm the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): Provides thermodynamic data on the binding events, including the enthalpy and entropy of ternary complex formation.
-
Förster Resonance Energy Transfer (FRET): A cell-based or biochemical assay that can provide a real-time readout of ternary complex formation.
Protocol: Western Blot for Measuring POI Degradation
Objective: To quantify the reduction in POI levels in cells treated with a piperidine-containing PROTAC.
Materials:
-
Cell line expressing the POI
-
Piperidine-PROTAC of interest
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the piperidine-PROTAC (and a DMSO control) for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4 °C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software to determine the extent of POI degradation.
Self-Validation: The inclusion of a vehicle control (DMSO) and a loading control (e.g., GAPDH) are essential for validating the results. The experiment should be performed in biological triplicate to ensure reproducibility.
The data from western blots or other protein quantification methods are used to determine the DC50 (the concentration of PROTAC that causes 50% degradation of the POI) and the Dmax (the maximum percentage of degradation achieved). These are key parameters for assessing the potency of a PROTAC.
Standard assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and kinetic solubility assays are used to evaluate the drug-like properties of the PROTACs and to assess the impact of the piperidine linker on these parameters.
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the piperidine linker, such as changing its length, attachment points, and the substitution pattern on the piperidine ring, can provide valuable SAR data to guide the optimization of PROTAC potency and physicochemical properties.
| PROTAC Modification | Effect on DC50 | Effect on Solubility | Effect on Permeability | Rationale for Change |
| Baseline (Alkyl Linker) | 100 nM | Low | Moderate | Starting point for comparison |
| Addition of Piperidine | 50 nM | High | Moderate | Improved solubility and pre-organization |
| Lengthening Piperidine Linker | 200 nM | High | Low | Suboptimal geometry for ternary complex |
| N-methylation of Piperidine | 75 nM | Moderate | High | Reduced polarity, improved permeability |
Table 1: Exemplar SAR data for piperidine linker modifications.
Case Studies: Successful Applications of Piperidine Linkers in PROTACs
ARD-69: An Androgen Receptor Degrader with an Ionizable di-Piperidine Motif
Researchers developed a highly potent androgen receptor (AR) degrader, ARD-69, for the potential treatment of metastatic castration-resistant prostate cancer.[10] The introduction of an ionizable pyridine/di-piperidine motif into the linker significantly improved the aqueous solubility compared to earlier-generation PROTACs with all-hydrocarbon linkers.[10] This highly rigid linker enabled potent AR degradation with a DC50 of less than 1 nM in prostate cancer cell lines.[10] This case study highlights the benefit of employing rigid, polar linkers to improve pharmacokinetic properties while maintaining a conformation that is productive for ternary complex formation.[10]
ARV-471 (Vepdegestrant): An Estrogen Receptor Degrader with a Piperidine-Piperazine Linker
ARV-471 is an orally bioavailable PROTAC that targets the estrogen receptor (ER) for degradation and has advanced to late-stage clinical trials for the treatment of ER+/HER2- breast cancer.[14] Its linker contains a piperidine-piperazine moiety, which, in addition to providing rigidity, is thought to contribute to its favorable oral bioavailability by providing a site for protonation.[11] This example underscores the potential of piperidine-containing linkers to enable the development of orally administered PROTAC drugs.
Future Perspectives and Conclusion
Emerging Trends in Rigid Linker Design
The success of piperidine and other cyclic linkers has spurred further innovation in the design of rigid and semi-rigid linkers. This includes the exploration of other heterocyclic systems, such as bicyclic and spirocyclic scaffolds, to further constrain the conformational space of the linker and fine-tune the geometry of the ternary complex.
The Role of Computational Modeling in Predicting Optimal Linker Conformations
As our understanding of the structural requirements for ternary complex formation grows, computational modeling and molecular dynamics simulations are becoming increasingly valuable tools in PROTAC design. These methods can be used to predict the preferred conformations of different linkers and to guide the selection of the most promising candidates for synthesis and experimental evaluation, potentially reducing the need for extensive empirical screening.
Summary of Key Considerations for Piperidine Linker Design
The incorporation of piperidine linkers is a powerful strategy for optimizing the potency and druggability of PROTACs. Key considerations for their design include:
-
Balancing Rigidity and Flexibility: The linker must be rigid enough to pre-organize the PROTAC but flexible enough to allow for productive ternary complex formation.
-
Optimizing Physicochemical Properties: The basic nitrogen of the piperidine ring can be leveraged to improve solubility, but its impact on permeability and pKa must be carefully considered.
-
Strategic Placement and Attachment: The length of the linker and its attachment points to the two ligands are critical for achieving the optimal geometry for ubiquitination.
References
- Precise PEG. (n.d.). Linkers in PROTACs.
- Borsari, C., et al. (2022).
- MolecularCloud. (2025). The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues.
- MedchemExpress. (n.d.). Piperidine-C-Pip-C2-Pip-C2-OH | PROTAC Linker.
- BroadPharm. (n.d.). PROTAC linker, E3 Ligase Ligand-Linker.
- Tait, A. S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(18), 10265-10289.
- Shcherbakova, O. G., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(4), 381-390.
- ResearchGate. (2022). Experimental pKa values of piperazine-containing PROTACs.
- BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design.
- Salami, J., & Crews, C. M. (2017). PROTACs: An emerging therapeutic modality. Seminars in oncology, 44(6), 454-460.
- Cecchini, C., et al. (2022).
- BOC Sciences. (n.d.). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry.
- Borsari, C., et al. (2022).
- Borsari, C., et al. (2022).
- Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia (Aarau), 76(4), 356-361.
- Unciti-Broceta, A., & Ciulli, A. (2023). PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy. Trends in pharmacological sciences, 44(3), 164-179.
- Genentech. (2025). What makes PROTACs and MGDs game-changers in drug discovery?.
- Xiang, W., et al. (2021). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in pharmacology, 12, 729328.
Sources
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 2. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. explorationpub.com [explorationpub.com]
- 13. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 14. news-medical.net [news-medical.net]
A Senior Application Scientist's Guide to tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride for Targeted Protein Degradation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. The rational design of these molecules is a multi-faceted challenge, with the linker component playing a pivotal role in dictating the efficacy, selectivity, and physicochemical properties of the final degrader. This in-depth technical guide focuses on a key building block in the PROTAC synthesis toolkit: tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride . We will explore its strategic importance, provide field-proven synthetic protocols, and detail the critical assays for the characterization of the resulting protein degraders.
The Strategic Role of the Linker in PROTAC Design
A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][] The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's biological activity. Its length, rigidity, and composition influence the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][]
The incorporation of cyclic structures, such as piperidine or piperazine rings, into the linker has become a prevalent strategy to impart rigidity and improve solubility.[] This rigidity can reduce the entropic penalty of forming the ternary complex, potentially leading to improved degradation efficiency. Furthermore, the basic nature of the piperidine nitrogen can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.
This compound is a versatile building block for introducing a piperidine-based linker. The Boc-protected amine provides a stable, yet readily deprotectable handle for further chemical modifications, while the piperidine ring offers the aforementioned advantages of rigidity and improved solubility.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of your building blocks is fundamental to successful synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ClN₂O₂ | PubChem |
| Molecular Weight | 250.77 g/mol | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| Solubility | Soluble in water, DMSO, and methanol | General Chemical Knowledge |
Synthesis of a Model BRD4 Degrader using a Piperidine-Based Linker
To illustrate the practical application of this compound, we will outline the synthesis of a model PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in oncology. This PROTAC will utilize a derivative of the well-characterized BRD4 inhibitor, JQ1, as the warhead and pomalidomide as the Cereblon (CRBN) E3 ligase ligand.
Overall Synthetic Strategy
The synthesis will proceed in a modular fashion, involving the separate preparation of the functionalized JQ1 warhead and the pomalidomide-linker conjugate, followed by their coupling to form the final PROTAC.
Caption: Synthetic strategy for a BRD4-degrading PROTAC.
Step-by-Step Synthesis Protocol
Step 1: Preparation of JQ1-acid
The commercially available (+)-JQ1 contains a tert-butyl ester, which can be selectively hydrolyzed under acidic conditions to provide the corresponding carboxylic acid, a handle for linker attachment.[4]
-
Dissolve (+)-JQ1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to yield JQ1-acid.
Step 2: Synthesis of the Pomalidomide-Linker Intermediate
This step involves the coupling of the pomalidomide E3 ligase ligand with the piperidine linker.
-
To a solution of pomalidomide in dimethylformamide (DMF), add potassium carbonate.
-
Add a suitable difunctional linker precursor with a leaving group on one end and a protected amine on the other (e.g., Boc-protected amino-PEG-bromide).
-
Stir the reaction at 60°C for 12 hours.
-
After cooling, extract the product with an organic solvent and purify by flash chromatography.
-
Deprotect the Boc group using TFA in DCM.
-
Couple the resulting amine with a suitable linker precursor that can react with the piperidine nitrogen of tert-butyl (piperidin-4-ylmethyl)carbamate.
A more direct approach involves:
-
Reacting 4-fluorothalidomide with tert-butyl (piperidin-4-ylmethyl)carbamate in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperature.[5] This directly couples the piperidine linker to a pomalidomide precursor.
Step 3: Final PROTAC Assembly
The final step is the amide coupling of the JQ1-acid with the deprotected amine of the pomalidomide-linker intermediate.
-
Dissolve JQ1-acid and the deprotected pomalidomide-linker amine in DMF.
-
Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA.
-
Stir the reaction at room temperature for 12 hours.
-
Purify the final PROTAC by preparative HPLC.
Characterization and Validation of the Synthesized PROTAC
Once the PROTAC is synthesized and purified, a series of assays are required to validate its structure and function.
Structural Verification
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized PROTAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
In Vitro Characterization
4.2.1. Binding Assays
It is crucial to confirm that the synthesized PROTAC can bind to both the target protein (BRD4) and the E3 ligase (CRBN).
-
Surface Plasmon Resonance (SPR): A powerful technique to measure the binding affinity and kinetics of the PROTAC to both BRD4 and CRBN individually (binary interactions) and to assess the formation of the ternary complex.[6][7]
SPR Protocol for Ternary Complex Analysis:
-
Immobilize the E3 ligase (CRBN) onto the sensor chip.
-
Inject a series of concentrations of the PROTAC alone to determine the binary binding kinetics.
-
In a separate experiment, inject a pre-incubated mixture of the PROTAC and a saturating concentration of the target protein (BRD4) over the immobilized E3 ligase to measure the ternary complex formation and stability.[6][8][9]
-
-
Isothermal Titration Calorimetry (ITC): Provides thermodynamic data on the binding interactions.
4.2.2. Cellular Target Engagement
-
Cellular Thermal Shift Assay (CETSA): This assay confirms that the PROTAC can engage its target protein within a cellular environment. Ligand binding often stabilizes the target protein against thermal denaturation.[10][11][12][13]
CETSA Protocol:
-
Treat intact cells with the PROTAC at various concentrations.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein (BRD4) remaining at each temperature by Western blot or other quantitative methods. A shift in the melting curve indicates target engagement.[11][12]
-
Cellular Activity Assays
4.3.1. Protein Degradation
-
Western Blotting: The most common method to visualize and quantify the degradation of the target protein.
Western Blot Protocol for BRD4 Degradation:
-
Seed cells (e.g., a human cancer cell line expressing BRD4) in a multi-well plate.
-
Treat the cells with a dose-response of the synthesized PROTAC for a defined period (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for BRD4 and a loading control protein (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the extent of BRD4 degradation.
-
-
Quantitative Mass Spectrometry (Proteomics): Provides an unbiased, global view of protein level changes in the cell, confirming the selectivity of the PROTAC.
4.3.2. Downstream Functional Assays
To confirm that the degradation of the target protein leads to the desired biological effect, downstream functional assays are performed. For a BRD4 degrader, this could include:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the effect of BRD4 degradation on cancer cell growth.
-
Quantitative PCR (qPCR): To measure the downregulation of BRD4 target genes, such as MYC.
Self-Validating Systems and Causality in Experimental Design
A robust experimental plan for PROTAC development should include self-validating systems. For instance, the synthesis and testing of a negative control is crucial. This could be an epimer of the E3 ligase ligand that does not bind to CRBN, or a molecule where the linker is attached to a position on the warhead that is known to be critical for target binding. This control should not induce degradation of the target protein, thus confirming that the observed degradation is dependent on the formation of a productive ternary complex.
Furthermore, to demonstrate that the degradation is proteasome-dependent, cells can be co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132). The rescue of target protein levels in the presence of the proteasome inhibitor validates the mechanism of action.[14] Similarly, co-treatment with an E3 ligase inhibitor (e.g., MLN4924 for Cullin-RING ligases) should also block degradation.[14]
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of PROTACs. Its ability to introduce a semi-rigid, solubility-enhancing piperidine moiety into the linker makes it a strategic choice for optimizing the physicochemical and pharmacological properties of protein degraders. The modular synthetic approaches outlined in this guide, coupled with a rigorous cascade of in vitro and cellular characterization assays, provide a clear roadmap for the successful development of novel therapeutics in the exciting field of targeted protein degradation. As our understanding of the complex interplay between the warhead, linker, and E3 ligase ligand continues to evolve, the rational design and selection of linker building blocks will remain a cornerstone of this innovative therapeutic modality.
References
- Troup, R. I., et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther, 1(5), 273–312.
- Zorba, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther, 1, 381-390.
- Gadd, M. S., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-15.
- BOC Sciences. (2021). Overview of PROTAC Linkers: Types and Design. BOC Sciences Tech Note.
- Abdel-Magid, A. F., et al. (2022). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546-1563.
- Fallan, C., et al. (2021). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry, 64(15), 11246-11262.
- Moreau, K., et al. (2025). Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET. Scientific Reports, 15(1), 1-15.
- BenchChem. (2025). Application Notes and Protocols for Measuring Ternary Complex Formation Using Surface Plasmon Resonance (SPR). BenchChem Technical Note.
- Zhang, X., et al. (2024). Exploration and innovation of Linker features in PROTAC design. BOC Sciences Tech Note.
- Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361-368.
-
ResearchGate. (n.d.). (PDF) Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of CRBN‐recruiting PROTACs. A) Synthesis of compounds with... | Download Scientific Diagram. Retrieved from [Link]
- Ciossani, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1101-1109.
- Wu, Z., et al. (2025). Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex. European Journal of Medicinal Chemistry, 285, 116235.
- International Journal of Pharmaceutical Sciences. (2024). Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. International Journal of Pharmaceutical Sciences, 16(2), 1-10.
-
BPS Bioscience. (2022, December 21). Targeted Protein Degradation Using PROTACs and Glues [Video]. YouTube. [Link]
- Ishida, T., & Ciulli, A. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Molecules, 25(24), 5971.
- BenchChem. (2025). Synthesis of Pomalidomide-C5-Azide for PROTAC Development: Application Notes and Protocols. BenchChem Technical Note.
- Jiang, W., & Soutter, H. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments, (191), e65718.
- Wu, Z., et al. (2025). Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex. European Journal of Medicinal Chemistry, 285, 116235.
- Heim, C., et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 64(18), 13531-13553.
- Tovell, H., et al. (2019). Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader. ACS Chemical Biology, 14(5), 882-892.
- Vasta, J. D., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
-
Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Retrieved from [Link]
- Wang, Y., et al. (2020). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B, 10(2), 207-238.
- Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
- Testa, A., et al. (2023). Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead. RSC Chemical Biology, 4(1), 11-16.
- Pelago Bioscience. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Microperspective.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed.
Sources
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aragen.com [aragen.com]
- 10. scispace.com [scispace.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
understanding the structure of tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride
An In-depth Technical Guide to tert-Butyl (piperidin-4-ylmethyl)carbamate Hydrochloride
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of bifunctional building blocks is paramount for the efficient synthesis of complex molecular architectures. Among these, This compound stands out as a critical intermediate. Its structure uniquely combines a piperidine ring, a common scaffold in numerous approved drugs, with a primary amine protected by a tert-butoxycarbonyl (Boc) group. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a versatile reagent in a variety of synthetic applications.
The core utility of this compound lies in the orthogonal reactivity of its two nitrogen atoms. The secondary amine of the piperidine ring is protonated, forming the hydrochloride salt, while the primary amine is masked by the acid-labile Boc protecting group. This arrangement allows for selective functionalization at the piperidine nitrogen, followed by the straightforward deprotection of the primary amine for subsequent reactions. This guide provides an in-depth exploration of its structure, properties, synthesis, and applications, offering field-proven insights for researchers and drug development professionals. The carbamate functional group is a cornerstone in drug design, valued for its chemical stability and its ability to act as a peptide bond surrogate, thereby improving pharmacokinetic properties.[1][2]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central piperidine ring substituted at the 4-position with a Boc-protected aminomethyl group. The hydrochloride salt is formed at the secondary amine of the piperidine ring.
Caption: 2D structure of this compound.
Physicochemical Data Summary
The key physicochemical properties are summarized below for quick reference. These values are critical for designing experimental conditions, such as selecting appropriate solvents and anticipating reaction stoichiometry.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [3] |
| Molecular Weight | 250.76 g/mol | [3] |
| CAS Number | 135632-53-0 (free base) | [4] |
| Appearance | White to light yellow solid/powder | [5][6] |
| Melting Point | 64-66 °C (for a similar free base) | [7] |
| Boiling Point | ~306.0 °C (Predicted, for a similar compound) | [5] |
| SMILES | CC(C)(C)OC(=O)NCC1CCNCC1.Cl | [3] |
| InChIKey | VHYXAWLOJGIJPC-UHFFFAOYSA-N (free base) | [4] |
Synthesis and Mechanistic Insights
The synthesis of piperidine-containing carbamates is a well-established area of organic chemistry, often pivotal for creating libraries of compounds for drug screening. A common and efficient method involves the reductive amination of a protected piperidone precursor.
Synthetic Workflow
The synthesis generally proceeds through a multi-step sequence designed for scalability and high yield. The rationale behind this approach is to build the core structure and then introduce the protected amine functionality.
Caption: A representative synthetic pathway for piperidin-4-yl-carbamates.
Causality in Experimental Design
-
Choice of Starting Material : 1-Benzyl-4-piperidone is often selected because the benzyl group serves as a robust protecting group for the piperidine nitrogen. It is stable under the conditions of reductive amination and Boc protection but can be readily removed via catalytic hydrogenation.[8]
-
Reductive Amination : This step is crucial for introducing the amino group. Using ammonia with a catalyst like Raney Nickel is an efficient method for converting the ketone to a primary amine.[8] The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ.
-
Boc Protection : The introduction of the Boc group is a standard procedure to protect the primary amine from participating in subsequent reactions. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂). This step is critical for ensuring regioselectivity in later synthetic transformations.
-
Debenzylation and Salt Formation : The final steps involve removing the benzyl group, typically by hydrogenation over a palladium catalyst, which does not affect the acid-labile Boc group. The resulting free base is then treated with hydrochloric acid to yield the stable, crystalline hydrochloride salt, which is easier to handle and purify.
Spectroscopic Characterization
Structural elucidation and purity assessment are critical for any synthetic intermediate. The following is a guide to the expected spectroscopic data for the free base form, tert-Butyl (piperidin-4-ylmethyl)carbamate.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the tert-butyl protons (a singlet at ~1.4 ppm), piperidine ring protons (complex multiplets between ~1.0-3.0 ppm), the CH₂ group adjacent to the carbamate nitrogen (~2.9 ppm), and the NH protons (broad signals).[7][9] |
| ¹³C NMR | Resonances for the quaternary carbon of the tert-butyl group (~79 ppm), the methyl carbons of the tert-butyl group (~28 ppm), the carbonyl carbon of the carbamate (~156 ppm), and various signals for the piperidine and methylene carbons.[7][9] |
| IR Spectroscopy | Characteristic absorption bands include N-H stretching (around 3360 cm⁻¹), C-H stretching (around 2970 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), and N-H bending (around 1520 cm⁻¹).[7] |
| Mass Spectrometry | The electrospray ionization (ESI-MS) spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 215.1754.[10] |
Applications in Drug Development
The title compound is a quintessential building block in medicinal chemistry. The piperidine scaffold is a privileged structure, appearing in a wide array of centrally active nervous system drugs and other therapeutic agents. The presence of the Boc-protected aminomethyl side chain provides a reactive handle for elaboration into more complex structures.
This intermediate is pivotal in the synthesis of:
-
Orexin Receptor Antagonists : Used in the treatment of insomnia.[11]
-
IRAK4 Inhibitors : Investigated for their potential in treating inflammatory diseases.[11]
-
Various Kinase Inhibitors and GPCR Modulators : The piperidine core can be functionalized to interact with a wide range of biological targets.
The synthetic utility stems from the ability to perform N-alkylation or N-arylation on the piperidine nitrogen, followed by deprotection of the Boc group to reveal the primary amine, which can then be acylated, alkylated, or used in reductive amination to append further pharmacophoric elements.
Experimental Protocol: Boc Deprotection
A common follow-up reaction in a synthetic sequence involving tert-Butyl (piperidin-4-ylmethyl)carbamate is the removal of the Boc protecting group to liberate the primary amine.
Step-by-Step Methodology
-
Dissolution : Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition : Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) (2-4 eq) in DCM or a solution of HCl in dioxane (e.g., 4M).
-
Reaction Monitoring : Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up : Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting residue is often the dihydrochloride salt of the deprotected amine.
-
Isolation : The product can be precipitated by the addition of a non-polar solvent like diethyl ether, collected by filtration, and washed to yield the pure product.
Workflow Diagram: Boc Deprotection
Caption: Standard workflow for the acidic deprotection of the Boc group.
Rationale for Protocol Choices
The mechanism of Boc deprotection under acidic conditions involves the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation. This cation is then quenched, often by forming isobutylene and water. The use of a volatile acid and solvent system (like TFA/DCM or HCl/dioxane) is advantageous as it simplifies the removal of excess reagents during work-up.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential. Based on aggregated GHS data, the free base form may cause skin and serious eye irritation.[4]
-
Handling : Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[12][13]
-
Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[14]
Conclusion
This compound is a high-value synthetic intermediate whose utility is firmly established in the field of drug discovery and development. Its pre-defined regiochemistry, courtesy of the Boc protecting group, and the inherent pharmacological relevance of the piperidine scaffold make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in the creation of novel therapeutic agents.
References
-
PubChem. tert-Butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
A B Enterprises. TERT-BUTYL PIPERIDINE-4-YL CARBAMATE. IndiaMART. [Link]
-
PubChemLite. Tert-butyl (piperidin-4-ylmethyl)carbamate (C11H22N2O2). [Link]
-
PubChem. 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. [Link]
-
PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. National Center for Biotechnology Information. [Link]
-
Supporting Information. Characterization Data of Products. [Link]
-
Pothuri, V. V. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. [Link]
-
Ghosh, A. K., & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
-
Ghosh, A. K., & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]
-
CXZ Chemicals. Safety Data Sheet. [Link]
-
PubChem. tert-butyl N-((4-methylpiperidin-4-yl)methyl)carbamate. National Center for Biotechnology Information. [Link]
-
Wang, Y., et al. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TERT-BUTYL METHYL(PIPERIDIN-4-YLMETHYL)-CARBAMATE | 138022-04-5 [chemicalbook.com]
- 6. tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate | 1211568-27-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. PubChemLite - Tert-butyl (piperidin-4-ylmethyl)carbamate (C11H22N2O2) [pubchemlite.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.ie [fishersci.ie]
- 13. angenechemical.com [angenechemical.com]
- 14. peptide.com [peptide.com]
A Comprehensive Technical Guide to Sourcing tert-Butyl (piperidin-4-ylmethyl)carbamate Hydrochloride for Pharmaceutical R&D
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry, tert-Butyl (piperidin-4-ylmethyl)carbamate and its hydrochloride salt represent a crucial class of bifunctional building blocks. The molecule incorporates a piperidine ring, a prevalent scaffold in numerous approved drugs, and a Boc-protected primary amine.[1] This strategic combination allows for sequential, controlled chemical modifications, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents, including orexin receptor antagonists and IRAK4 inhibitors.[2]
The presence of the tert-butyloxycarbonyl (Boc) protecting group is key to its utility. It masks the reactivity of the primary amine, allowing chemists to first perform reactions on the secondary amine of the piperidine ring. Subsequently, the Boc group can be selectively removed under acidic conditions to reveal the primary amine for further functionalization. The hydrochloride salt form is often preferred to improve the compound's stability and handling characteristics as a solid. This guide provides an in-depth analysis for researchers, chemists, and procurement specialists on sourcing this vital reagent, focusing on supplier qualification, quality control, and safe handling.
Chemical Profile and Physical Properties
A precise understanding of the molecule's identity is the foundation of successful procurement and application. While often used interchangeably in conversation, it is critical to distinguish between the free base and its hydrochloride salt.
| Property | Value | Reference |
| Chemical Name | tert-Butyl (piperidin-4-ylmethyl)carbamate | [3] |
| Synonyms | 4-(Boc-Aminomethyl)piperidine, 4-(tert-Butoxycarbonylaminomethyl)piperidine | [3] |
| CAS Number (Free Base) | 135632-53-0 | [3][4] |
| Molecular Formula | C11H22N2O2 | [4][5] |
| Molecular Weight | 214.31 g/mol | [4] |
| IUPAC Name | tert-butyl N-(piperidin-4-ylmethyl)carbamate | [3] |
Note: The hydrochloride salt will have a different CAS number and a higher molecular weight due to the addition of HCl.
The Commercial Supplier Landscape: A Comparative Analysis
Selecting a supplier is not merely a transactional step; it is a critical decision that impacts experimental reproducibility, timelines, and the integrity of the final product. The market offers a range of suppliers, from large-scale manufacturers to specialized chemical providers.
| Supplier | Purity Grades Offered | Analytical Data Provided | Notes |
| Pharmaffiliates | High purity | Certificate of Analysis | Specializes in pharmaceutical impurities and specialty chemicals.[4] |
| BLD Pharm | ≥97% | NMR, HPLC, LC-MS | Offers a wide range of organic building blocks for R&D.[6][7] |
| BroadPharm | 97% | NMR, SDS | Provides various quantities (e.g., 5g, 25g, 50g) with quick shipping.[8] |
| Aldlab Chemicals | 95% | CoA on request | Provides basic research chemicals.[5] |
| A.B. Enterprises | Not specified | CoA on request | Indian supplier, may offer larger quantities with longer lead times.[9] |
Causality Behind Supplier Choice: The choice depends on the application. For early-stage discovery, a 95-97% pure compound may suffice for proof-of-concept syntheses.[5][8] However, for late-stage development, GMP-grade material from a supplier with robust quality management systems and comprehensive documentation is non-negotiable to ensure regulatory compliance and batch-to-batch consistency.
Supplier Qualification and In-House Quality Control
Trust in a supplier's Certificate of Analysis (CoA) must be earned and verified. A robust internal qualification and verification process is essential to mitigate risks associated with chemical purity and identity.
Supplier Qualification Workflow
The process of vetting a new supplier should be systematic. It begins with identifying potential vendors and culminates in the release of the material for research use only after rigorous internal checks.
Caption: A systematic workflow for qualifying new chemical suppliers.
Protocol: Purity Verification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a self-validating system for verifying the purity stated on a supplier's CoA.
1. Principle: Reverse-phase HPLC separates the target compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Purity is determined by comparing the area of the main peak to the total area of all peaks detected by a UV detector.
2. Reagents and Equipment:
-
tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride (sample from supplier)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance, volumetric flasks, vials
3. Standard and Sample Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 210 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
The result should be within an acceptable range (e.g., ±0.5%) of the purity value reported on the supplier's CoA. Successful analysis of purity by HPLC is often mentioned in patents detailing the synthesis of related compounds.[10]
Key Applications in Synthetic Chemistry
The primary value of this reagent lies in its role as a versatile intermediate. The Boc-protected amine allows for selective reaction at the piperidine nitrogen, followed by deprotection and subsequent reaction at the newly freed primary amine.
General Synthetic Utility
A common synthetic route involves an initial N-arylation or N-alkylation at the piperidine nitrogen, followed by the removal of the Boc group to enable a final coupling reaction, such as amide bond formation.
Caption: A generalized synthetic pathway using the title compound.
This stepwise approach is fundamental in building complex molecular architectures required for modern drug candidates.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the reagent's stability and the safety of laboratory personnel. Information is typically consolidated from Safety Data Sheets (SDS).[11][12]
GHS Hazards:
-
Skin Irritation/Corrosion: Causes skin irritation and may cause severe skin burns and eye damage.[3]
-
Eye Damage/Irritation: Causes serious eye irritation.[3][12]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[11]
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, a laboratory coat, and safety glasses or a face shield.[12][13]
Handling Procedures:
-
Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]
-
Avoid contact with skin, eyes, and clothing.[11]
-
Handle in accordance with good industrial hygiene and safety practices.[12]
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and dark place.[6][7]
-
For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at reduced temperatures (2-8°C or -20°C) is recommended.[8][12]
Conclusion
Sourcing this compound is a multi-faceted process that extends beyond a simple purchase order. For researchers and drug development professionals, a successful outcome hinges on a clear understanding of the required purity, a thorough vetting of potential suppliers, and a commitment to in-house quality verification. By treating this reagent not as a commodity but as a critical component of the scientific process, researchers can ensure the integrity and reproducibility of their work, ultimately accelerating the path to discovery.
References
-
BLD Pharm. tert-Butyl piperidin-4-ylcarbamate.
-
A B Enterprises. TERT-BUTYL PIPERIDINE-4-YL CARBAMATE.
-
Aldlab Chemicals. tert-Butyl (piperidin-4-ylmethyl)carbamate.
-
Pharmaffiliates. tert-Butyl (piperidin-4-ylmethyl)carbamate (BSC).
-
Lead Sciences. tert-Butyl methyl(piperidin-4-yl)carbamate.
-
BroadPharm. tert-butyl piperidin-4-ylcarbamate, 73874-95-0.
-
Ambeed. 4-Boc-Aminopiperidine.
-
PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate.
-
ChemicalBook. TERT-BUTYL METHYL(PIPERIDIN-4-YLMETHYL)-CARBAMATE | 138022-04-5.
-
Fisher Scientific. SAFETY DATA SHEET - Tert-butyl N-[1-(4-cyanophenyl)-4-piperidinyl] carbamate.
-
Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
-
Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
Angene Chemical. Safety Data Sheet - (S)-TERT-BUTYL (1-(3-AMINOPYRIDIN-4-YL)PIPERIDIN-3-YL)CARBAMATE.
-
ResearchGate. Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA...
-
ChemCruz. Safety Data Sheet.
-
ChemicalBook. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9.
-
ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate...
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. aldlab-chemicals_tert-Butyl (piperidin-4-ylmethyl)carbamate [aldlab.com]
- 6. 73874-95-0|tert-Butyl piperidin-4-ylcarbamate|BLD Pharm [bldpharm.com]
- 7. tert-Butyl methyl(piperidin-4-yl)carbamate - Lead Sciences [lead-sciences.com]
- 8. tert-butyl piperidin-4-ylcarbamate, 73874-95-0 | BroadPharm [broadpharm.com]
- 9. indiamart.com [indiamart.com]
- 10. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 11. fishersci.ie [fishersci.ie]
- 12. angenechemical.com [angenechemical.com]
- 13. peptide.com [peptide.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride
Introduction: The Versatile Piperidine Scaffold in Modern Drug Discovery
In the intricate tapestry of medicinal chemistry, the piperidine moiety stands out as a privileged scaffold, a recurring structural motif in a multitude of approved therapeutics and clinical candidates. Its prevalence is a testament to its favorable physicochemical properties, which often impart desirable pharmacokinetic profiles to drug molecules. Within this class of building blocks, tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride emerges as a cornerstone reagent for drug development professionals. The strategic placement of a Boc-protected aminomethyl group at the 4-position of the piperidine ring offers a versatile handle for synthetic elaboration, enabling the construction of complex molecular architectures.
This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and a key synthetic application of this compound. As scientists and researchers, a profound understanding of a reagent's properties is not merely a matter of compliance but a prerequisite for robust and reproducible scientific outcomes. This document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a culture of safety and excellence in the laboratory.
Section 1: Hazard Identification and Classification
A thorough understanding of the hazard profile of any chemical reagent is the foundation of safe laboratory practice. While a dedicated Safety Data Sheet (SDS) for the hydrochloride salt of tert-Butyl (piperidin-4-ylmethyl)carbamate is not uniformly available, a composite hazard profile can be constructed from data on structurally analogous compounds. The primary hazards associated with this and similar carbamate derivatives are related to their irritant properties.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on data from similar compounds, the following GHS classifications are anticipated.
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | Warning |
Note: This table is a composite representation based on available data for structurally similar compounds and should be used as a guideline. Always refer to the supplier-specific SDS where available.
Section 2: Prudent Handling and Storage Protocols
The principle of "as low as reasonably achievable" (ALARA) should govern all handling of this compound. The causality behind these protocols is to minimize exposure through inhalation, ingestion, or dermal contact.
Personal Protective Equipment (PPE): The First Line of Defense
An appropriate PPE ensemble is non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment | Rationale |
| Weighing and Transfer | - Nitrile gloves- Safety glasses with side shields- Laboratory coat- FFP2/N95 respirator | Minimizes risk of inhaling fine powder and prevents skin/eye contact. |
| Solution Preparation and Reaction Setup | - Nitrile gloves- Chemical splash goggles- Laboratory coat | Protects against splashes of the dissolved compound and solvents. |
| Work-up and Purification | - Nitrile gloves- Chemical splash goggles- Laboratory coat | Protects against exposure to the compound and other reagents during extraction, filtration, and chromatography. |
Engineering Controls: Creating a Safe Workspace
All manipulations of the solid compound should be performed in a certified chemical fume hood to prevent the inhalation of dust particles.[1][2] A well-ventilated laboratory environment is crucial for all subsequent steps involving solutions of the compound. Safety showers and eyewash stations should be readily accessible and regularly tested.
Storage and Incompatibility
Proper storage is essential to maintain the integrity of the reagent and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] For long-term stability, refrigeration (2-8°C) under an inert atmosphere is recommended.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to decomposition or vigorous reactions.[3]
The following diagram illustrates the logical workflow for safe handling and storage.
Caption: Figure 1: Safe Handling and Storage Workflow
Section 3: Emergency Procedures: A Self-Validating System
In the event of an accidental exposure or spill, a rapid and informed response is critical to mitigate harm.
First Aid Measures
The following first aid measures are recommended based on the potential hazards of the compound.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them plenty of water to drink. Seek immediate medical attention.[3]
Accidental Release Measures
A spill of this compound should be treated as a hazardous event. The following flowchart outlines the appropriate response.
Sources
Methodological & Application
Application Note: A Modular Protocol for PROTAC Synthesis Leveraging tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride
Introduction: The PROTAC Revolution
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple occupancy-driven inhibition to event-driven pharmacology.[1] These heterobifunctional molecules do not block a protein's function but instead harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate a disease-causing protein of interest (POI).[2][3]
A PROTAC molecule consists of three key components: a "warhead" that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] This tripartite structure enables the formation of a ternary complex between the POI and the E3 ligase, facilitating the transfer of ubiquitin to the POI.[6][7] This polyubiquitination acts as a molecular flag, marking the POI for degradation by the 26S proteasome.[7] The PROTAC is then released and can act catalytically to degrade multiple POI molecules.[6]
The linker is not merely a spacer; its length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, profoundly influencing the stability and geometry of the ternary complex.[8] This guide details a synthetic protocol using tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride, a versatile building block, to construct a key linker-E3 ligase ligand intermediate for PROTAC assembly.
The Strategic Advantage of Piperidine-Based Scaffolds
The choice of this compound is deliberate. The piperidine ring offers a semi-rigid scaffold, which can reduce the entropic penalty of forming the ternary complex compared to more flexible alkyl or PEG linkers.[9] This structural constraint helps to pre-organize the molecule into a productive conformation for POI and E3 ligase binding. Furthermore, the Boc (tert-butyloxycarbonyl) protecting group on the primary amine provides an orthogonal handle for selective deprotection and subsequent conjugation, a cornerstone of modular PROTAC synthesis.[10]
Overall Synthetic Strategy
Our approach is modular, designed for flexibility and adaptability. It is broken into two primary stages:
-
Synthesis of the Linker-E3 Ligase Moiety: We will first synthesize a versatile intermediate where the piperidine-based linker is attached to a Cereblon (CRBN) E3 ligase ligand, specifically a derivative of pomalidomide. This creates a ready-to-use "E3 ligase-linker" building block.
-
Final PROTAC Assembly: The synthesized intermediate is then conjugated to a ligand for a protein of interest (POI) to yield the final PROTAC.
Part A: Protocol for Synthesis of Boc-Protected Linker-Cereblon Ligand
This protocol details the nucleophilic aromatic substitution (SNAr) reaction between tert-Butyl (piperidin-4-ylmethyl)carbamate (the free base) and a fluorinated pomalidomide precursor. The hydrochloride salt must first be neutralized.
Reaction: tert-Butyl (piperidin-4-ylmethyl)carbamate + 4-Fluoropomalidomide → Boc-Pip-Me-Pomalidomide
A1. Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Molar Eq. |
| tert-Butyl (piperidin-4-ylmethyl)carbamate HCl | 162309-17-7 | 250.76 | 251 mg | 1.0 |
| 4-Fluoropomalidomide | 1098436-11-7 | 291.25 | 320 mg | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 522 µL | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 10 mL | - |
A2. Equipment
-
Round-bottom flask (25 mL) with stir bar
-
Nitrogen or Argon inlet
-
Heating mantle with temperature controller and thermocouple
-
Standard glassware for aqueous workup
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification
A3. Step-by-Step Procedure
-
Setup: To a 25 mL round-bottom flask, add this compound (251 mg, 1.0 mmol) and 4-Fluoropomalidomide (320 mg, 1.1 mmol).
-
Solvation: Add anhydrous DMF (10 mL) to the flask and stir to dissolve the solids.
-
Base Addition: Add DIPEA (522 µL, 3.0 mmol) to the reaction mixture. The addition of at least two equivalents of base is crucial: one to neutralize the hydrochloride salt and one to facilitate the SNAr reaction. The third equivalent ensures the reaction goes to completion.
-
Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-16 hours.[11]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Concentration: Filter the mixture and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
A4. Purification and Characterization
-
Purification: The crude product should be purified by flash column chromatography or preparative HPLC to yield the desired Boc-protected intermediate with >95% purity.[12]
-
Characterization: Confirm the structure using:
-
¹H NMR: Expect to see characteristic peaks for the Boc group (~1.4 ppm), piperidine ring protons, and aromatic protons from the pomalidomide moiety.
-
LC-MS: Calculate the expected mass of the product (C₂₄H₃₂N₄O₅, Exact Mass: 472.24) and confirm its presence (e.g., [M+H]⁺ at m/z 473.25).
-
Part B: Protocol for Final PROTAC Assembly
This section covers the deprotection of the Boc group followed by amide coupling to a generic POI ligand containing a carboxylic acid functional group (Inhibitor-X-COOH).
B1. Step 1: Boc Deprotection
-
Setup: Dissolve the purified Boc-protected intermediate (e.g., 0.5 mmol) in dichloromethane (DCM, 5 mL).
-
Deprotection: Add trifluoroacetic acid (TFA, 1 mL) dropwise at 0 °C. Stir the reaction at room temperature for 1-2 hours.[11] The TFA cleaves the Boc group, exposing the primary amine.
-
Concentration: Remove the DCM and excess TFA under reduced pressure. The resulting product is the TFA salt of the amine, which can often be used directly in the next step.
B2. Step 2: Amide Coupling
Reaction: Amine-Linker-Pomalidomide + Inhibitor-X-COOH → Final PROTAC
B3. Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Molar Eq. |
| Deprotected Amine Intermediate | - | - | (from B1) | 1.0 |
| Inhibitor-X-COOH | (Varies) | (Varies) | 1.0 mmol | 1.0 |
| HATU (Coupling Agent) | 148893-10-1 | 380.23 | 418 mg | 1.1 |
| DIPEA | 7087-68-5 | 129.24 | 345 µL | 2.0 |
| DMF, anhydrous | 68-12-2 | 73.09 | 10 mL | - |
B4. Step-by-Step Procedure
-
Activation: In a separate flask, dissolve Inhibitor-X-COOH (1.0 mmol) and HATU (418 mg, 1.1 mmol) in anhydrous DMF (5 mL). Add DIPEA (345 µL, 2.0 mmol) and stir for 15-20 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add the activated ester solution to a solution of the deprotected amine intermediate (from step B1) in DMF (5 mL).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by LC-MS until the starting material is consumed.
-
Workup and Purification: Perform an aqueous workup as described in section A3. Purify the final PROTAC using preparative HPLC to achieve the high purity required for biological assays.[12]
B5. Final Characterization
-
¹H NMR & ¹³C NMR: For complete structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the final PROTAC molecule.[12]
Biological Evaluation and Validation
After successful synthesis and purification, the PROTAC's biological activity must be confirmed. This involves a series of assays to demonstrate target engagement and degradation.
A key validation experiment is to co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). If the PROTAC is functioning correctly, the proteasome inhibitor should rescue the POI from degradation, confirming the mechanism of action.[13]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[14]
-
Reagent Handling: Reagents such as DMF, DIPEA, and TFA are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use. Handle solid powders carefully to avoid creating dust.[14]
References
-
Arvinas, Inc. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society. Available from: [Link]
-
Al-Sanea, M. M., et al. (2025). Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry. Available from: [Link]
-
Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available from: [Link]
-
Jones, G., et al. (2024). Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3. RSC Chemical Biology. Available from: [Link]
-
PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. Available from: [Link]
-
Coma, S., et al. (2020). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Bricelj, A., et al. (2021). (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. Available from: [Link]
-
Lohbeck, J., & Miller, A. K. (2016). Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Available from: [Link]
-
Kim, D., et al. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. International Journal of Molecular Sciences. Available from: [Link]
-
Vallin, M. (2020). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. Diva-portal.org. Available from: [Link]
-
Scorzelli, F., et al. (2023). VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications. Journal of Medicinal Chemistry. Available from: [Link]
-
Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. Available from: [Link]
-
Cain, C. M. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison. Available from: [Link]
-
Ran, X., et al. (2025). (PDF) Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. ResearchGate. Available from: [Link]
-
Khan, S., et al. (2022). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. Available from: [Link]
-
Gechijian, L. N., et al. (2018). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. SLAS TECHNOLOGY: Translating Life Sciences Innovation. Available from: [Link]
-
Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Medicinal Chemistry. Available from: [Link]
-
Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. Available from: [Link]
-
ResearchGate. Effect of PROTAC linker length and conjugation site. Available from: [Link]
- Arvinas, Inc. (2023). Compositions and methods for targeted degradation of proteins in a plant cell. Google Patents.
-
Zhang, S., et al. (2025). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Available from: [Link]
- Shanghai Aobo Pharm-Tech Co., Ltd. (2012). Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. PROTAC Discovery and Development Services | Aurigene Services [aurigeneservices.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.ie [fishersci.ie]
A Practical Guide to the Incorporation of Piperidine Linkers in PROTAC Synthesis
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a detailed experimental framework for the incorporation of piperidine-based linkers into Proteolysis Targeting Chimeras (PROTACs). We delve into the strategic rationale for using these rigid scaffolds, offering step-by-step synthetic protocols, characterization methods, and expert insights into the causality behind key experimental choices. This document is designed to equip researchers with the practical knowledge to design and synthesize piperidine-containing PROTACs with improved physicochemical and pharmacological properties.
Introduction: The Strategic Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention. They function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), inducing the ubiquitination and subsequent proteasomal degradation of the target protein[1]. A PROTAC molecule is composed of three distinct parts: a ligand for the POI (the "warhead"), a ligand for an E3 ligase (the "anchor"), and a chemical linker that connects them.
While the warhead and anchor provide specificity, the linker is a critical determinant of a PROTAC's overall efficacy. Its length, rigidity, and chemical composition are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase)[1][]. Historically, flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used due to their synthetic accessibility[][]. However, the field is increasingly moving towards more sophisticated designs to overcome challenges related to poor solubility, metabolic instability, and suboptimal cellular permeability.
Piperidine-containing linkers have emerged as a superior strategic choice for imparting favorable drug-like properties. These saturated heterocyclic scaffolds offer a degree of conformational rigidity that can pre-organize the PROTAC for optimal ternary complex formation[4][5]. Furthermore, their incorporation has been shown to enhance metabolic stability, increase aqueous solubility, and improve oral bioavailability, addressing several key hurdles in PROTAC development[4][6][7]. Several PROTACs containing piperidine or piperazine fragments, such as ARV-110 and ARV-471, are currently in clinical trials, underscoring the value of this approach[6].
Part 1: Design and Synthetic Strategy
The Rationale: Why Choose a Piperidine Linker?
The decision to use a piperidine linker is driven by the need to optimize the physicochemical and pharmacokinetic profile of the PROTAC. The rigid nature of the piperidine ring restricts the conformational freedom of the linker, which can reduce the entropic penalty associated with ternary complex formation[5]. The basic nitrogen atom can also be protonated at physiological pH, which can significantly improve the aqueous solubility of what are often large, lipophilic molecules[8][9].
| Feature | Flexible Linkers (e.g., PEG, Alkyl) | Rigid Linkers (e.g., Piperidine) | Scientific Rationale & Advantage |
| Conformational Freedom | High | Low / Constrained | Reduced entropic penalty upon binding can lead to more stable ternary complexes.[5] |
| Solubility | Variable; can increase lipophilicity. | Generally enhanced. | The basic nitrogen acts as a protonation site, improving aqueous solubility.[4][8] |
| Metabolic Stability | Prone to oxidative metabolism.[] | Generally enhanced. | The saturated ring is less susceptible to metabolic breakdown than linear chains.[6][10] |
| Synthetic Complexity | Relatively low. | Moderate. | Requires more complex multi-step synthesis but offers greater control over 3D structure. |
| Predictability | Low; "trial and error" often required. | Higher; conformation is more predictable. | A constrained conformation can aid in computational modeling and rational design. |
Synthetic Blueprint: A Retrosynthetic Approach
A successful PROTAC synthesis relies on a modular and convergent strategy. The piperidine linker is typically prepared as a bifunctional cassette, which is then sequentially coupled to the E3 ligase ligand and the POI ligand. This approach allows for flexibility in design and the creation of small libraries for optimization.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. chempep.com [chempep.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
A Robust Strategy for the Preparative HPLC Purification of PROTACs Containing the tert-Butyl (piperidin-4-ylmethyl)carbamate Moiety
Application Note: A-PROT77
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a transformative therapeutic modality, but their complex, high-molecular-weight, and often amphiphilic nature presents significant purification challenges.[1][2][3] This application note provides a detailed, experience-driven guide for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of PROTACs that incorporate the tert-Butyl (piperidin-4-ylmethyl)carbamate linker or E3 ligase-binding element. We address the specific chromatographic hurdles posed by this moiety—namely, peak tailing due to its basic piperidine nitrogen—and provide a systematic protocol for developing a robust, scalable purification method that ensures high purity and recovery.
Introduction: The Purification Challenge
PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] Their structure, consisting of two distinct ligands joined by a linker, results in molecules that are often large (typically >800 Da), greasy, and possess complex physicochemical properties.[5] Effective purification is a critical step in their development to remove unreacted starting materials, synthetic byproducts, and diastereomers, ensuring that biological assays are conducted with pure, well-characterized compounds.[6]
The tert-Butyl (piperidin-4-ylmethyl)carbamate moiety (Figure 1), a common building block, introduces a specific and predictable challenge for RP-HPLC. The piperidine nitrogen is basic (predicted pKa ≈ 10.5) and prone to strong secondary ionic interactions with acidic residual silanols on the silica surface of traditional C18 columns.[7] This interaction is a primary cause of severe peak tailing, which compromises resolution, reduces peak capacity, and complicates fraction collection, ultimately leading to lower purity and yield.[8][9][10]
This guide explains the causality behind method development choices to overcome this issue, providing a self-validating protocol for researchers.
Foundational Principles: Managing Analyte-Stationary Phase Interactions
The key to purifying PROTACs with basic moieties is to control the ionization state of both the analyte and the stationary phase.
-
Analyte Ionization: The piperidine nitrogen must be consistently protonated (R-NH₂⁺) throughout the separation. This is achieved by maintaining a low mobile phase pH (typically pH < 3). A stable, positive charge on the analyte prevents it from engaging in strong, undesirable ionic interactions with the stationary phase.[11]
-
Stationary Phase Silanols: Residual silanol groups (Si-OH) on the silica backbone are acidic and become deprotonated (Si-O⁻) at mid-range pH values, creating active sites for secondary interactions with protonated bases.[9] By operating at a low pH, these silanols are kept in their neutral, protonated state, effectively "masking" them from the analyte and dramatically improving peak shape.[8][11]
This dual-pronged approach—protonating the analyte and neutralizing the stationary phase—is the cornerstone of the following purification strategy.
HPLC Method Development and Protocol
This section details a step-by-step process for developing a robust purification method, from column and mobile phase selection to final fraction analysis.
Column Selection
Choosing the right column is the first line of defense against poor peak shape.
-
Primary Recommendation: A modern, high-purity silica C18 column with high end-capping. End-capping is a process that chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.[8]
-
Alternative Options: For particularly challenging separations, consider columns with alternative stationary phases:
-
Embedded Polar Group (EPG): These columns have a polar group (e.g., carbamate) embedded in the alkyl chain, which helps to shield residual silanols.
-
Phenyl-Hexyl: Offers alternative selectivity (π-π interactions) which can be beneficial for the aromatic-rich structures of many PROTACs.
-
Mobile Phase Optimization: The Key to Success
The mobile phase composition is the most critical factor for achieving successful purification.
-
Mobile Phase A (Aqueous): Deionized Water + Acidic Modifier
-
Mobile Phase B (Organic): Acetonitrile (ACN) or Methanol + Acidic Modifier
The Critical Role of the Acidic Modifier:
An acidic additive is non-negotiable for this application. The choice of acid impacts peak shape, retention, and compatibility with subsequent analysis (e.g., mass spectrometry).
-
Formic Acid (FA) at 0.1% (v/v): (Recommended Starting Point)
-
Trifluoroacetic Acid (TFA) at 0.1% (v/v):
-
Mechanism: A stronger acid that lowers the pH to ~2.1. TFA also acts as an ion-pairing agent, where the TFA anion (CF₃COO⁻) forms a neutral complex with the protonated analyte (R-NH₂⁺), improving retention and peak shape.[14]
-
Disadvantages: Causes significant ion suppression in positive-ion ESI-MS, which can hinder or prevent mass detection during analysis.[15] It can also be difficult to remove from the final product and may require a salt-breaking step or counter-ion exchange. Use TFA primarily when FA fails to provide adequate peak shape.
-
The following diagram illustrates the logical flow for developing the purification method.
Caption: Troubleshooting guide for common HPLC issues.
Conclusion
The successful purification of PROTACs containing the tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride moiety is reliably achieved by controlling the secondary ionic interactions that cause peak tailing. A methodical approach centered on the use of a low-pH mobile phase (0.1% Formic Acid), a modern end-capped C18 column, and optimized gradient elution provides a robust and reproducible strategy. This protocol serves as a comprehensive guide for researchers, enabling the consistent production of highly pure PROTACs for downstream biological evaluation and accelerating the drug discovery process.
References
-
Békés, M., Langley, D.R., & Crews, C.M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181–200. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 723429, tert-Butyl (piperidin-4-ylmethyl)carbamate. Retrieved January 23, 2026, from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved January 23, 2026, from [Link]
-
MicroSolv Technology Corporation. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved January 23, 2026, from [Link]
-
Waters Corporation. (n.d.). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Retrieved January 23, 2026, from [Link]
-
LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved January 23, 2026, from [Link]
-
Chromatography Forum. (2021). Big change in retention times switching from TFA to FA? Retrieved January 23, 2026, from [Link]
-
Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution? Retrieved January 23, 2026, from [Link]
-
Lee, M., & Lee, C. S. (2008). Chromatographic benefits of elevated temperature for the proteomic analysis of membrane proteins. Journal of separation science, 31(8), 1439–1446. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]
- 4. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. TERT-BUTYL METHYL(PIPERIDIN-4-YLMETHYL)-CARBAMATE | 138022-04-5 [chemicalbook.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. aapco.org [aapco.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
- 14. Big change in retention times switching from TFA to FA? - Chromatography Forum [chromforum.org]
- 15. chromatographyonline.com [chromatographyonline.com]
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][3] While the choice of POI and E3 ligase ligands determines the specificity of the PROTAC, the linker is a critical determinant of the overall efficacy, pharmacokinetic properties, and cellular permeability of the degrader.[3] The length, composition, and attachment points of the linker dictate the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[4]
This document provides detailed application notes and protocols for the synthesis of linkers related to two clinically advanced PROTACs: Bavdegalutamide (ARV-110) and Vepdegestrant (ARV-471). ARV-110 is a potent and specific degrader of the Androgen Receptor (AR) for the treatment of prostate cancer, while ARV-471 targets the Estrogen Receptor (ER) for degradation in the context of breast cancer.[5][6][7][8][9] Both molecules utilize a Cereblon-based E3 ligase ligand.[5][8] The synthetic strategies outlined herein are based on a modular approach, focusing on the preparation of key linker intermediates and their subsequent conjugation to the E3 ligase ligand, creating versatile building blocks for the final PROTAC assembly.
I. Synthesis of the Linker for ARV-110 (Bavdegalutamide)
The linker of ARV-110 is a relatively complex moiety that connects the AR ligand to the Cereblon E3 ligase ligand. The synthesis can be approached in a convergent manner, where key fragments are prepared separately and then coupled. The following protocols detail the synthesis of the core components of the ARV-110 linker and their assembly.
Diagram of the ARV-110 PROTAC Structure
Caption: Molecular components of ARV-110.
Protocol 1: Synthesis of tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
This protocol describes the synthesis of a key piperidinyl-piperazine intermediate of the ARV-110 linker.
Materials and Reagents:
| Reagent | CAS Number | Supplier |
| tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | 158407-04-6 | TCI Chemicals |
| tert-butyl piperazine-1-carboxylate | 57260-71-6 | PubChem[10] |
| Potassium carbonate (K₂CO₃) | 584-08-7 | Sigma-Aldrich |
| Acetonitrile (ACN) | 75-05-8 | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | Sigma-Aldrich |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Sigma-Aldrich |
Procedure:
-
To a solution of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (1.0 eq) in acetonitrile, add tert-butyl piperazine-1-carboxylate (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate.
Protocol 2: Synthesis of the ARV-110 Linker Precursor
This protocol describes the coupling of the piperidinyl-piperazine intermediate with the pyridazine moiety.
Materials and Reagents:
| Reagent | CAS Number | Supplier |
| tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate | - | Synthesized in Protocol 1 |
| Methyl 6-chloropyridazine-3-carboxylate | - | Synthesized as described in literature[4] |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Sigma-Aldrich |
| Dimethylformamide (DMF) | 68-12-2 | Sigma-Aldrich |
| Water | 7732-18-5 | - |
| Ethyl acetate (EtOAc) | 141-78-6 | Sigma-Aldrich |
| Brine | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Sigma-Aldrich |
Procedure:
-
Dissolve tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate (1.0 eq) and methyl 6-chloropyridazine-3-carboxylate (1.2 eq) in dimethylformamide.
-
Add N,N-diisopropylethylamine (3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the ARV-110 linker precursor.
II. Synthesis of the Linker for ARV-471 (Vepdegestrant)
The synthesis of the ARV-471 linker is integrated into the convergent synthesis of the molecule. A key step involves the reductive amination of a linker fragment aldehyde with the Cereblon ligand moiety.[3]
Diagram of the ARV-471 PROTAC Structure
Sources
- 1. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Chloropyridine-3-carboxylic acid 99 5326-23-8 [sigmaaldrich.com]
- 3. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 6. US3444236A - Preparation of cyanophenols by dehydration of hydroxybenzaldoximes with phosgene - Google Patents [patents.google.com]
- 7. Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 10. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Cell-Permeable PROTACs with Rigid Linkers
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The linker is far more than an inert spacer; it plays a pivotal role in dictating the PROTAC's efficacy, selectivity, and drug-like properties.[2][3][4] While early PROTAC designs often featured flexible linkers like polyethylene glycol (PEG) or alkyl chains, there is a growing appreciation for the strategic implementation of rigid linkers to enhance cellular permeability and overall performance.[5][6]
This guide provides a comprehensive overview of the principles and methodologies for designing, synthesizing, and evaluating cell-permeable PROTACs incorporating rigid linkers. We will delve into the rationale behind using rigid linkers, explore various structural motifs, and provide detailed protocols for the critical assays required to characterize these next-generation protein degraders.
The Rationale for Rigid Linkers: Enhancing Permeability and Pre-organizing for Ternary Complex Formation
The large molecular weight of PROTACs (often exceeding 800 Da) presents a significant challenge to their cell permeability, a critical factor for oral bioavailability and therapeutic efficacy.[7][8] Rigid linkers can address this challenge by promoting a more compact, "chameleonic" conformation of the PROTAC molecule. This conformational restriction can shield polar functional groups, reducing the solvent-accessible polar surface area and facilitating passive diffusion across the cell membrane.[7]
Furthermore, a rigid linker can pre-organize the PROTAC into a bioactive conformation that is conducive to the formation of a stable and productive ternary complex between the POI and the E3 ligase.[5] This pre-organization can reduce the entropic penalty associated with ternary complex formation, potentially leading to enhanced degradation efficiency. However, it is crucial to note that excessive rigidity can also be detrimental, hindering the necessary conformational adjustments for optimal protein-protein interactions within the ternary complex.[9] Therefore, a careful balance between rigidity and flexibility is paramount.
Design Principles for Rigid Linkers
The successful design of a rigid linker requires careful consideration of its length, composition, and attachment points. The optimal linker will position the POI and E3 ligase in a manner that facilitates efficient ubiquitination.
Common Rigid Linker Motifs
A variety of rigid structural motifs have been successfully incorporated into PROTAC linkers:
-
Cycloalkanes: Piperidine, piperazine, and cyclohexane rings are frequently used to introduce rigidity.[1] These structures can also improve aqueous solubility and metabolic stability.[1] For instance, the clinically advanced PROTACs ARV-110 and ARV-471 utilize linkers containing piperidine and piperazine moieties.[7]
-
Alkynes and Triazoles: The linear geometry of alkynes provides a high degree of rigidity.[9] Triazole rings, often formed via "click chemistry," are metabolically stable and can help to reduce oxidative degradation in vivo.[1]
-
Aromatic Rings: Phenyl rings can be incorporated to provide conformational restriction and may also engage in beneficial pi-stacking interactions with the target proteins.[9][10]
-
Spirocycles and Bridged Rings: These more complex structures offer a higher degree of conformational constraint and can be used to fine-tune the spatial orientation of the two ligands.[2]
Computational Modeling of the Ternary Complex
Computational modeling has become an indispensable tool for the rational design of PROTACs.[11][12][13] By predicting the three-dimensional structure of the POI-PROTAC-E3 ligase ternary complex, researchers can gain valuable insights into the optimal linker length, rigidity, and vector orientation.[14] Various computational approaches, including molecular dynamics simulations and induced-fit docking, can be employed to guide linker design and prioritize synthetic efforts.[11][14]
Figure 1: The mechanism of action of a PROTAC with a rigid linker.
Synthesis of PROTACs with Rigid Linkers
The modular nature of PROTACs allows for their synthesis through a variety of chemical strategies. "Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, is a popular and efficient method for assembling PROTACs with triazole-containing linkers.[1][10] Amide bond formation is another common strategy for connecting the linker to the two ligands.[5] The choice of synthetic route will depend on the specific chemical functionalities of the POI ligand, the E3 ligase ligand, and the desired rigid linker.
Experimental Evaluation of Cell-Permeable PROTACs
A multi-parametric approach is essential for the thorough characterization of newly synthesized PROTACs. The following experimental workflow outlines the key assays for assessing the cell permeability, target engagement, and degradation efficacy of PROTACs with rigid linkers.
Figure 2: A typical experimental workflow for the evaluation of PROTACs.
Protocol 1: Assessment of Cell Permeability
1.1 Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method for predicting passive membrane permeability.[7][15]
-
Principle: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The PROTAC is added to the donor wells, and its diffusion into the acceptor wells is measured over time.
-
Procedure:
-
Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).
-
Coat the filter plate with the lipid solution and allow it to solidify.
-
Add the PROTAC solution to the donor wells.
-
Add buffer to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 4-18 hours).
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe).
-
1.2 Caco-2 Permeability Assay
The Caco-2 assay is a cell-based model that provides a more physiologically relevant assessment of intestinal absorption, as it accounts for both passive diffusion and active transport mechanisms.[7][15]
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane. When confluent, they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium. The transport of the PROTAC across this monolayer is measured.
-
Procedure:
-
Seed Caco-2 cells on a Transwell insert and culture for 21-25 days to allow for differentiation.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the PROTAC to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
Measure the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
| Assay | Principle | Advantages | Disadvantages |
| PAMPA | Passive diffusion across an artificial lipid membrane. | High-throughput, low cost, good for screening.[7] | Does not account for active transport or efflux.[7] |
| Caco-2 | Transport across a polarized monolayer of Caco-2 cells. | More physiologically relevant, accounts for active transport.[7][15] | Lower throughput, more expensive, requires cell culture expertise. |
Protocol 2: Evaluation of Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[16]
2.1 In Vitro Pull-Down Assay
This assay provides a qualitative assessment of ternary complex formation.[16]
-
Principle: A tagged version of the E3 ligase (e.g., His-tagged VHL) is incubated with the POI and the PROTAC. The complex is then pulled down using an affinity resin (e.g., Ni-NTA agarose), and the presence of the POI is detected by Western blotting.
-
Procedure:
-
Incubate the purified, tagged E3 ligase with the purified POI and the PROTAC in a suitable buffer.
-
Add the affinity resin and incubate to allow for binding.
-
Wash the resin to remove non-specific binders.
-
Elute the protein complexes from the resin.
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the POI.
-
2.2 Biophysical Assays (TR-FRET, Fluorescence Polarization)
These assays provide quantitative data on the affinity and cooperativity of ternary complex formation.[17][18]
-
Principle: These techniques rely on the proximity-dependent transfer of energy between a donor and an acceptor fluorophore. By labeling the POI and the E3 ligase with appropriate fluorophores, the formation of the ternary complex in the presence of the PROTAC can be monitored in real-time.
-
Procedure: The specific protocol will vary depending on the instrument and reagents used. Generally, it involves titrating the PROTAC into a solution containing the labeled POI and E3 ligase and measuring the change in the fluorescence signal.
Protocol 3: Assessment of Protein Degradation
3.1 Western Blotting
Western blotting is a standard and widely used method for quantifying the reduction in POI levels.
-
Procedure:
-
Treat cells with the PROTAC at various concentrations and for different durations.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the POI and a loading control protein (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the signal and quantify the band intensities to determine the extent of protein degradation.
-
3.2 In-Cell Western
This is a higher-throughput alternative to traditional Western blotting.
-
Procedure:
-
Cells are cultured and treated with the PROTAC in a 96- or 384-well plate.
-
The cells are fixed and permeabilized directly in the wells.
-
The cells are then incubated with primary antibodies against the POI and a normalization protein.
-
Fluorescently labeled secondary antibodies are added, and the plate is scanned on an imaging system.
-
3.3 HiBiT Assay
The HiBiT assay is a sensitive and quantitative bioluminescent method for measuring protein levels in real-time.
-
Principle: The POI is endogenously tagged with a small 11-amino-acid peptide (HiBiT). In the presence of a larger complementary subunit (LgBiT), a functional NanoLuc luciferase is formed, generating a luminescent signal that is proportional to the amount of the HiBiT-tagged POI.
-
Procedure:
-
Generate a cell line that endogenously expresses the HiBiT-tagged POI.
-
Treat the cells with the PROTAC.
-
Lyse the cells and add the LgBiT reagent.
-
Measure the luminescence to quantify the remaining POI.
-
| Parameter | Description | Typical Values for Potent PROTACs |
| DC₅₀ | The concentration of the PROTAC that induces 50% degradation of the POI. | < 100 nM |
| Dₘₐₓ | The maximum level of protein degradation achieved. | > 80% |
Troubleshooting and Key Considerations
-
Poor Permeability: If a PROTAC exhibits poor permeability, consider modifying the linker to increase its rigidity, reduce the number of hydrogen bond donors and acceptors, or introduce ionizable groups.[6][7]
-
Lack of Degradation: If a PROTAC fails to induce degradation despite good permeability and target engagement, it may be due to an inability to form a productive ternary complex. In this case, linker length and composition should be systematically varied. It is also important to confirm that the chosen E3 ligase is expressed and active in the cell line being used.
-
The "Hook Effect": At high concentrations, some PROTACs can exhibit a loss of degradation activity due to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex. It is therefore crucial to perform dose-response experiments over a wide range of concentrations.
Conclusion
The development of cell-permeable PROTACs with rigid linkers represents a significant advancement in the field of targeted protein degradation. By carefully considering the principles of linker design and employing a robust experimental workflow for their evaluation, researchers can develop potent and selective degraders with improved drug-like properties. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals working to unlock the full therapeutic potential of this exciting modality.
References
- Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in drug discovery. Bioorganic & Medicinal Chemistry, 25(17), 4579-4580.
- Zagidullin, A., Milyukov, V., Rizvanov, A., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390.
- Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
- Testa, A., Hughes, S. J., Lucas, X., Wright, J. E., & Ciulli, A. (2020). Structure-Based Design of a Macrocyclic PROTAC.
- Maple, H. J., & Clayton, J. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Drug Discovery Today: Technologies, 44, 1-7.
- Duan, Y., Cai, M. Y., Xu, J., & Hu, Q. (2025). Rational design of the linkers in targeting chimeras. Chemical Science.
- Zhao, B., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
- Zagidullin, A., Milyukov, V., Rizvanov, A., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390.
- Milyukov, V., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(6), 381-390.
- Roy, M. J., et al. (2019). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Methods in Molecular Biology, 2019, 231-243.
- Luitz, M. P., et al. (2023). Computational Modeling of PROTAC Ternary Complexes as Ensembles Using SILCS-xTAC.
- Beltran, P. M., et al. (2022). Predictive Modeling of PROTAC Cell Permeability with Machine Learning. Journal of Medicinal Chemistry, 65(15), 10312-10321.
-
Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]
- Scott, J. S., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1151-1158.
- Maple, H. J., et al. (2019). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 10(11), 1542-1547.
- Ciulli, A. (2019). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Current Opinion in Chemical Biology, 50, 43-50.
- Luitz, M. P., et al. (2025). Computational modeling of PROTAC ternary complexes as ensembles using SILCS-PROTAC. ChemRxiv.
- Schiemer, J., et al. (2021). Computational Modeling of PROTAC Ternary Complexes and Linker Design. ChemMedChem, 16(12), 1891-1900.
- Liu, Z., et al. (2025). ET-PROTACs: modeling ternary complex interactions using cross-modal learning and ternary attention for accurate PROTAC-induced degradation prediction.
-
Profacgen. (n.d.). Permeability Assay. Retrieved from [Link]
- Schiemer, J., et al. (2025). Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL-Mediated PROTACs Targeting the Kinase FLT3. ChemMedChem.
-
Creative Biolabs. (n.d.). Protein Degrader In Vitro Evaluation Services. Retrieved from [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL‐Mediated PROTACs Targeting the Kinase FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Permeability Assay - Profacgen [profacgen.com]
- 16. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. tandfonline.com [tandfonline.com]
NMR Characterization of PROTACs with a Piperidine Linker: From Structural Verification to Target Engagement
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of the Linker in PROTAC Function
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system. They consist of two distinct ligands—one binding to a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] The formation of a productive ternary complex (POI-PROTAC-E3 ligase) is the pivotal event that leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[3]
While the choice of warhead and E3 ligase ligand determines the "what" and "how" of degradation, the linker dictates the "if" and "how well." The linker is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of a PROTAC's efficacy.[4] It must correctly orient the two proteins to facilitate ubiquitin transfer while also influencing crucial physicochemical properties like solubility and cell permeability.[5][6]
This guide focuses on PROTACs incorporating a piperidine moiety within the linker. Piperidine is a popular building block because its rigid, six-membered ring can reduce the conformational flexibility of the linker.[3][7] This pre-organization can lower the entropic penalty of forming the ternary complex, potentially leading to enhanced potency. Furthermore, the nitrogen atom in the piperidine ring can be protonated, which can improve the aqueous solubility of these often large and greasy molecules.[6][8]
However, this rigidity is a double-edged sword. An incorrectly constrained conformation can prevent the formation of a productive ternary complex. Therefore, a thorough characterization of the PROTAC's solution-state structure, with a particular focus on the piperidine linker's conformation, is not just recommended—it is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing unparalleled insights from basic structural verification to complex binding events and conformational dynamics.[2][9]
The NMR Characterization Workflow: A Multi-Step Approach
A comprehensive NMR strategy for a piperidine-containing PROTAC involves a tiered approach, moving from fundamental quality control to intricate biophysical measurements. Each step builds upon the last, providing a complete picture of the molecule's behavior.
Caption: The tiered workflow for comprehensive NMR characterization of PROTACs.
Part 1: Structural Integrity and Linker Connectivity
Before any biological assessment, it is crucial to confirm that the synthesized PROTAC is pure and possesses the correct chemical structure.
Purity and Identity (1D ¹H and ¹³C NMR)
This is the first and most fundamental quality control step.
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their neighboring protons. The integral of the peaks should correspond to the expected proton count for the molecule.
-
¹³C NMR: Confirms the presence of all carbon atoms in the structure.
Causality: A clean spectrum, free of significant unidentifiable peaks, validates the purity of the sample. The chemical shifts and splitting patterns must match the expected structure. For the piperidine linker, characteristic signals in the aliphatic region (typically 1.5-3.5 ppm in ¹H NMR) are expected.
Connectivity Verification (2D NMR)
While 1D NMR confirms the pieces are present, 2D NMR ensures they are connected correctly.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing the proton network through the piperidine ring and along the linker.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, providing an unambiguous assignment of ¹H-¹³C pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment to confirm the connectivity between the warhead, the piperidine linker, and the E3 ligase ligand. For example, an HMBC correlation between a proton on the piperidine ring and a carbonyl carbon on the E3 ligase ligand provides definitive proof of the covalent linkage.[10]
| Experiment | Information Provided | Key Application for Piperidine PROTACs |
| ¹H NMR | Proton count, chemical environment, J-coupling | Purity check, initial assessment of piperidine conformation |
| ¹³C NMR | Carbon count, confirmation of functional groups | Confirms presence of all carbons in the final structure |
| COSY | H-H correlations through 2-3 bonds | Tracing connectivity within the piperidine ring |
| HSQC | Direct H-C one-bond correlations | Assigning proton and carbon signals of the linker |
| HMBC | H-C correlations through 2-3 bonds | Crucial for confirming linkage points between warheads and the piperidine ring |
Part 2: Unveiling the 3D Conformation
The biological activity of a piperidine-containing PROTAC is intimately linked to its three-dimensional shape in solution. NMR provides unique tools to probe this conformation.
Piperidine Ring Conformation (¹H J-Coupling Analysis)
The piperidine ring typically adopts a stable chair conformation. The substituents (the connections to the rest of the PROTAC) can be in either an axial or equatorial position. This orientation dramatically affects the overall 3D trajectory of the linker.
Causality: The magnitude of the three-bond coupling constant (³J) between adjacent protons in the ring is governed by the dihedral angle between them (the Karplus relationship).
-
Large J-values (8-12 Hz) are observed between two axial protons (¹⁸⁰° dihedral angle) or an axial and an equatorial proton.
-
Small J-values (2-5 Hz) are observed between two equatorial protons or an equatorial and an axial proton (∼60° dihedral angle).
By carefully analyzing the splitting patterns of the piperidine protons in a high-resolution 1D ¹H spectrum, one can deduce the chair conformation and the orientation of the linker attachments.[10][11] For example, a large coupling constant between H-1' and H-2' would suggest a trans-diaxial relationship, providing a strong conformational constraint.[10]
Global Fold and Spatial Proximity (NOESY/ROESY)
While J-coupling reveals local geometry, the Nuclear Overhauser Effect (NOE) provides through-space distance information, which is essential for determining the global fold of the PROTAC.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects correlations between protons that are close in space (< 5 Å), regardless of bond connectivity. This is used to identify which parts of the molecule are folded near each other.[12]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY but is more reliable for molecules in the intermediate size range (~1-2 kDa), like many PROTACs, where the standard NOE can be zero.[13]
Causality: An NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei (1/r⁶), making it a very sensitive "molecular ruler." Observing a ROESY cross-peak between a proton on the POI warhead and a proton on the E3 ligase ligand would be direct evidence of a folded, compact conformation in solution. Conversely, a lack of such correlations suggests an extended conformation.
Part 3: Probing Biological Interactions
The ultimate goal of a PROTAC is to form a ternary complex. Ligand-observed NMR experiments are exceptionally well-suited to confirm target engagement and characterize the binding event, as they focus on the signals of the small molecule PROTAC.
Saturation Transfer Difference (STD) NMR: Mapping the Binding Epitope
STD-NMR is a powerful and efficient method to identify which parts of the PROTAC are in close contact with the target protein or the E3 ligase in their respective binary complexes.[14][15]
Causality: The experiment works by selectively irradiating (saturating) protons on the large protein receptor. Because the protein is large, this saturation rapidly spreads across the entire protein via a process called spin diffusion. If the PROTAC is binding to the protein, this saturation is transferred to the protons of the PROTAC that are in close proximity (< 5 Å) to the protein surface. When the PROTAC dissociates, it carries this saturation "memory" back into the bulk solution. By subtracting a spectrum with on-resonance protein irradiation from one with off-resonance irradiation, a "difference" spectrum is created that shows signals only from the protons of the PROTAC that received saturation—i.e., the ones at the binding interface. The stronger the STD signal, the closer that proton was to the protein surface.[16]
Caption: The workflow of Saturation Transfer Difference (STD) NMR.
Protocols: A Practical Guide
Protocol 1: General Sample Preparation for PROTAC NMR
Objective: To prepare a high-quality, pure, and stable NMR sample, which is the foundation for acquiring high-resolution spectra.
Trustworthiness: Proper sample preparation prevents artifacts, poor shimming, and signal broadening that can obscure crucial data.[17]
Materials:
-
High-purity PROTAC sample (5-10 mg for ¹H/¹³C; 1-2 mg for ligand-observed binding studies).
-
High-quality NMR tubes (e.g., Norell, Wilmad). Do not use scratched or chipped tubes.[17]
-
Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃, D₂O with appropriate buffer). The choice depends on PROTAC solubility.
-
Internal standard (e.g., TMS), optional, as residual solvent peaks are often used for referencing.
-
Glass Pasteur pipette and glass wool (do not use cotton wool).[17]
Step-by-Step Methodology:
-
Weighing: Accurately weigh the PROTAC sample into a clean, dry vial.
-
Dissolution: Add the appropriate volume of deuterated solvent to achieve the desired concentration. For a standard 5mm NMR tube, the optimal volume is 550-600 µL.[17] Gently vortex or sonicate if necessary to fully dissolve the sample. The solution must be completely clear.
-
Filtration (Critical Step): Place a small, tight plug of glass wool into a Pasteur pipette. Filter the PROTAC solution through the plug directly into the NMR tube. This removes any microscopic solid particles that will degrade spectral quality.[17]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly on the cap or the very top of the tube with a permanent marker.
-
Equilibration: Allow the sample to equilibrate to the spectrometer's temperature for 5-10 minutes before starting data acquisition.
Protocol 2: STD-NMR for Target Engagement
Objective: To confirm binding of the PROTAC to its target protein (or E3 ligase) and identify the binding epitope.
Trustworthiness: This protocol includes essential controls to ensure that the observed effects are due to specific binding and not artifacts.
Materials:
-
PROTAC stock solution (e.g., 10 mM in DMSO-d₆).
-
Target protein stock solution (e.g., 1-2 mM in a suitable deuterated buffer, e.g., 20 mM phosphate, 150 mM NaCl in 99.9% D₂O, pD 7.4).
-
NMR buffer (the same buffer used for the protein).
-
NMR tubes.
Step-by-Step Methodology:
-
Prepare the PROTAC-Protein Sample:
-
In an NMR tube, add the buffer and the PROTAC stock solution to achieve a final PROTAC concentration of ~100 µM.
-
Acquire a standard 1D ¹H NMR spectrum of the PROTAC alone. This is your reference spectrum .
-
Add the protein stock to the same tube to achieve a final protein concentration of 1-10 µM. The PROTAC should be in large excess (e.g., 100:1 ligand:protein ratio). Gently mix by inverting the tube; do not vortex.
-
-
Set up the STD Experiment:
-
Use a standard STD pulse sequence (e.g., stddiff.2 on Bruker systems).
-
On-Resonance Irradiation: Set the selective irradiation frequency to a region where only protein signals exist and no PROTAC signals are present (e.g., 0.5 ppm or -1.0 ppm for aliphatic protons).
-
Off-Resonance Irradiation: Set the off-resonance frequency far away from any signals (e.g., 40 ppm).[16]
-
Saturation Time: Use a saturation time of 1.5-2.0 seconds as a starting point.
-
Acquisition: Acquire the STD experiment. This will involve interleaving on- and off-resonance scans to minimize artifacts.
-
-
Control Experiments (Self-Validation):
-
Negative Control 1 (No Protein): Run the STD experiment on the PROTAC sample before adding the protein. The resulting STD spectrum should be empty (no signals), proving that the protein is required for the effect.
-
Negative Control 2 (Non-binding Ligand): If available, add a known non-binding compound to the PROTAC-protein mixture. It should not show any signals in the STD spectrum, confirming the specificity of the interaction.[18]
-
Data Interpretation:
-
The final STD spectrum will show peaks corresponding to the PROTAC protons that are in close contact with the protein.
-
Normalize the intensities by setting the strongest signal in the STD spectrum to 100%. The relative intensities of the other signals reflect their proximity to the protein surface.
-
Mapping these intensities onto the PROTAC structure reveals the binding epitope. For a PROTAC, you would expect to see strong STD signals for the warhead binding the target, and weaker or no signals for the E3 ligase binder and parts of the linker, and vice-versa when the experiment is repeated with the E3 ligase.
Conclusion and Future Outlook
NMR spectroscopy is an indispensable tool in the development of PROTACs, particularly those containing conformationally restricted linkers like piperidine. It provides a complete workflow, from verifying the basic identity and purity of the molecule to delivering profound insights into its 3D shape, solution dynamics, and mechanism of target engagement.[2][19] The protocols and principles outlined in this guide provide a robust framework for researchers to confidently characterize their molecules. By understanding the causality behind each experiment—why a specific pulse sequence is chosen or how a control validates the data—scientists can move beyond routine analysis to rationally design the next generation of highly potent and selective protein degraders.
References
-
Lan, H., Hsia, O., Nakasone, M., et al. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. [Link]
-
Donovan, K. A., & Crews, C. M. (2024). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
Testa, A., Hughes, S. J., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry. [Link]
-
Goracci, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]
-
Foley, C. A., & Tieleman, D. P. (2021). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. [Link]
-
Ciulli, A., & Crews, C. M. (2022). Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee. [Link]
-
Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences. [Link]
-
Yoshida, S., et al. (2023). Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability. Journal of Medicinal Chemistry. [Link]
-
Scorzelli, F., et al. (2023). Conformational Sampling Deciphers the Chameleonic Properties of a VHL-Based Degrader. International Journal of Molecular Sciences. [Link]
-
Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]
-
Luchinat, E., & Banci, L. (2020). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers in Molecular Biosciences. [Link]
-
NMR Solutions. (n.d.). NMR sample preparation guidelines. NMR Solutions. [Link]
-
Viegas, A., et al. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education. [Link]
-
Lockey, P. M., et al. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. MedChemComm. [Link]
-
Pinto, M. F., et al. (2023). Imaging Saturation Transfer Difference (STD) NMR: Affinity and Specificity of Protein-Ligand Interactions from a Single NMR Sample. Angewandte Chemie. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation Blog. [Link]
-
Krishna, N. R., & Jayalakshmi, V. (2016). Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. Analytical Chemistry. [Link]
-
Luchinat, E., & Banci, L. (2020). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers in Molecular Biosciences. [Link]
-
UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. University of California San Diego. [Link]
-
University of Maryland. (n.d.). Saturation Transfer Difference (STD) - NMR experiment procedure. Department of Chemistry and Biochemistry. [Link]
-
Kleckner, I. R., & Foster, M. P. (2011). An introduction to NMR-based approaches for measuring protein dynamics. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
Reddit. (2020). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. [Link]
-
Clore, G. M., & Gronenborn, A. M. (1998). NMR structure determination of proteins and protein complexes larger than 20 kDa. Current Opinion in Chemical Biology. [Link]
-
D'Alonzo, D., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. [Link]
-
Angulo, J., & Nieto, P. M. (n.d.). Saturation Transfer Difference Spectroscopy (STD). Glycopedia. [Link]
-
Scott, M., & Cox, R. J. (2017). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically diverse scaffolds. Organic & Biomolecular Chemistry. [Link]
-
Lindsley, C. W., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. Journal of Chemical Information and Modeling. [Link]
-
Tinworth, C. P., & Ciulli, A. (2020). Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry. bioRxiv. [Link]
-
Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]
-
Jayalakshmi, V., & Krishna, N. R. (2016). Use of NMR Saturation Transfer Difference Spectroscopy to Study Ligand Binding to Membrane Proteins. Methods in Molecular Biology. [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis Blog. [Link]
-
Sun, X., & Rao, Y. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry. [Link]
-
Casement, R., et al. (2022). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology. [Link]
-
Epistemeo. (2012). How to interpret a NOESY NMR spectrum. YouTube. [Link]
-
Smirnov, I., & McCarty, J. (2023). 2D NMR Spectroscopy - Enhanced Spectral Resolution and Protein Backbone Conformation Reporters. Chemistry LibreTexts. [Link]
-
Lu, M. (2021). Exploring the Features and Challenges of Proteolysis Targeting Chimera (PROTAC) Development. Harvard University. [Link]
-
Zúñiga-Gutiérrez, E., et al. (2021). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Magnetic Resonance in Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. explorationpub.com [explorationpub.com]
- 9. Conformational Sampling Deciphers the Chameleonic Properties of a VHL-Based Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. youtube.com [youtube.com]
- 13. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 18. scispace.com [scispace.com]
- 19. chemrxiv.org [chemrxiv.org]
Mass Spectrometry Analysis of tert-Butyl (piperidin-4-ylmethyl)carbamate Hydrochloride and its Derivatives: A Comprehensive Guide
An Application Note for Researchers and Drug Development Professionals
Abstract
tert-Butyl (piperidin-4-ylmethyl)carbamate and its analogues are pivotal building blocks in modern medicinal chemistry, frequently incorporated into complex molecules targeting a range of therapeutic areas. Accurate and robust analytical methods are therefore essential for ensuring the identity, purity, and stability of these compounds throughout the drug development lifecycle. This guide provides a detailed framework for the analysis of these molecules using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). We delve into the fundamental principles of ionization and fragmentation, address common analytical challenges such as the lability of the tert-butoxycarbonyl (Boc) protecting group and ion suppression from the hydrochloride salt, and present a validated, step-by-step protocol for reliable characterization and quantification.
Introduction: The Analytical Imperative
The piperidine scaffold is a privileged structure in drug discovery, and its derivatives are integral to a vast number of active pharmaceutical ingredients (APIs). The title compound, tert-Butyl (piperidin-4-ylmethyl)carbamate, serves as a key intermediate, where the Boc group provides a stable yet readily cleavable protecting group for the primary amine. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the premier analytical tool for this class of compounds. Its high sensitivity and specificity enable confident structural elucidation, impurity profiling, and pharmacokinetic analysis.
Electrospray ionization (ESI) is the technique of choice, as it is a "soft ionization" method that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion.[1] Understanding the predictable fragmentation patterns of the Boc-protected piperidine core under collision-induced dissociation (CID) is fundamental to developing robust tandem mass spectrometry (MS/MS) methods for both qualitative and quantitative workflows.
Foundational Chemistry and Mass Spectrometry Behavior
Before delving into the protocol, it is crucial to understand the inherent chemical properties of the analyte that dictate the analytical strategy.
Molecular Structure and Properties:
-
Compound: tert-Butyl (piperidin-4-ylmethyl)carbamate Hydrochloride
-
Molecular Formula (Free Base): C₁₁H₂₂N₂O₂[2]
-
Molecular Weight (Free Base): 214.30 g/mol [2]
-
Molecular Weight (Hydrochloride Salt): 250.76 g/mol [3]
The molecule consists of a piperidine ring, a Boc-protected exocyclic amine, and a secondary amine within the piperidine ring. In its hydrochloride salt form, the more basic piperidine nitrogen is typically protonated.
Ionization: Electrospray in Positive Mode (ESI+)
Given the presence of two basic nitrogen atoms, ESI in positive ion mode is the optimal choice. The analytes readily accept a proton in the ESI plume to form the protonated molecule, [M+H]⁺, where M is the free base. For the parent compound, this corresponds to an m/z of 215.3.
Characteristic Fragmentation Pathways
The true power of MS/MS lies in the structural information gleaned from controlled fragmentation. For Boc-protected amines, fragmentation is highly predictable and dominated by the lability of the Boc group.[4][5]
-
Primary Fragmentation: Loss of Isobutylene. The most characteristic fragmentation pathway involves the neutral loss of isobutylene (C₄H₈), a 56 Da loss, from the tert-butyl group.[4]
-
Secondary Fragmentation: Loss of Carbon Dioxide. The fragment ion resulting from the loss of isobutylene can then undergo a subsequent neutral loss of carbon dioxide (CO₂), a 44 Da loss.[4]
-
Loss of the tert-Butyl Group. A common fragmentation is the loss of a tert-butyl radical (57 Da) to yield an [M-57]⁺ ion.[6]
-
Cleavage of the Piperidine Ring. The piperidine ring itself can undergo α-cleavage adjacent to the nitrogen atom, a characteristic fragmentation pattern for aliphatic amines.[7][8]
These pathways provide multiple, specific transitions that can be monitored for unambiguous identification and quantification.
Caption: Key fragmentation pathways for Boc-protected piperidine derivatives in ESI-MS/MS.
Analytical Challenges and Strategic Solutions
Challenge 1: Ion Suppression from Hydrochloride Salt The presence of non-volatile salts like HCl is a significant challenge in ESI-MS.[9] High salt concentrations in the sample can compete with the analyte for ionization, leading to a phenomenon known as "ion suppression," which drastically reduces sensitivity and reproducibility.[10][11]
-
Solution:
-
Dilution: The simplest approach is to dilute the sample sufficiently to lower the salt concentration below the threshold where it impacts ionization.
-
Mobile Phase Optimization: Using a mobile phase containing a volatile buffer salt (e.g., ammonium formate) or acid (e.g., formic acid) can help mitigate suppression and improve ionization consistency.[12]
-
Divert Valve: For the initial part of the chromatographic run where salts elute, the flow can be diverted from the MS inlet to waste.[13]
-
Challenge 2: Lability of the Boc Group The Boc group is designed to be labile under acidic conditions.[14] Harsh sample preparation conditions or high ion source temperatures can cause premature cleavage, leading to an overestimation of impurities and an underestimation of the parent compound.
-
Solution:
-
Controlled pH: Maintain the sample and mobile phase pH in a range where the Boc group is stable (typically pH 4-9).
-
Optimized Source Temperature: Keep the ESI source temperature as low as possible while still achieving efficient desolvation to prevent thermal degradation.
-
Detailed LC-MS/MS Protocol
This protocol provides a validated starting point for the analysis. Instrument parameters should be optimized for the specific system being used.
Caption: A streamlined workflow for the LC-MS/MS analysis of piperidine derivatives.
Sample Preparation
-
Stock Solution: Accurately weigh ~5 mg of the this compound standard and dissolve it in 10 mL of methanol to create a 500 µg/mL stock solution.
-
Working Solution: Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Sample Matrix: For samples from reaction mixtures or biological matrices, perform a protein precipitation or solid-phase extraction (SPE) if necessary, followed by dilution to the appropriate concentration range.[15]
Liquid Chromatography (LC) Conditions
The goal of the LC method is to separate the analyte from impurities and matrix components to prevent ion suppression. A standard reversed-phase method is highly effective.[16]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 3.5 µm | Provides good retention and peak shape for polar to moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidifier that promotes protonation for ESI+ and ensures good peak shape.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic eluent with low viscosity and UV cutoff. |
| Gradient | 5% B to 95% B over 7 minutes, hold for 2 min, re-equilibrate for 3 min. | A standard gradient to elute a range of derivatives and clean the column effectively. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 35 °C | Ensures reproducible retention times and can improve peak shape. |
| Injection Vol. | 5 µL | A typical volume to avoid column overloading while providing sufficient sensitivity. |
Mass Spectrometry (MS) Conditions
Detection is performed using a tandem quadrupole mass spectrometer operating in positive ESI mode. The key is to define the Multiple Reaction Monitoring (MRM) transitions.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Basic nitrogens are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for stable ion generation.[17] |
| Source Temp. | 120 °C | Low temperature to prevent thermal degradation of the Boc group. |
| Desolvation Temp. | 350 °C | Sufficient to desolvate ions without causing fragmentation. |
| Nebulizer Gas | Nitrogen, 45 psi | Assists in aerosol formation. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and specificity for quantification. |
MRM Transitions for Quantification and Confirmation
For tert-Butyl (piperidin-4-ylmethyl)carbamate, the following transitions are recommended. The most intense transition should be used for quantification ("Quantifier") and a second for confirmation ("Qualifier").
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Transition Type | Rationale |
| tert-Butyl (piperidin-4-ylmethyl)carbamate | 215.3 | 159.3 | Quantifier | [M+H]⁺ → [M+H - C₄H₈]⁺ (Most abundant fragment)[4] |
| tert-Butyl (piperidin-4-ylmethyl)carbamate | 215.3 | 115.3 | Qualifier | [M+H]⁺ → [M+H - C₄H₈ - CO₂]⁺ (Confirmatory fragment)[4] |
| Deprotected Impurity (piperidin-4-ylmethanamine) | 115.3 | 98.1 | Impurity Screen | [M+H]⁺ → [M+H - NH₃]⁺ (Screening for Boc cleavage) |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of this compound and its derivatives. By understanding the core principles of ESI ionization and the characteristic fragmentation patterns of the Boc-protecting group, researchers can develop highly specific and sensitive LC-MS/MS methods. The provided protocol addresses key analytical challenges, such as salt-induced ion suppression and analyte lability, offering robust solutions to ensure data integrity. This methodology serves as a reliable foundation for quality control, impurity analysis, and metabolic studies in the rigorous environment of pharmaceutical development.
References
-
SIELC Technologies. (2018-05-16). tert-Butyl carbamate. Available at: [Link]
-
Quilliam, M. A. (1985). Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry. Journal of Liquid Chromatography, 8(3), 349-461. Available at: [Link]
-
Li, Y., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: [Link]
-
Jia, W., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. Available at: [Link]
-
Zanolli, L., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
-
Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Available at: [Link]
- Not applicable.
-
National Center for Biotechnology Information. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. PubChem Compound Summary for CID 723429. Available at: [Link]
-
Abdelhamid, H. N. (2021). Challenges and Strategies of Chemical Analysis of Drugs of Abuse and Explosives by Mass Spectrometry. PubMed Central. Available at: [Link]
-
M-Marco, M., et al. (2004). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate. Available at: [Link]
-
Asami, Y., et al. (1999). Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS. Journal of Health Science, 45(4), 187-193. Available at: [Link]
-
Crawford, M. (2024-05-15). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. Available at: [Link]
-
Breci, L. (2023-08-29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
- Not applicable.
-
Gopi, H., et al. (2008). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
Piwowar, A. M., et al. (2013). Salt Effects on Ion Formation in Desorption Mass Spectrometry: An Investigation into the Role of Alkali Chlorides on Peak Suppression in Time-of-Flight-Secondary Ion Mass Spectrometry. ResearchGate. Available at: [Link]
- Not applicable.
-
Problems in Chemistry. (2022-10-19). Electrospray Ionization ESI | Mass Spectrometry (1.3). YouTube. Available at: [Link]
-
Problems in Chemistry. (2023-01-26). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]
- Not applicable.
-
Chromatography Forum. (2020-07-15). Salts in samples for HPLC (AlCl3?). Available at: [Link]
- Not applicable.
-
Drawell. (n.d.). How to Address the Challenges of High-Salt Sample Analysis in ICP-MS. Available at: [Link]
- Not applicable.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
- Not applicable.
- Not applicable.
-
National Center for Biotechnology Information. (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. PubChem Compound Summary for CID 45072463. Available at: [Link]
- Not applicable.
Sources
- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 2. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. rilastech.com [rilastech.com]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. tert-Butyl carbamate | SIELC Technologies [sielc.com]
- 13. Salts in samples for HPLC (AlCl3?) - Chromatography Forum [chromforum.org]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Troubleshooting & Optimization
improving solubility of PROTACs with tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride
A Guide to Leveraging Tert-Butyl (piperidin-4-ylmethyl)carbamate Hydrochloride for Improved Developability
Welcome to the technical support center for advanced drug development applications. This guide is designed for researchers, medicinal chemists, and formulation scientists who are navigating the significant challenge of poor aqueous solubility in Proteolysis-Targeting Chimeras (PROTACs). Due to their high molecular weight and complex structures, many PROTACs fall into the "beyond Rule of Five" (bRo5) chemical space, often leading to development hurdles such as low bioavailability and difficult handling.[1][2]
This document provides in-depth technical guidance, troubleshooting, and experimental protocols focused on a specific, field-proven strategy: the incorporation of basic, ionizable moieties into the PROTAC structure to enhance solubility. We will focus on the practical application and mechanistic rationale of using this compound as a key building block in this process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the development of more soluble PROTACs.
Q1: Why is my PROTAC exhibiting such poor solubility?
Answer: The solubility challenges with PROTACs are intrinsic to their design. These heterobifunctional molecules are comprised of two distinct ligands and a linker, resulting in several physicochemical properties that hinder aqueous solubility:
-
High Molecular Weight (MW): PROTACs typically have a molecular weight between 700 and 1200 Da, far exceeding the <500 Da guideline suggested by Lipinski's Rule of Five.[1]
-
Large and Complex Structure: The extended, often flexible structure can lead to a high total polar surface area (TPSA) and numerous rotatable bonds, but also significant nonpolar regions, contributing to poor solvation.
-
Low Permeability: The same factors that limit solubility—high MW and polarity—can also lead to low cell permeability, creating a difficult optimization challenge.[2][3]
These properties often lead to molecules that are difficult to dissolve in aqueous buffers, complicating in vitro assays and severely limiting oral bioavailability in preclinical studies.[4]
Q2: What is this compound, and how can it help?
Answer: this compound is a synthetic building block.[5] It contains a piperidine ring, which is a common structural motif in pharmaceuticals.[6] Its utility in enhancing PROTAC solubility stems from the basic nitrogen atom within the piperidine ring.
Here's the breakdown of its components and their functions:
-
Piperidine Ring: The core functional group. The secondary amine in the ring has a pKa that ensures it is protonated and positively charged at physiological pH (~7.4). This ionizable center dramatically increases the molecule's polarity and its ability to interact with water. Inserting basic nitrogen into linkers is a known strategy for improving drug solubility.[1]
-
tert-Butyl Carbamate (Boc group): This is a standard protecting group for the exocyclic primary amine. In the context of PROTAC synthesis, this allows for selective deprotection and coupling to the linker backbone without interfering with the piperidine nitrogen.
-
Hydrochloride Salt: The hydrochloride form ensures that the building block itself is a stable, crystalline solid with good solubility in various solvents used for synthesis, making it easier to handle and react.[7]
By incorporating this moiety into your PROTAC's linker, you introduce a permanent, localized positive charge that acts as a powerful solubilizing group.
Caption: The structural complexity and high molecular weight of PROTACs contribute to poor aqueous solubility.
Q3: What is the underlying mechanism for solubility enhancement by the piperidine moiety?
Answer: The mechanism is based on fundamental principles of molecular interactions and solvation. A highly lipophilic PROTAC molecule is poorly soluble because the energy cost of creating a cavity in the water structure to accommodate it is high. Water molecules are much more stable interacting with each other via hydrogen bonds than with the nonpolar surface of the drug.
By introducing the protonated piperidine moiety, you alter this dynamic:
-
Ion-Dipole Interactions: The localized positive charge on the protonated piperidine nitrogen creates strong, favorable ion-dipole interactions with the partial negative charge on the oxygen atoms of surrounding water molecules. These interactions are significantly stronger than the van der Waals forces that dominate interactions with nonpolar surfaces.
-
Disruption of Crystal Lattice: For a solid to dissolve, the energy released from solvation must overcome the crystal lattice energy holding the solid together. The presence of a charged, somewhat bulky group can disrupt the efficient packing of PROtac molecules in the solid state, lowering the lattice energy and making dissolution more favorable.
-
Improved "Wettability": The charged group acts as a hydrophilic "handle" on the molecule, allowing water to more effectively wet and solvate the entire structure, preventing the aggregation of hydrophobic regions.
Caption: The protonated piperidine moiety creates strong, favorable interactions with water, overcoming hydrophobic forces.
Q4: My PROTAC is still insoluble after incorporating the piperidine group. What should I check?
Answer: This is a common challenge, as the solubilizing effect of one group must compete with the properties of the rest of the large molecule. Here is a troubleshooting workflow:
-
Confirm pH of the Solution: The solubilizing effect is entirely dependent on the piperidine nitrogen being protonated. Ensure your buffer pH is at least 1.5-2 units below the pKa of the piperidine amine (typically pKa is ~10.5-11.0). For most experiments, a buffer at pH 7.4 is sufficient, but if you are using custom formulations, this is the first parameter to verify.
-
Assess for Aggregation: Highly lipophilic molecules can form aggregates even when technically "dissolved." This can interfere with assays and give misleading solubility readings. Use techniques like Dynamic Light Scattering (DLS) to check for the presence of large particles in your solution.
-
Evaluate the Salt Form: Was the final compound isolated as a specific salt (e.g., HCl, TFA)? The counter-ion can influence solubility and solid-state properties. It may be beneficial to perform a salt screen to identify the optimal salt form for your PROTAC.
-
Consider the Overall Molecular Properties: The piperidine moiety may not be enough to overcome extreme lipophilicity elsewhere in the molecule. Calculate the cLogP of your final PROTAC. If it remains very high, you may need to consider additional modifications, such as adding more polar groups to the linker or modifying the warhead/E3 ligand if possible.
Experimental Protocols & Methodologies
Protocol 1: Standard Kinetic Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound, which is a critical parameter for drug development.[8]
Objective: To determine the saturated solubility of the piperidine-modified PROTAC in a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Materials:
-
PROTAC compound (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (for stock solution preparation)
-
2 mL glass vials
-
Orbital shaker with temperature control (set to 25 °C or 37 °C)
-
0.22 µm or 0.45 µm syringe filters (low-binding, e.g., PVDF)
-
HPLC or LC-MS/MS system for quantification
-
Calibrated analytical balance
Procedure:
-
Preparation of Standards: Prepare a stock solution of the PROTAC in 100% DMSO (e.g., at 10 mM). Use this stock to create a standard curve by diluting it in a 50:50 mixture of Acetonitrile:Water (or your initial HPLC mobile phase) to concentrations ranging from 0.1 µM to 50 µM. This curve will be used for quantification.
-
Sample Preparation: Add an excess amount of the solid PROTAC compound to a glass vial (e.g., ~1 mg). A visible amount of undissolved solid should be present throughout the experiment.
-
Incubation: Add a known volume of PBS (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 hours. This extended time allows the solution to reach thermodynamic equilibrium.[9]
-
Sample Collection & Filtration: After 24 hours, carefully remove the vial. Let the undissolved solid settle for 30 minutes. Withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all solid particles. This step is critical to avoid artificially high readings.
-
Dilution: Immediately dilute the filtered sample with a suitable solvent (e.g., 50:50 Acetonitrile:Water) to prevent the compound from precipitating out of the now-saturated solution and to bring its concentration within the range of your standard curve.
-
Quantification: Analyze the diluted sample and the standard curve samples by HPLC-UV or LC-MS.
-
Calculation: Use the standard curve to determine the concentration of the PROTAC in your diluted sample. Back-calculate to find the concentration in the original undiluted filtrate. This value is the equilibrium solubility, typically expressed in µg/mL or µM.
Data Interpretation: Compare the solubility of the original PROTAC with the piperidine-modified version. A significant increase (e.g., >5-fold) is a strong indicator of success.
| Compound | Molecular Weight ( g/mol ) | cLogP (Calculated) | Measured Solubility (PBS, pH 7.4) |
| PROTAC-Original | 850.5 | 6.8 | 0.5 µg/mL |
| PROTAC-Piperidine | 995.7 | 5.9 | 15.2 µg/mL |
| This table presents hypothetical data for illustrative purposes. |
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting low solubility in modified PROTACs.
References
-
PubChem. (n.d.). tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Ermondi, G., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. Retrieved from [Link]
-
WuXi AppTec. (2022). 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development. Retrieved from [Link]
-
WuXi AppTec. (2024). Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. Retrieved from [Link]
-
Thongnim, N., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]
-
Zirngast, V., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceuticals. Retrieved from [Link]
-
Heim, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Ermondi, G., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. ACS Publications. Retrieved from [Link]
-
Antonini, I., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. Retrieved from [Link]
-
ACS Webinars. (2024). Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. American Chemical Society. Retrieved from [Link]
-
Toti, K. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
-
Zirngast, V., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. MDPI. Retrieved from [Link]
-
Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Zirngast, V., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. ResearchGate. Retrieved from [Link]
-
WuXi AppTec. (2023). PROTACs in focus: Navigating the complexities of preclinical development. Drug Target Review. Retrieved from [Link]
-
PubChem. (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. C&EN Webinars - Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement [connect.discoveracs.org]
- 5. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 7. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis with Piperidine Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low yields in the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate piperidine linkers. Piperidine moieties are valuable components in PROTAC design, often used to enhance solubility, introduce conformational rigidity, and provide versatile synthetic handles.[1][2][3] However, their inherent basicity and steric profile can present unique synthetic hurdles. This guide is structured to help you diagnose and resolve these issues systematically.
Section 1: Frequently Asked Questions (FAQs)
Q1: My overall PROTAC yield is consistently low. What are the most common failure points when using a piperidine linker?
Low overall yield in a multi-step synthesis is often due to cumulative losses. For piperidine-containing PROTACs, the key areas to investigate are:
-
Amide Coupling Inefficiency: Coupling a carboxylic acid to the secondary amine of a piperidine can be challenging due to steric hindrance and the amine's basicity, which can interfere with coupling reagents.[4][5]
-
Side Reactions at the Piperidine Nitrogen: The nucleophilic piperidine nitrogen can participate in unwanted reactions, such as alkylation by electrophiles present in the reaction mixture or reaction with the activated carboxylic acid of another molecule, leading to dimerization.
-
Difficulties in Boc Deprotection: While seemingly straightforward, the removal of a tert-Butoxycarbonyl (Boc) protecting group can generate reactive intermediates (tert-butyl cation) that lead to side-product formation if not properly "scavenged".[6]
-
Product Loss During Purification: The basic nature of the piperidine ring can cause smearing or irreversible binding on silica gel chromatography. It can also lead to the formation of various salt forms, complicating isolation and characterization.
Q2: I'm observing multiple unidentified spots on my LC-MS after an amide coupling step with my piperidine linker. What could be happening?
A complex mixture of products often points to side reactions. Key possibilities include:
-
Double Acylation: If your piperidine linker has other nucleophilic sites, or if the reaction conditions are too harsh, you might see acylation at multiple positions.
-
Reaction with Coupling Reagents: Some coupling reagents or their byproducts can react with the piperidine nitrogen.
-
Degradation: If your warhead or E3 ligase ligand is sensitive, the basic conditions (e.g., from added amines like DIPEA) or elevated temperatures can cause degradation.
-
Epimerization: For chiral centers adjacent to the activated carboxyl group, the use of a strong base can lead to racemization, resulting in diastereomeric products.
Q3: How does the basicity of the piperidine linker affect my reactions?
The pKa of the piperidine nitrogen is a critical factor.[7][8]
-
Catalyst Inhibition: In reactions like palladium-catalyzed cross-couplings, the basic nitrogen can coordinate to the metal center, inhibiting catalytic activity.[9]
-
Neutralization of Reagents: The piperidine can act as a base, neutralizing acidic reagents or intermediates, thereby stalling the desired reaction.
-
Protonation State: Under acidic conditions (e.g., during Boc deprotection or purification), the piperidine will be protonated. This dramatically increases the polarity of the molecule, affecting its solubility and chromatographic behavior. Neighboring chemical groups can significantly influence the piperidine's pKa.[7][8]
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and solving yield issues at different stages of the synthesis.
Problem 1: Low Yield During Amide Coupling to the Piperidine Nitrogen
This is one of the most common bottlenecks. If your TLC or LC-MS analysis shows significant unreacted starting materials (the carboxylic acid and the piperidine-containing fragment), consider the following causes and solutions.
Logical Flow for Troubleshooting Amide Coupling
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Table 1: Recommended Coupling Reagents for Hindered Piperidines
| Reagent Class | Examples | Key Advantages & Considerations |
| Uronium/Aminium Salts | HATU, HCTU, HBTU | Highly efficient and fast. HATU is often superior for hindered systems due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group.[10] |
| Phosphonium Salts | PyBOP, BOP | Effective but may be less potent than HATU for severely hindered couplings. Byproducts can be toxic. |
| Carbodiimides | EDC, DCC | Often used with additives like HOBt or Oxyma Pure. Can be less effective for hindered couplings and may lead to side reactions (e.g., N-acylurea formation). |
| Third-Generation Reagents | COMU | Based on OxymaPure, which is safer than HOBt/HOAt. Shows coupling efficiencies comparable to or exceeding HATU.[11] |
| Acyl Fluoride Precursors | TFFH, XtalFluor-E | Forms a small, highly reactive acyl fluoride intermediate, minimizing steric clash during the nucleophilic attack by the piperidine.[12] This two-step, one-pot approach can be very effective for challenging couplings.[5][12] |
Problem 2: Low Yield or Complex Mixture After Boc Deprotection
The goal is clean and complete removal of the Boc group without affecting other parts of the molecule.
-
Symptom: Incomplete deprotection (starting material remains).
-
Cause: Insufficient acid concentration or reaction time.
-
Solution: Increase the equivalents of Trifluoroacetic Acid (TFA) to 5-10 or use a more concentrated solution (e.g., 25-50% TFA in DCM).[6][13] Ensure the reaction runs to completion by monitoring with LC-MS (typically 1-2 hours at room temperature).[13]
-
-
Symptom: Multiple new product spots observed on LC-MS.
-
Cause: The reactive tert-butyl cation, generated during cleavage, is alkylating nucleophilic sites on your PROTAC (e.g., phenols, indoles, or the deprotected piperidine itself).[6]
-
Solution 1: Add Scavengers. This is the most critical step. Scavengers are nucleophiles added to the reaction to trap the tert-butyl cation.[6] A common and effective choice is triisopropylsilane (TIS).
-
Solution 2: Optimize Reaction Conditions. Perform the reaction at 0°C to reduce the rate of side reactions. Add the TFA dropwise to the solution of your PROTAC and scavenger.
-
Potential Side Reactions During Boc Deprotection
Caption: Role of scavengers in preventing side reactions during Boc deprotection.
Problem 3: Poor Recovery After Purification
-
Symptom: Significant product loss during silica gel column chromatography, often observed as streaking or tailing of the product spot on TLC.
-
Cause: The basic piperidine nitrogen interacts strongly with the acidic silica gel, leading to irreversible binding or poor elution.
-
Solution 1: Neutralize the Column. Pre-treat the silica gel by flushing the packed column with a solvent mixture containing a small amount of a volatile base, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide in the eluent. This neutralizes the acidic sites on the silica.
-
Solution 2: Use Alternative Stationary Phases. Consider using neutral or basic alumina, or reversed-phase chromatography (C18), where such interactions are minimized.
-
Solution 3: Salt Formation. If the product is stable as a salt, you can sometimes purify it as its hydrochloride or trifluoroacetate salt, which may have better chromatographic properties.
-
Section 3: Key Experimental Protocols
Protocol 1: Small-Scale Test Reaction for Optimizing Amide Coupling
Before committing your valuable intermediates to a large-scale reaction, perform small-scale trials to identify the best conditions.
-
Setup: In separate small vials (e.g., 1 mL HPLC vials), place your carboxylic acid (1.0 eq., e.g., 5 mg).
-
Reagent Preparation: Prepare stock solutions of your piperidine-containing fragment (1.1 eq.), coupling reagents (e.g., HATU, COMU; 1.1 eq.), and bases (e.g., DIPEA, collidine; 2.0 eq.) in an anhydrous solvent like DMF or NMP.[13]
-
Reaction: To each vial, add the piperidine solution, the base solution, and finally the coupling reagent solution.
-
Monitoring: Stir the vials at room temperature. After 2, 6, and 24 hours, take a small aliquot from each reaction, quench with a few drops of water, dilute with methanol, and analyze by LC-MS to determine the percent conversion to the desired product.
-
Analysis: Compare the results to identify the most efficient and cleanest reaction conditions to use for your scale-up synthesis.
Protocol 2: Standard Boc Deprotection with Scavengers
-
Preparation: Dissolve the Boc-protected PROTAC (1.0 eq.) in anhydrous Dichloromethane (DCM).
-
Scavenger Addition: Add a scavenger, typically triisopropylsilane (TIS) (1-5 eq.).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Acid Addition: Add a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM (5-10 eq. of TFA) dropwise to the stirred solution.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction for the complete disappearance of the starting material by LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can then be purified, often by reversed-phase HPLC due to the polar nature of the resulting TFA salt.
References
-
Valenti, C. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. Retrieved from [Link]
-
Shashank. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Retrieved from [Link]
-
Sun, X., & Rao, Y. (2020). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Shashank, Jain, S. K., & Singh, S. K. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. Retrieved from [Link]
-
Hu, M., & Yao, S. Q. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology. Retrieved from [Link]
-
Scorzelli, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Retrieved from [Link]
-
Maple, H. J., et al. (2022). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Retrieved from [Link]
-
Zhang, T., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Retrieved from [Link]
-
Isenegger, P. G., & Togni, A. (2018). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]
-
Angell, Y., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Scorzelli, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Retrieved from [Link]
-
Angell, Y., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. bachem.com [bachem.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Coupling Reactions for tert-Butyl (piperidin-4-ylmethyl)carbamate Hydrochloride
Welcome to the technical support center for optimizing coupling reactions involving tert-butyl (piperidin-4-ylmethyl)carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of your target molecules.
Introduction
tert-Butyl (piperidin-4-ylmethyl)carbamate is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds. The presence of a primary amine on the methyl group and a secondary amine within the piperidine ring, with one being Boc-protected, allows for selective functionalization. However, its use as a hydrochloride salt introduces specific challenges that require careful consideration of reaction conditions. This guide will focus on two of the most common coupling reactions for this reagent: amide bond formation and reductive amination.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the coupling reactions of this compound.
Amide Bond Formation
Issue 1: Low or No Product Yield in Amide Coupling
Question: I am attempting an amide coupling reaction between this compound and a carboxylic acid using a standard coupling agent like HATU, but I am observing very low to no yield of my desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in amide coupling reactions with this substrate often stems from a few key factors, primarily related to its hydrochloride salt form and the nature of the amine.
Possible Causes & Solutions:
-
Inadequate Neutralization of the Hydrochloride Salt: The piperidine nitrogen is protonated in the hydrochloride salt, rendering it non-nucleophilic. A base is crucial to liberate the free amine for the coupling reaction.[1]
-
Solution: Ensure you are using a sufficient amount of a suitable base. For standard amide coupling reagents like HATU or EDC, non-nucleophilic organic bases are preferred.
-
Recommended Bases: Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used. Use at least 2 equivalents of the base: one to neutralize the hydrochloride salt and another to facilitate the coupling reaction.
-
-
-
Suboptimal Coupling Reagent or Conditions: The choice of coupling reagent and reaction conditions can significantly impact the outcome, especially with potentially sterically hindered substrates.
-
Solution:
-
Pre-activation: For HATU-mediated couplings, pre-activating the carboxylic acid with HATU and a base for a few minutes before adding the amine can improve yields. This generates the active OAt-ester intermediate, ready to react with the amine.[2][3][4]
-
Alternative Coupling Agents: If HATU is not effective, consider other coupling agents. Carbodiimides like EDC in the presence of an additive like HOBt or Oxyma can be a good alternative.[5]
-
-
-
Solvent Choice: The solubility of the starting materials and intermediates is critical for reaction efficiency.
-
Solution: Polar aprotic solvents are generally preferred for amide coupling reactions.
-
Recommended Solvents: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are common choices. If solubility is an issue, consider using a solvent mixture.
-
-
Experimental Protocol: Optimized HATU Coupling
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in a minimal amount of DMF.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
Issue 2: Formation of Multiple Products or Side Reactions
Question: My reaction is producing multiple spots on TLC, and I suspect side reactions are occurring. What are the common side reactions with Boc-protected piperidines during amide coupling?
Answer:
Side reactions can be a significant issue, leading to complex product mixtures and difficult purification.
Possible Side Reactions & Prevention:
-
Di-acylation: Although the piperidine nitrogen is secondary and generally less reactive than the primary exocyclic amine, di-acylation can occur under forcing conditions or with highly reactive acylating agents.
-
Prevention: Use a controlled stoichiometry of the carboxylic acid and coupling agent (typically 1.0 to 1.2 equivalents). Avoid high reaction temperatures unless necessary.
-
-
Reaction at the Boc-Protected Amine: While the Boc group is generally stable under standard amide coupling conditions, prolonged exposure to certain reagents or elevated temperatures could lead to its cleavage or side reactions.
-
Prevention: Maintain the reaction at room temperature if possible. If heating is required, keep it to the minimum necessary for the reaction to proceed.
-
Reductive Amination
Issue 1: Incomplete Reaction or Low Conversion
Question: I am performing a reductive amination with this compound and an aldehyde/ketone, but the reaction is sluggish and gives low conversion. How can I optimize this?
Answer:
Incomplete reductive amination is often due to inefficient imine/enamine formation or an inappropriate choice of reducing agent.
Possible Causes & Solutions:
-
Inefficient Imine Formation: The initial condensation between the amine and the carbonyl compound to form an imine is a critical, and often rate-limiting, step. The presence of the hydrochloride salt also needs to be addressed here.
-
Solution:
-
Neutralization: As with amide coupling, the hydrochloride salt must be neutralized with a base (e.g., TEA, DIPEA) to free the amine for reaction.
-
pH Control: The pH of the reaction is crucial. A slightly acidic medium (pH 4-6) is often optimal for imine formation. You can add a catalytic amount of acetic acid.
-
Water Removal: The formation of an imine releases water. Removing this water can drive the equilibrium towards the product. The use of a dehydrating agent like anhydrous sodium sulfate can be beneficial.
-
-
-
Choice of Reducing Agent: The reducing agent must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the formed imine.
-
Solution:
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice for reductive aminations as it is selective for imines over carbonyls and can be used in a one-pot procedure.[6] It is moisture-sensitive, so anhydrous conditions are recommended.
-
Sodium Cyanoborohydride (NaCNBH₃): Another effective reagent that is less sensitive to moisture. It is typically used in alcoholic solvents.
-
-
Experimental Protocol: One-Pot Reductive Amination
-
Dissolve this compound (1.0 eq) and the aldehyde/ketone (1.1 eq) in an anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
Part 2: Frequently Asked Questions (FAQs)
Q1: Do I need to freebase this compound before using it in a coupling reaction?
A1: While you can pre-emptively convert the hydrochloride salt to the free base through an aqueous workup with a base like sodium bicarbonate and extraction with an organic solvent, it is often more convenient to perform the neutralization in situ. Adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) directly to the reaction mixture is a common and effective strategy. Ensure you use at least one equivalent of the base for neutralization, in addition to any base required for the coupling reaction itself.
Q2: What is the best solvent for coupling reactions with this reagent?
A2: The choice of solvent depends on the specific reaction and the solubility of your coupling partners. For amide bond formation, polar aprotic solvents like N,N-Dimethylformamide (DMF) , Dichloromethane (DCM) , and Acetonitrile (ACN) are generally good choices. For reductive aminations, DCM , 1,2-Dichloroethane (DCE) , or Tetrahydrofuran (THF) are commonly used, especially with sodium triacetoxyborohydride.
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common methods.
-
TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, or DCM and methanol) to separate the starting materials from the product. The product, being larger and often more polar, should have a different Rf value. Staining with ninhydrin can be useful to visualize the amine starting material.
-
LC-MS: This is a more definitive method to track the disappearance of starting materials and the appearance of the product with the expected mass-to-charge ratio.
Q4: I am having trouble purifying my final product. It seems to be very polar. What purification strategies do you recommend?
A4: The product of the coupling reaction will likely be a polar, Boc-protected piperidine derivative.
-
Column Chromatography: This is the most common purification method. Due to the basic nature of the piperidine nitrogen, tailing on silica gel can be an issue. To mitigate this, you can:
-
Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent.
-
Use a different stationary phase, such as alumina.
-
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., on a C18 column) can be very effective. Using a mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape.[7]
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can be an excellent way to achieve high purity.[7]
Q5: Can I perform a one-pot deprotection of the Boc group after my coupling reaction?
A5: Yes, this is a common strategy to improve efficiency. After confirming the completion of the coupling reaction and performing an appropriate aqueous workup to remove excess reagents, the crude product can be dissolved in a suitable solvent (like DCM or dioxane) and treated with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane) to remove the Boc group. Be aware that if your coupled moiety contains acid-sensitive functional groups, this may not be a viable option.
Data & Diagrams
Table 1: Comparison of Common Amide Coupling Conditions
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Key Considerations |
| HATU | None | DIPEA, TEA | DMF, DCM | 0 - RT | Highly efficient, low racemization. Pre-activation of the carboxylic acid is recommended.[8] |
| EDC | HOBt, Oxyma | DIPEA, TEA | DCM, DMF | 0 - RT | Good for water-soluble products as byproducts are water-soluble.[5] |
| T3P® | None | Pyridine, TEA | EtOAc, THF | 0 - 50 | Byproducts are water-soluble, simplifying workup. |
| Acyl Chloride | None | TEA, Pyridine | DCM, THF | 0 - RT | Highly reactive; may not be suitable for sensitive substrates. |
Diagram 1: Amide Coupling Workflow
Caption: Workflow for a typical amide coupling reaction.
Diagram 2: Troubleshooting Decision Tree for Low Yield in Amide Coupling
Caption: Decision tree for troubleshooting low amide coupling yields.
References
-
Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Available from: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available from: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available from: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available from: [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available from: [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available from: [Link]
-
Reactions that Work: Boc Protection. Chemtips - WordPress.com. Available from: [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Available from: [Link]
-
tert-Butyl (piperidin-4-ylmethyl)carbamate. PubChem. Available from: [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Available from: [Link]
-
Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
-
Coupling Reagents. Aapptec Peptides. Available from: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? ResearchGate. Available from: [Link]
-
HATU coupling - what's the best order? Reddit. Available from: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available from: [Link]
-
Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Available from: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available from: [Link]
- Piperazine carbamates and methods of making and using same. Google Patents.
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available from: [Link]
-
Coupling reactions involving aryldiazonium salt: Part-I. Chemoselective condensation to synthesize 2-(phenylhydrazono)-3-oxo-butyricacid ethylester, its derivatives and their antibacterial activity. ResearchGate. Available from: [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available from: [Link]
-
Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. Available from: [Link]
-
Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... ResearchGate. Available from: [Link]
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. Available from: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available from: [Link]
- Method for preparing tert-butyl n-((1r,2s,5s). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: TFA Deprotection of Boc-Protected Piperidine Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of trifluoroacetic acid (TFA) for the deprotection of tert-butyloxycarbonyl (Boc) protected piperidine linkers. Our goal is to equip you with the mechanistic understanding and practical solutions needed to overcome common challenges in your synthetic workflows.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Q1: Why is my Boc deprotection incomplete, even after extended reaction times?
Incomplete deprotection is a frequent issue that can often be traced back to several key factors.
Potential Causes & Solutions:
-
Insufficient Acid Stoichiometry: The cleavage of the Boc group can exhibit a second-order dependence on the concentration of the acid.[1] A low concentration of TFA may not be sufficient to drive the reaction to completion, especially if your substrate concentration is high or if basic impurities are present.
-
Solution: Increase the concentration of TFA. Standard protocols often use a solution of 20-50% TFA in a solvent like dichloromethane (DCM).[2] For stubborn substrates, using up to 10 equivalents of TFA or even neat TFA may be necessary.[3] Always start with a moderate concentration and increase as needed to avoid potential side reactions with more sensitive functional groups.
-
-
Inadequate Reaction Conditions: Most Boc deprotections proceed smoothly at room temperature. However, factors like steric hindrance around the Boc-protected nitrogen can slow the reaction rate.[2]
-
Solution: While gentle warming can sometimes be employed, it significantly increases the risk of side reactions.[2] A more reliable approach is to increase the reaction time, monitoring progress carefully by an appropriate analytical method like TLC or LC-MS.
-
-
Poor Reagent Quality: TFA is hygroscopic and can absorb atmospheric moisture over time. Water will reduce the effective acidity of the medium, slowing down the deprotection.
-
Solution: Use a fresh bottle of TFA or one that has been properly stored under an inert atmosphere. If you suspect water contamination, consider using anhydrous DCM as your solvent.
-
Q2: I'm observing unexpected peaks in my LC-MS analysis. What are these side products and how can I prevent them?
The appearance of new, unexpected masses is almost always due to side reactions caused by the highly reactive tert-butyl carbocation (t-Bu⁺) generated during the deprotection process.[4][5]
The Causative Agent: The tert-Butyl Cation
The mechanism of TFA-mediated deprotection involves protonation of the Boc group's carbonyl oxygen, followed by the loss of the tert-butyl group as a stable carbocation.[5][6] This electrophilic cation will readily react with any nucleophiles present in the mixture.[4]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Mechanism of Boc deprotection and side-product formation.", shape=plaintext, fontsize=10];
} Mechanism of Boc deprotection and side-product formation.
Common Side Reactions and Prevention:
-
t-Butylation: Electron-rich aromatic rings (like tryptophan or tyrosine residues in peptides) and sulfur-containing groups (methionine, cysteine) are particularly susceptible to alkylation by the t-butyl cation.[4][7]
| Scavenger | Typical Concentration (v/v) | Target Side Reaction | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% | Reduces the carbocation and prevents general alkylation. | A very common and effective general-purpose scavenger. |
| Water (H₂O) | 2.5 - 5% | Traps the carbocation to form t-butanol. | Useful but can sometimes interfere with lyophilization. |
| Thioanisole | 2.5 - 5% | Prevents alkylation of tryptophan and methionine. | Can be difficult to remove due to its high boiling point.[8] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Protects cysteine and methionine from alkylation and oxidation. | Has a very strong, unpleasant odor. Handle in a fume hood. |
Protocol 1: Boc Deprotection with Scavengers
-
Dissolve the Boc-protected piperidine linker in anhydrous DCM (e.g., at 0.1 M).
-
Prepare a "cleavage cocktail" of TFA, DCM, and the appropriate scavenger(s). A common starting cocktail is 95:2.5:2.5 (v/v/v) TFA:Water:TIS.
-
Add the cleavage cocktail to the substrate solution and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 30-60 minutes).[1]
-
Concentrate the reaction mixture under reduced pressure. The crude product is often obtained as a TFA salt.[9]
Q3: My final product is a sticky oil and difficult to purify. What are the best workup and purification strategies?
TFA salts of piperidines are often oils or hygroscopic solids, which can complicate isolation and purification.[9]
Workup & Purification Strategies:
-
Precipitation: After removing the bulk of the TFA by rotary evaporation, the crude product can often be precipitated by adding the concentrated residue dropwise to a large volume of cold diethyl ether.[10] Stirring this suspension can help break up oils and form a filterable solid.
-
Salt Exchange: If the TFA salt is problematic, it can be converted to the hydrochloride (HCl) salt, which is often a more crystalline and free-flowing solid.[9]
-
Protocol 2: TFA to HCl Salt Exchange
-
After deprotection and concentration, dissolve the crude residue in a minimal amount of water or methanol.
-
Add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether).
-
Remove the solvent under reduced pressure. The resulting HCl salt may be more amenable to crystallization or precipitation.
-
-
-
Azeotropic Removal of TFA: Residual TFA can be challenging to remove completely. Co-evaporation with a solvent like toluene can help form an azeotrope, facilitating its removal.[11]
-
Ion-Exchange Chromatography: For a non-chromatographic purification method, the crude TFA salt can be dissolved and passed through a basic ion-exchange resin (e.g., Amberlyst A-21) to yield the free base amine.[12]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of TFA-mediated Boc deprotection?
The deprotection proceeds via an acid-catalyzed elimination mechanism.[5]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Carbocation Formation: The protonated intermediate is unstable and collapses, eliminating carbon dioxide and the stable tert-butyl carbocation.[6]
-
Amine Formation: This leaves behind the deprotected piperidine, which is immediately protonated by the acidic medium to form the corresponding TFA salt.[5]
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption [label="Stepwise mechanism of TFA-mediated Boc deprotection.", shape=plaintext, fontsize=10];
} Stepwise mechanism of TFA-mediated Boc deprotection.
Q2: Are there any viable alternatives to TFA for Boc deprotection?
Yes, while TFA is the most common reagent, several alternatives exist, particularly for substrates that are sensitive to strong acid.
| Reagent | Conditions | Advantages | Disadvantages |
| 4M HCl in Dioxane | Room temperature | Often produces crystalline HCl salts; can be milder than TFA.[9] | Dioxane is a peroxide-former and a suspected carcinogen. |
| TMSOTf / 2,6-lutidine | 0°C to RT in DCM | Very mild and fast; neutral conditions. | Reagents are more expensive and moisture-sensitive.[13] |
| Thermal Deprotection | High temperature (e.g., 150°C) in a high-boiling solvent (e.g., dioxane/water) | Avoids acidic reagents entirely.[13] | Only suitable for thermally robust molecules. |
| Phosphoric Acid | Aqueous H₃PO₄ | A greener alternative to chlorinated solvents and strong acids.[14] | May not be suitable for all substrates; requires specific conditions. |
Q3: How can I monitor the progress of the deprotection reaction effectively?
Real-time monitoring is crucial to avoid over-exposure to acidic conditions while ensuring the reaction goes to completion.
-
Thin-Layer Chromatography (TLC): This is a quick and easy method.[1] The deprotected piperidine salt is significantly more polar than the Boc-protected starting material and will have a much lower Rf value (it will often remain on the baseline). Staining with a ninhydrin solution will produce a colored spot for the deprotected amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method.[1] It allows for the accurate quantification of the starting material, the desired product, and any side products that may have formed.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
Dietrich, B. (2020). Boc deprotection of BocPhePheOEt. ChemSpider Synthetic Pages, SyntheticPage 922. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Reddit r/Chempros. (2023). Boc De-protection. Retrieved from [Link]
-
The Organic Chemist. (2022). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]
-
Caddick, S., et al. (2004). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Retrieved from [Link]
-
Sharma, G. V. M., et al. (2010). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
de la Torre, B. G., & Andreu, D. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. Retrieved from [Link]
-
de la Torre, B. G., & Andreu, D. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Josa-Culleré, L., & Andreu, D. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Dsouza, D. (2021). How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. Retrieved from [Link]
-
Reddit r/chemistry. (2013). Boc Removals with TFA in Peptide Synthesis. Retrieved from [Link]
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Springer Nature Experiments. Retrieved from [Link]
-
Peptide 2.0 Inc. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. peptide.com [peptide.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Cell Permeability with Rigid-Linker PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource is designed to provide expert guidance and troubleshooting strategies for a critical challenge in PROTAC design: overcoming cell permeability issues, particularly when employing rigid linkers. As you navigate the complexities of targeted protein degradation, this guide will serve as a key resource for optimizing the cellular activity of your molecules.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the role of rigid linkers in PROTAC cell permeability.
Q1: Why is cell permeability such a significant hurdle for PROTACs?
PROTACs are inherently large molecules, often with molecular weights exceeding 800 Da, placing them in the "beyond Rule of 5" (bRo5) chemical space.[1] This high molecular weight, coupled with a large polar surface area, predisposes them to poor passive diffusion across the lipid bilayer of the cell membrane. Consequently, a PROTAC that is highly effective in biochemical assays may fail in a cellular context simply because it cannot reach its intracellular target.[2][3]
Q2: I thought rigid linkers were supposed to be beneficial. How can they negatively impact cell permeability?
This is a crucial point of nuance in PROTAC design. Rigid linkers can be advantageous by pre-organizing the PROTAC into a conformation that is favorable for forming a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4] This can lead to enhanced degradation potency. However, this rigidity can also be a double-edged sword. Excessive rigidity may lock the PROTAC in a conformation that is too extended or polar to efficiently cross the cell membrane.[4] There is often a trade-off between the conformational requirements for ternary complex stability and those for cell permeability.[5][6]
Q3: What is the "chameleon effect" in the context of PROTAC permeability, and how do rigid linkers influence it?
The "chameleon effect" describes the ability of a PROTAC to dynamically change its conformation in response to its environment.[7] To be effective, a PROTAC must be soluble in the aqueous environment of the extracellular space and cytosol, but also capable of traversing the non-polar, lipid environment of the cell membrane. A successful PROTAC can adopt a more extended, polar conformation in aqueous media, and then fold into a more compact, less polar conformation to shield its polar groups when entering the cell membrane.[7][8][9]
Rigid linkers can influence this effect in several ways:
-
Favorable Folding: Certain rigid linkers, such as those incorporating spirocyclic moieties, can promote a folded conformation that enhances intracellular accumulation.[5]
-
Hindered Adaptability: Conversely, some rigid designs, like those incorporating phenyl rings, have been shown to result in a loss of activity, possibly by preventing the necessary conformational adaptations for both permeability and ternary complex formation.[5]
Q4: Are there specific rigid linker motifs that are known to improve permeability?
While there is no one-size-fits-all solution, some motifs have shown promise. For instance, short, lipophilic linkers that include cyclic, ionizable groups like piperidine and piperazine have been used in clinically evaluated PROTACs such as ARV-110 and ARV-471.[1] These structures can enhance rigidity, water solubility, and cell permeability.[1] The key is to strike a balance between rigidity and the ability to adopt a favorable conformation for membrane passage.
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for common experimental challenges encountered when working with rigid-linker PROTACs.
Guide 1: My rigid PROTAC shows potent biochemical activity but poor cellular degradation.
This is a classic indicator of a cell permeability issue. Here’s how to diagnose and address the problem:
Step 1: Quantify Intracellular Concentration
-
Rationale: The most direct way to confirm a permeability problem is to measure how much of your PROTAC is actually getting into the cells.
-
Protocol: LC-MS/MS Quantification of Intracellular PROTAC
-
Cell Culture: Plate your cells of interest (e.g., KU812) at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with your PROTAC at a relevant concentration (e.g., 1 nM) and incubate for a time course (e.g., 4, 8, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove any unbound PROTAC. Lyse the cells using a suitable method, such as methanol extraction.
-
Sample Preparation: Collect the cell pellets and extract the intracellular contents.
-
LC-MS/MS Analysis: Analyze the cell extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of your PROTAC. Be sure to generate a standard curve with known concentrations of your compound to ensure accurate quantification.[5]
-
-
Interpreting the Results: If the intracellular concentration of your PROTAC is significantly lower than the concentration required for biochemical activity, this strongly suggests a permeability barrier.
Step 2: Assess Passive Permeability
-
Rationale: To understand if your PROTAC can passively cross a lipid membrane, an in vitro assay is invaluable. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput and cost-effective option.
-
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.
-
Donor Plate: Your PROTAC is added to a donor plate.
-
Sandwich Assembly: The filter plate is placed on top of the donor plate, and an acceptor plate containing buffer is placed on top of the filter plate.
-
Incubation: The "sandwich" is incubated for a set period, allowing the PROTAC to diffuse from the donor, through the artificial membrane, and into the acceptor plate.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured (e.g., by UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis: The permeability coefficient (Pe) is calculated. A low Pe value indicates poor passive permeability. This assay can help you rank different PROTAC designs based on their ability to cross a lipid barrier.[2]
Step 3: Iterative Linker Redesign
If the above steps confirm poor permeability, a redesign of the linker is necessary.
-
Strategy 1: Modulate Rigidity: If your current linker is highly rigid and linear, consider introducing a degree of flexibility. Conversely, if your linker is too flexible, strategic rigidification with motifs like spirocycles could be beneficial.[5]
-
Strategy 2: Reduce Polarity: The polarity of the linker can be reduced by replacing polar groups (e.g., amides) with less polar ones (e.g., esters), though this may impact stability.[10] Reducing the topological polar surface area (TPSA) is a key goal.[5]
-
Strategy 3: Promote Intramolecular Folding: Design linkers that can form intramolecular hydrogen bonds or other non-covalent interactions (e.g., π-π stacking).[2][8][9][11] This can help the PROTAC adopt a more compact, membrane-permeable conformation.
Guide 2: How to Systematically Approach Rigid Linker Design for Improved Permeability.
A systematic approach is more efficient than random modifications. Here’s a workflow for linker optimization.
Step 1: Computational Modeling
-
Rationale: Before synthesizing new molecules, use computational tools to predict their properties. This can help you prioritize the most promising designs.
-
Workflow:
-
Generate a Virtual Library: Create a set of virtual PROTACs with different rigid linkers.
-
Calculate Physicochemical Properties: For each virtual compound, calculate key properties like molecular weight (MW), calculated logP (clogP), and topological polar surface area (TPSA).
-
Conformational Analysis: Perform molecular dynamics (MD) simulations to understand the conformational preferences of your PROTACs in both polar (water) and non-polar (chloroform, as a membrane mimic) environments.[2][3]
-
Prioritize Candidates: Select candidates that show a propensity to adopt folded, low-polarity conformations in the non-polar solvent for synthesis.
-
Step 2: Structure-Permeability Relationship (SPR) Studies
-
Rationale: Synthesize a focused library of PROTACs with systematic variations in the rigid linker to establish clear structure-permeability relationships.
-
Example Library Design:
-
Varying Rigidity: Synthesize analogues with linkers containing different cyclic systems (e.g., piperidine, piperazine, spiro-alkane).
-
Varying Attachment Points: Change the point at which the linker connects to the POI or E3 ligand.
-
Varying Length: Systematically increase the length of the rigid linker.
-
Data Summary Table: Example SPR Study
| PROTAC ID | Linker Moiety | Linker Length (atoms) | clogP | TPSA (Ų) | PAMPA (Pe x 10⁻⁶ cm/s) | DC₅₀ (nM) |
| PROTAC-1 | PEG | 12 | 3.5 | 150 | 0.5 | 50 |
| PROTAC-2 | Alkyl Chain | 12 | 4.8 | 120 | 1.2 | 75 |
| PROTAC-3 | Piperazine | 10 | 4.2 | 135 | 2.5 | 25 |
| PROTAC-4 | Spiro[3.3]heptane | 11 | 5.1 | 115 | 4.0 | 15 |
This is example data for illustrative purposes.
Step 3: Beyond Passive Permeability
-
Rationale: If your PROTAC has good passive permeability but still shows low intracellular accumulation, other factors may be at play.
-
Considerations:
-
Efflux Pumps: PROTACs can be substrates for efflux pumps like P-glycoprotein (P-gp), which actively remove them from the cell. This can be assessed using cell lines that overexpress specific efflux pumps.
-
Metabolic Stability: The linker may be susceptible to cleavage by intracellular enzymes. Assess the stability of your PROTAC in plasma and liver microsomes.[10]
-
Active Transport: While less common for PROTACs, the possibility of active uptake mechanisms should not be entirely dismissed.[5]
-
By adopting a systematic, evidence-based approach to linker design and troubleshooting, you can significantly increase the likelihood of developing potent, cell-permeable PROTACs. This guide provides a framework for diagnosing permeability issues and making informed decisions to optimize your molecules for in-cell activity.
References
-
Nakagawa, R., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. Available at: [Link]
-
Mondal, S., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Journal of Controlled Release. Available at: [Link]
-
Kihlberg, J., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of the American Chemical Society. Available at: [Link]
-
Baud, M. G. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy. Available at: [Link]
-
Klein, V. G., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Kihlberg, J., et al. (2022). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. Available at: [Link]
-
Kihlberg, J., et al. (2023). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Kihlberg, J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. Available at: [Link]
-
Nakagawa, R., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing. Available at: [Link]
-
Kihlberg, J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - PubMed Central. Available at: [Link]
-
Wang, S., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Off-Target Effects of Piperidine-Based PROTACs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with piperidine-based Proteolysis-Targeting Chimeras (PROTACs). This resource provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of PROTAC selectivity and minimize off-target effects in your experiments.
Introduction: The Selectivity Challenge with Piperidine-Based PROTACs
Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of proteins previously considered "undruggable".[1] Piperidine-containing scaffolds, particularly those derived from immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide, are widely used as E3 ligase recruiters that hijack the Cereblon (CRBN) E3 ubiquitin ligase.[2]
However, the very mechanism that makes these CRBN ligands effective can also be a primary source of off-target effects. The IMiD moiety itself can function as a "molecular glue," inducing the degradation of endogenous proteins, most notably zinc-finger (ZF) transcription factors such as IKZF1, IKZF3, and SALL4.[2][3][4] This off-target degradation is independent of the PROTAC's warhead and can lead to unintended biological consequences, including potential toxicity.[2][5]
This guide is structured to address these challenges head-on, providing you with the scientific rationale and practical protocols to design, validate, and troubleshoot your piperidine-based PROTACs for enhanced selectivity.
Section 1: Understanding the Root Causes of Off-Target Effects
This section addresses the fundamental mechanisms that can lead to unintended protein degradation.
FAQ 1: What are the primary molecular mechanisms driving off-target effects with CRBN-recruiting, piperidine-based PROTACs?
Answer: There are two primary sources of off-target effects:
-
E3 Ligand-Mediated Off-Targets: This is the most common issue with this class of PROTACs. The pomalidomide-like scaffold used to recruit CRBN can independently bind to CRBN and form a ternary complex with its own set of native substrates, known as neosubstrates.[6] This leads to the unintended ubiquitination and degradation of proteins like zinc-finger transcription factors, which are not the intended target of your PROTAC's warhead.[2][3] This activity is inherent to the E3 ligase ligand itself.
-
Warhead-Mediated Off-Targets: The warhead, or the ligand designed to bind to your protein of interest (POI), may have its own off-target binding profile. If the warhead binds to other proteins with structural similarity to your POI, the PROTAC can mediate their degradation as well. This is a classic challenge in small molecule drug design, amplified by the catalytic nature of PROTACs.[1]
The diagram below illustrates how a single PROTAC can lead to both on-target and off-target degradation.
Caption: On-target vs. off-target PROTAC degradation pathways.
Section 2: Rational Design Strategies for Improved Selectivity
Proactively designing your PROTAC to favor on-target activity is the most effective strategy. This section focuses on key structural modifications.
FAQ 2: I am designing a new CRBN-recruiting PROTAC. How can I modify the E3 ligase handle to minimize off-target neosubstrate degradation?
Answer: This is a critical design consideration. Research has established several key principles for modifying the pomalidomide scaffold to de-risk your PROTAC.[2][3] The goal is to create steric hindrance or alter electronic properties that disrupt the formation of the off-target ternary complex (e.g., with ZF proteins) more than the on-target complex.
Two major rules have emerged from these studies:
-
Prioritize the C5 Position for Linker Attachment: The exit vector—the point where the linker is attached to the phthalimide ring—is crucial. Attaching the linker at the C5 position has been shown to significantly reduce the degradation of off-target ZF proteins compared to attachment at the C4 position.[3][4]
-
Mask Adjacent Hydrogen-Bond Donors: Pomalidomide can stabilize the ternary complex between ZF proteins and CRBN through hydrogen bonds.[3] Using linker chemistries that avoid or mask a hydrogen-bond donor (like an arylamine -NH-) immediately adjacent to the phthalimide ring can reduce off-target activity.[3][4]
The following table summarizes these design principles.
| Design Strategy | Rationale | Example Modification | Key Benefit |
| Optimize Linker Exit Vector | The geometry of the PROTAC is critical for productive ternary complex formation. The C5 position is sterically less favorable for binding many ZF neosubstrates.[2][3] | Attach the linker at the C5 position of the phthalimide ring instead of the C4 position. | Dramatically reduces degradation of key off-targets like ZNF proteins and SALL4.[3] |
| Mask H-Bond Donors | An exposed H-bond donor (e.g., -NH-) next to the phthalimide ring can form stabilizing interactions within the off-target ternary complex.[3] | Use linkers without an adjacent H-bond donor, such as those employing an alkyne or a tertiary amine (e.g., piperazine).[3][4] | Reduces stabilization of the off-target complex, thus decreasing unwanted degradation.[3] |
| Incorporate Bulky Groups | Adding steric bulk at specific positions can selectively disrupt the protein-protein interface of the off-target complex while being tolerated by the on-target complex. | Addition of groups like piperazine or pyrrolidine at the C5 position.[3] | Enhanced selectivity and, in some cases, improved potency for the on-target protein.[3] |
FAQ 3: Does the linker composition itself affect selectivity?
Answer: Absolutely. The linker is not just a passive spacer; it critically influences the geometry, stability, and physicochemical properties of the PROTAC.[7][8]
-
Rigidity and Conformation: Incorporating rigid elements like piperazine or piperidine rings can constrain the possible conformations of the PROTAC.[8] This can help pre-organize the molecule into a shape that is optimal for on-target ternary complex formation but suboptimal for off-target complexes.
-
Solubility and Physicochemical Properties: Linker composition, such as the inclusion of polyethylene glycol (PEG) units or ionizable groups like piperazine, can improve solubility.[7] While not a direct effect on selectivity, poor solubility can lead to aggregation and non-specific effects, complicating data interpretation. Fine-tuning the pKa of a piperazine ring in the linker can impact its protonation state and solubility.[7]
-
Length: The linker must be long enough to span the distance between the POI and E3 ligase without steric clash, but not so long that it fails to induce a productive interaction.[8][9] Optimizing linker length is an essential part of any PROTAC design campaign and can influence selectivity by favoring specific ternary complex geometries.
Section 3: Experimental Validation and Troubleshooting
Even with rational design, experimental validation is essential. This section provides workflows and troubleshooting steps for when off-target effects are detected.
FAQ 4: How can I comprehensively assess the selectivity of my PROTAC in a cellular context?
Answer: The gold standard for assessing selectivity is unbiased, quantitative mass spectrometry-based proteomics .[5][10] This technique allows you to survey the abundance of thousands of proteins in the cell simultaneously, providing a global view of your PROTAC's effects.[10]
A typical workflow involves treating your cells with the PROTAC and a vehicle control, followed by proteomic analysis to identify all proteins that are significantly downregulated.
This protocol provides a general framework. Specifics should be optimized for your cell line and instrumentation.
-
Cell Culture and Treatment:
-
Plate your chosen cell line and grow to ~80% confluency.
-
Treat cells with your PROTAC at a relevant concentration (e.g., 1x, 10x, and 100x the DC50 concentration for on-target degradation) and a vehicle control (e.g., DMSO). Include a positive control if available (e.g., a known degrader). A time-course experiment (e.g., 6, 12, 24 hours) is also highly recommended.[10]
-
Harvest cells by scraping in ice-cold PBS and pellet by centrifugation. Flash-freeze the pellets and store them at -80°C.
-
-
Protein Extraction and Digestion:
-
Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8M urea) and protease/phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Dilute the urea to <2M and digest proteins overnight with a protease like Trypsin/Lys-C.
-
-
Peptide Labeling (Example using TMT):
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Label the peptides from each condition with a different isobaric tag (e.g., TMTpro reagents). This allows for multiplexing and precise relative quantification.
-
Combine the labeled samples and perform a final desalting step.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap series).
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Quantify the relative abundance of proteins across the different treatment conditions based on the reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly downregulated upon PROTAC treatment. A volcano plot is a common way to visualize these changes.
-
Focus on proteins that are depleted besides your POI. Cross-reference these hits with known neosubstrates of CRBN and protein families related to your POI.
-
FAQ 5: My proteomics data confirms significant off-target degradation. What are my next steps?
Answer: This is a common challenge. A systematic approach is required to diagnose and solve the problem. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for addressing off-target effects.
Explanation of the Workflow:
-
Confirm CRBN Dependence: To verify that the off-target degradation is mediated by your PROTAC's intended mechanism, perform a competition experiment. Co-treat your cells with your PROTAC and an excess of a free CRBN ligand (like pomalidomide or thalidomide). If the degradation of both your on-target and off-target proteins is rescued, it confirms the involvement of CRBN.
-
Identify the Culprit: If the off-targets are known CRBN neosubstrates, the E3 ligase handle is the clear problem.[3] If they are not, you may have a warhead-related off-target that is coincidentally degraded via CRBN, or you may have discovered a novel neosubstrate.
-
Take Action - Rational Re-design: Based on the principles in Section 2, the most direct solution is to re-synthesize your PROTAC. Prioritize modifying the CRBN ligand by changing the linker attachment point to C5 or altering the linker chemistry.[3][4]
-
Take Action - Switch E3 Ligase: If optimizing the CRBN ligand is unsuccessful or impractical, a powerful alternative is to switch to a different E3 ligase system entirely, such as the von Hippel-Lindau (VHL) E3 ligase.[] VHL has a different set of endogenous substrates and may not have the same off-target liabilities for your specific POI.
Section 4: Advanced Concepts in PROTAC Selectivity
FAQ 6: What is ternary complex cooperativity and how does it influence PROTAC selectivity?
Answer: Ternary complex cooperativity is a critical, yet often overlooked, parameter that governs PROTAC efficacy and selectivity. It describes the synergistic (or antagonistic) effect that binding one protein partner has on the binding of the other.[12][13]
It is quantified by the alpha (α) value:
-
α > 1 (Positive Cooperativity): The two proteins (POI and E3 ligase) make favorable protein-protein interactions when brought together by the PROTAC. This makes the ternary complex more stable than the individual binary complexes. This is highly desirable.
-
α = 1 (No Cooperativity): The binding of the two proteins is independent.
-
α < 1 (Negative Cooperativity): The two proteins sterically or electrostatically clash, making the ternary complex less stable . This often leads to poor degradation.
Why it matters for selectivity: A PROTAC may have a high affinity for an off-target protein in a binary context. However, if that off-target forms a ternary complex with negative cooperativity (α < 1), it will be a poor substrate for degradation. Conversely, a PROTAC could have modest affinity for its intended POI but, through strong positive cooperativity (α >> 1), form a very stable and productive ternary complex, leading to highly efficient and selective degradation.[9][12] Therefore, optimizing for high positive cooperativity on-target and low/negative cooperativity off-target is a key goal for advanced PROTAC design.
References
-
Donahue, C. P., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology. Available at: [Link]
-
Dal Canto, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Available at: [Link]
-
Donovan, K. A., et al. (2020). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]
-
Mtoz Biolabs. PROTAC Drug Off-Target Protein Assessment Service. Mtoz Biolabs. Available at: [Link]
-
European Federation for Medicinal Chemistry. (2024). Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). YouTube. Available at: [Link]
-
Perron, U., et al. (2022). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. ResearchGate. Available at: [Link]
-
Lok, H., et al. (2023). Opportunities and challenges of protein-based targeted protein degradation. Chemical Science. Available at: [Link]
-
Broad Institute. (2023). Proteolysis-targeting chimeras with reduced off-targets. Broad Institute News. Available at: [Link]
-
Shashil, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]
-
BPS Bioscience. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube. Available at: [Link]
-
NanoTemper Technologies. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. Available at: [Link]
-
Singh, R., et al. (2023). Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. Molecules. Available at: [Link]
-
Maniaci, C., et al. (2017). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Nature Communications. Available at: [Link]
-
Zhao, L., et al. (2023). Computational strategies for PROTAC drug discovery. ScienceOpen. Available at: [Link]
-
Liu, J., et al. (2025). Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. Medicinal Research Reviews. Available at: [Link]
-
Li, Y., et al. (2025). Strategies for Precise Modulation of Protein Degradation. Accounts of Chemical Research. Available at: [Link]
-
Bricelj, A., et al. (2023). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. Journal of Medicinal Chemistry. Available at: [Link]
-
Park, D., et al. (2022). Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. ACS Bio & Med Chem Au. Available at: [Link]
-
Zhang, T., et al. (2025). Computational methods and key considerations for in silico design of proteolysis targeting chimera (PROTACs). ResearchGate. Available at: [Link]
-
Sapient Bio. (2024). Protein Degrader Proteomics for PROTACs and Molecular Glues. Sapient Bio. Available at: [Link]
-
Wang, Y., et al. (2023). E3 ligase ligand optimization of Clinical PROTACs. ResearchGate. Available at: [Link]
-
Słabik, J., et al. (2023). Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods. Journal of Chemical Information and Modeling. Available at: [Link]
-
Ciulli, A., et al. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. MedChemComm. Available at: [Link]
-
Wang, Y., et al. (2023). Application of PROTACs in Target Identification and Target Validation. Journal of Medicinal Chemistry. Available at: [Link]
-
Precise PEG. E3 Ligase Ligands in PROTAC. Precise PEG. Available at: [Link]
-
Park, D., et al. (2022). Modeling the effect of cooperativity in ternary complex formation and targeted protein degradation mediated by heterobifunctional degraders. bioRxiv. Available at: [Link]
-
van Molle, I., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Chemical Biology. Available at: [Link]
-
Chen, Z., et al. (2025). Rational Proteolysis Targeting Chimera Design Driven by Molecular Modeling and Machine Learning. Molecules. Available at: [Link]
-
Kim, T., et al. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation. Journal of Medicinal Chemistry. Available at: [Link]
-
Casement, R. (2022). Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee. Available at: [Link]
-
ResearchGate. Cooperativity factor in ternary complex formation. ResearchGate. Available at: [Link]
-
Lu, Y., et al. (2021). Applications of Covalent Chemistry in Targeted Protein Degradation. RSC Chemical Biology. Available at: [Link]
-
Bara, G., et al. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. RSC Chemical Biology. Available at: [Link]
Sources
- 1. Opportunities and challenges of protein-based targeted protein degradation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02361C [pubs.rsc.org]
- 2. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. explorationpub.com [explorationpub.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
PROTAC Aggregation Troubleshooting & Prevention: A Technical Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and critical challenge in PROTAC development: aggregation, particularly when dealing with molecules containing hydrophobic linkers. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower you in your experimental design and execution.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding PROTAC aggregation.
Q1: Why are my PROTACs with hydrophobic linkers prone to aggregation?
A: PROTACs are inherently large molecules, often exceeding the typical molecular weight of traditional small molecule drugs. This, combined with the common use of hydrophobic linkers to achieve optimal ternary complex formation, contributes significantly to their low aqueous solubility and high aggregation potential. Hydrophobic regions of the PROTACs tend to self-associate in aqueous environments to minimize their contact with water, leading to the formation of soluble aggregates or insoluble precipitates.
Q2: What are the initial signs of PROTAC aggregation in my experiments?
A: The signs of aggregation can range from the obvious to the subtle. Visually, you might observe turbidity, precipitation, or a film on your sample tubes. In cell-based assays, you may see inconsistent results, lower than expected potency, or cellular toxicity that is not related to the intended pharmacology. Biophysical characterization techniques are essential for detecting more subtle forms of aggregation.
Q3: Can the choice of E3 ligase ligand influence aggregation?
A: Yes, the choice of E3 ligase ligand can impact the overall physicochemical properties of the PROTAC.[1][2][3] For instance, VHL ligands are generally larger and more polar than those for CRBN, which can influence the solubility and permeability of the final PROTAC molecule.[4] Therefore, when designing a PROTAC, it's crucial to consider the properties of all three components: the target binder, the linker, and the E3 ligase ligand.[5]
Q4: At what concentration should I be concerned about aggregation?
A: Aggregation is concentration-dependent. While there is no universal threshold, it's a concern that should be evaluated, especially as you approach and exceed the aqueous solubility limit of your PROTAC. It's crucial to determine the kinetic and thermodynamic solubility of your compound early in the development process.
II. Troubleshooting Guide: From Observation to Solution
This section provides a more in-depth guide to troubleshooting aggregation issues, organized by the stage of your workflow.
Issue 1: Poor Solubility and Precipitation During Sample Preparation
Causality: The inherent hydrophobicity of many PROTACs leads to low aqueous solubility.[6] When the concentration of the PROTAC in an aqueous buffer exceeds its solubility limit, it will precipitate out of solution.
Troubleshooting Steps:
-
Solvent Selection:
-
Initial Dissolution: Dissolve your PROTAC in a water-miscible organic solvent like DMSO, DMF, or DMA first.
-
Working Dilutions: Prepare working dilutions in your final aqueous buffer. It's critical to add the PROTAC stock solution to the aqueous buffer with vigorous vortexing to avoid localized high concentrations that can lead to precipitation.
-
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): For preclinical studies, consider formulating your PROTAC as an ASD.[7] This involves dispersing the PROTAC in a polymer matrix, which can enhance its dissolution and maintain a supersaturated state.[8][9]
-
Cyclodextrins: Encapsulating the hydrophobic regions of your PROTAC within cyclodextrins can significantly improve its aqueous solubility.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CyD) is a commonly used excipient for this purpose.[10]
-
Liposomal Formulations: Recent studies have shown that liposomal delivery can enhance the pharmacokinetic properties of PROTACs.[11]
-
-
Buffer Optimization:
-
pH Adjustment: If your PROTAC has ionizable groups, adjusting the pH of your buffer can improve solubility. For example, incorporating a basic nitrogen-containing group like a piperazine in the linker can increase solubility at lower pH due to protonation.[12][13]
-
Excipients: The inclusion of solubilizing agents such as polysorbates (e.g., Tween 80) or polyethylene glycol (PEG) in your buffer can help to keep hydrophobic PROTACs in solution.
-
Issue 2: Inconsistent or Non-Reproducible Results in Cellular Assays
Causality: Aggregation in cell culture media can lead to a lower effective concentration of the monomeric, active PROTAC, resulting in reduced target degradation. Aggregates can also be taken up by cells differently than the soluble drug, leading to off-target effects and cytotoxicity.
Troubleshooting Steps:
-
Pre-Assay Sample Preparation:
-
Always prepare fresh dilutions of your PROTAC for each experiment.
-
Visually inspect your stock and working solutions for any signs of precipitation before adding them to cells.
-
Consider a brief centrifugation of your diluted PROTAC solution to pellet any insoluble aggregates before adding the supernatant to your cells.
-
-
Solubility in Media:
-
Determine the solubility of your PROTAC in the specific cell culture medium you are using, as components in the media can affect solubility. Fasted-state simulated intestinal fluid (FaSSIF) and fed-state simulated intestinal fluid (FeSSIF) have been shown to improve the solubility of some PROTACs.[14]
-
-
Control Experiments:
-
Include a "no-PROTAC" or vehicle control to assess baseline cell health and target protein levels.
-
Use a negative control PROTAC (e.g., one with an inactive E3 ligase ligand or target binder) to distinguish between specific degradation and non-specific effects.
-
Issue 3: Biophysical Assays Indicate the Presence of Aggregates
Causality: Even if you don't see visible precipitation, soluble aggregates can be present and can interfere with biophysical assays, leading to inaccurate binding measurements and a misunderstanding of your PROTAC's mechanism of action.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for biophysical characterization of PROTAC aggregation.
III. Experimental Protocols
Here are step-by-step protocols for key experiments to assess and mitigate PROTAC aggregation.
Protocol 1: Kinetic Solubility Assay
Objective: To determine the concentration at which a PROTAC begins to precipitate from a solution over time.
Materials:
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader with turbidity measurement capabilities (e.g., absorbance at 620 nm)
Procedure:
-
Prepare a serial dilution of your PROTAC in the aqueous buffer in the 96-well plate. Start with a high concentration and perform 2-fold dilutions. Include a buffer-only control.
-
Incubate the plate at room temperature or 37°C.
-
Measure the turbidity (absorbance at 620 nm) at regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity over the time course of the experiment.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution of particles in your PROTAC solution.
Materials:
-
PROTAC solution at the desired concentration
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Prepare your PROTAC solution in the desired buffer. It is crucial to use a buffer that has been filtered to remove any dust or particulate matter.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any large, insoluble aggregates.
-
Carefully transfer the supernatant to the DLS cuvette.
-
Acquire DLS data according to the instrument's instructions.
-
Analyze the data to determine the size distribution and polydispersity index (PDI). A monomodal peak with a low PDI (<0.2) is indicative of a homogenous, non-aggregated sample. Multiple peaks or a high PDI suggest the presence of aggregates.
IV. Linker Design Strategies to Mitigate Aggregation
If formulation and buffer optimization are insufficient, a redesign of the PROTAC linker may be necessary.
| Linker Modification Strategy | Rationale | Potential Advantages |
| Incorporate PEG Moieties | Increases hydrophilicity and disrupts hydrophobic interactions.[15][16][17] | Improved aqueous solubility and biocompatibility.[15] |
| Introduce Ionizable Groups | A protonatable nitrogen (e.g., in a piperazine ring) can increase solubility in acidic environments.[12][13] | pH-dependent solubility can be leveraged for specific applications. |
| Increase Rigidity | Reduces conformational flexibility, which can sometimes lead to more defined and less aggregation-prone structures.[18] | May improve ternary complex formation and selectivity. |
| "Hydrophobic Tagging" Mimicry | While seemingly counterintuitive, strategic placement of hydrophobic groups can sometimes induce controlled degradation through chaperone-mediated pathways, avoiding uncontrolled aggregation.[19][20][21] | A potential alternative degradation mechanism. |
V. Conclusion
Preventing and troubleshooting the aggregation of PROTACs, especially those with hydrophobic linkers, is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying causes of aggregation and employing a combination of formulation strategies, careful experimental technique, and rational linker design, researchers can significantly improve the quality and reliability of their data and accelerate the development of these promising therapeutics.
References
- Tran, N. L., Leconte, G. A., & Ferguson, F. M. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Methods in Molecular Biology.
- MDPI. (n.d.).
- (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Source.
- (n.d.).
- Pavan, M., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry.
- MDPI. (n.d.).
- LifeSensors. (n.d.).
- BPS Bioscience. (2022).
- (n.d.). Mechanisms of action of PROTAC, molecular glues, and hydrophobic...
- ACS Publications. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability.
- (n.d.).
- Schipper, K., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. PMC - NIH.
- (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC.
- (2025). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PubMed Central.
- Desantis, J., et al. (2022).
- BLDpharm. (n.d.). E3 Ligands Usage in PROTAC Design. BLDpharm.
- (2022). PROTACs: A Practical Guide. Biocompare.
- (2024).
- (2025). Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. PubMed Central.
- (2025). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs.
- (2025). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.
- WuXi AppTec DMPK. (2023). Research on PROTAC Druggability: Solubility and Permeability. WuXi AppTec DMPK.
- Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG.
- The Chemical Probes Portal. (n.d.). PROTACs Criteria. The Chemical Probes Portal.
- (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
- Pharma Excipients. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharma Excipients.
- (n.d.). Full article: Perspectives on the Development of First-in-Class Protein Degraders. Source.
- (n.d.).
- (2017).
- MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI.
- (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH.
- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
- MDPI. (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.
- XVIVO Scientific Animation. (2020).
Sources
- 1. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Biopharmaceutical characterization of PROTACs: application of in vitro assays for solubility, dissolution, and precipitation assessment [uu.diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 14. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. precisepeg.com [precisepeg.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Essential Role of Linkers in PROTACs [axispharm.com]
- 18. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Metabolic Stability of PROTACs with Piperidine Scaffolds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical insights for enhancing the metabolic stability of Proteolysis Targeting Chimeras (PROTACs) by incorporating piperidine scaffolds into their design. As PROTACs move beyond the traditional "Rule of 5" chemical space, managing their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for clinical success. This resource is designed to address the specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is metabolic stability a critical issue for PROTACs?
A1: PROTACs are large, complex molecules, often with molecular weights between 700 and 1200 Da, high polar surface areas, and numerous rotatable bonds.[1] These characteristics place them "beyond Rule of 5" and create significant challenges, including low solubility, poor permeability, and high susceptibility to metabolism.[1][2] The primary sites of metabolic breakdown are often the linker and the solvent-exposed regions of the ligands.[3] Rapid metabolism by enzymes, primarily Cytochrome P450s (like CYP3A4) and aldehyde oxidases, can lead to:
-
Low oral bioavailability: The PROTAC is degraded in the liver ("first-pass metabolism") before it can reach systemic circulation.
-
Poor in vivo efficacy: Insufficient exposure at the target tissue prevents effective protein degradation.
-
Formation of competing metabolites: Cleavage of the PROTAC can release the free warhead or E3 ligase ligand, which may compete with the intact PROTAC for binding, reducing its efficacy.[4]
-
Poor in vitro-in vivo correlation (IVIVC): A potent degrader in cell culture may fail in animal models due to rapid clearance.
Therefore, designing metabolically robust PROTACs is essential for achieving the desired therapeutic effect.
Q2: What is the rationale for using piperidine scaffolds in PROTAC linkers?
A2: The linker is not merely a spacer; it is a critical determinant of a PROTAC's physicochemical and pharmacological properties. While flexible linkers like polyethylene glycol (PEG) or alkyl chains are common, they often introduce metabolic liabilities due to their susceptibility to oxidative metabolism.[] Incorporating a piperidine scaffold into the linker is a key strategy to overcome this challenge. The rationale is multi-faceted:
-
Increased Rigidity and Stability: Piperidine introduces conformational rigidity to the linker.[6][7][8] This pre-organization can shield metabolically susceptible sites from enzymatic attack and may reduce the likelihood of the PROTAC adopting a conformation that fits into the active site of metabolic enzymes.[] Studies have shown that replacing flexible linkers with rigid motifs containing piperidine or piperazine can significantly improve metabolic stability.[8][10][11]
-
Improved Physicochemical Properties: Saturated nitrogen heterocycles like piperidine can improve the solubility and permeability of the PROTAC molecule.[10][12] The basic nitrogen atom can be protonated at physiological pH, which can enhance aqueous solubility.[6] For instance, the clinical candidates ARV-110 and ARV-471 utilize short, rigid linkers containing piperidine and piperazine moieties to achieve favorable ADME properties.[8]
-
Vectorial Properties: The rigid structure of a piperidine-containing linker can help achieve the optimal geometry for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient degradation.[8]
Q3: What are the primary metabolic liabilities of the piperidine ring itself?
A3: While the piperidine scaffold is considered relatively stable, it is not metabolically inert.[13] Understanding its potential metabolic "soft spots" is crucial for proactive design. The main metabolic pathways include:
-
N-dealkylation: If the piperidine nitrogen is attached to an alkyl group (as part of the linker extension), this is a common site of metabolism, particularly for 4-aminopiperidine structures, catalyzed predominantly by CYP3A4.[6]
-
Ring Oxidation: Cytochrome P450-mediated oxidation can occur on the carbon atoms of the piperidine ring, especially those adjacent to the nitrogen, leading to the formation of lactams.
-
Ring Contraction: While less common, ring contraction of piperidine-containing drugs by P450 enzymes has been reported and is initiated by activation of a bond to the nitrogen.[14]
Identifying which of these pathways is dominant for your specific PROTAC is a key step in troubleshooting instability.
Troubleshooting Guides
This section addresses specific experimental issues you might face when working with piperidine-containing PROTACs.
Issue 1: My PROTAC shows rapid degradation in human liver microsomes (HLM) despite containing a piperidine linker.
-
Symptom: The half-life (t½) of your PROTAC is very short (< 30 minutes) in an HLM assay.
-
Causality Analysis: A short half-life indicates that your molecule is a substrate for Phase I metabolic enzymes (e.g., CYPs) present in the microsomes. Even with a rigid linker, other parts of the molecule can be labile. The problem could be metabolism on the piperidine ring itself, the warhead, the E3 ligase ligand, or the junctions connecting the linker.
-
Metabolite Identification: The first and most critical step is to perform a metabolite identification study using high-resolution LC-MS/MS. Incubate your PROTAC with HLMs and an NADPH regenerating system, and analyze the samples over time to identify the structures of the major metabolites. This will pinpoint the exact "soft spot" on your molecule.
-
Strategize Based on Findings:
-
If metabolism is on the piperidine ring:
-
Block Oxidation: Introduce a metabolically robust group, such as a fluorine atom or a methyl group, at or near the site of oxidation. The position of substitution matters; however, this can also impact binding and must be evaluated carefully.
-
Prevent N-dealkylation: If N-dealkylation is the issue, a highly effective strategy is to replace the N-alkyl linkage with an N-acyl (amide) bond. Linking a piperazine or piperidine via an amide bond has been shown to prevent N-dealkylation reactions and improve metabolic stability.[6]
-
Deuteration: Replace hydrogen atoms at the metabolic hotspot with deuterium. The stronger carbon-deuterium bond can slow down CYP-mediated metabolism, a phenomenon known as the kinetic isotope effect.[14]
-
-
If metabolism is at the linker-ligand junction:
-
If metabolism is on a warhead or E3 ligand:
-
Classic Medicinal Chemistry: Apply standard medicinal chemistry strategies. Use the metabolite ID data to locate the hotspot and introduce blocking groups (e.g., fluorine) to prevent oxidation without disrupting binding to the target protein or E3 ligase.
-
-
Issue 2: My piperidine-containing PROTAC has good HLM stability but is unstable in hepatocytes or shows poor in vivo exposure.
-
Symptom: The PROTAC is stable in microsomes (t½ > 60 min) but degrades quickly in hepatocyte stability assays or fails to show meaningful exposure in pharmacokinetic (PK) studies.
-
Causality Analysis: This discrepancy often points to metabolic pathways not present in microsomes. HLMs primarily contain Phase I (CYP) enzymes. Hepatocytes contain both Phase I and Phase II (conjugation) enzymes, as well as active transporters. The instability could be due to:
-
Phase II Metabolism: Glucuronidation or sulfation of the PROTAC.
-
Other Oxidative Enzymes: Metabolism by enzymes like aldehyde oxidase (AO), which are cytosolic and thus not active in microsomes.
-
Poor Permeability/High Efflux: The PROTAC may have poor cell permeability, preventing it from reaching intracellular enzymes in the hepatocyte assay, or it could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of cells, leading to low intracellular concentration and poor oral absorption.[10]
-
| Potential Cause | Diagnostic Experiment | Proposed Solution |
| Phase II Metabolism | Incubate with hepatocytes in the presence and absence of UDPGA (a cofactor for glucuronidation). A stability increase in the absence of UDPGA suggests glucuronidation. | Modify the PROTAC to remove or sterically hinder the functional group (e.g., phenol, alcohol) being conjugated. |
| Aldehyde Oxidase (AO) Metabolism | Test stability in a liver S9 fraction or cytosol preparation, which contain AO. Use a known AO inhibitor (e.g., hydralazine) to see if stability is rescued. | Modify the heterocyclic systems on the warhead or E3 ligase ligand. For example, add substituents to block the site of AO-mediated oxidation. |
| Poor Permeability / High Efflux | Run a Caco-2 permeability assay. A high efflux ratio (>2) suggests the PROTAC is a substrate for efflux transporters like P-gp. | Modify the linker to reduce lipophilicity or disrupt P-gp recognition. Incorporating polar groups or ionizable centers (like the piperidine nitrogen) can sometimes help mitigate efflux.[10] |
Key Experimental Protocols
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol provides a framework for assessing Phase I metabolic stability. Given the low solubility of many PROTACs, careful optimization of solvent concentration is critical.
1. Materials:
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLMs, e.g., from Corning or Sekisui XenoTech)
-
NADPH Regenerating System (e.g., Solution A: NADP+, Solution B: Glucose-6-Phosphate & G6P Dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Positive Control (e.g., Testosterone or Verapamil; high clearance)
-
Negative Control (e.g., Warfarin; low clearance)
-
Quenching Solution: Cold Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis.
2. Procedure:
-
Preparation: Thaw HLMs and NADPH solutions on ice. Prepare a working solution of the test PROTAC by diluting the DMSO stock in buffer to keep the final DMSO concentration ≤0.5%.
-
Pre-incubation: In a 96-well plate, add phosphate buffer, the HLM suspension (final protein concentration 0.5-1.0 mg/mL), and the test PROTAC (final concentration 1 µM). Mix and pre-incubate at 37°C for 5-10 minutes to equilibrate.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. Mix immediately. This is your T=0 time point for the reaction, but the first analytical sample is taken before adding NADPH (see step 4).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture. The T=0 sample should be taken from the pre-incubation mix before adding NADPH.
-
Quenching: Immediately add the aliquot to a well containing a larger volume (e.g., 150 µL) of the cold ACN/IS quenching solution. This stops the reaction and precipitates the microsomal proteins.
-
Sample Preparation: Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent PROTAC at each time point relative to the T=0 sample.
3. Data Analysis:
-
Plot the natural log of the % remaining parent compound versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This assay provides a more comprehensive view of metabolic stability, including both Phase I and Phase II pathways.
1. Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Plating and Incubation Media (e.g., Williams' Medium E)
-
Collagen-coated 96-well plates
-
All other materials as listed for the HLM assay (excluding NADPH system).
2. Procedure:
-
Cell Plating: Rapidly thaw hepatocytes and determine viability (should be >80%). Plate the cells on collagen-coated plates at an appropriate density (e.g., 0.5-1.0 x 10⁶ cells/mL) and allow them to attach for 2-4 hours at 37°C, 5% CO₂.
-
Dosing: Remove the plating medium and replace it with fresh, pre-warmed incubation medium containing the test PROTAC (final concentration 1 µM, final DMSO ≤0.5%).
-
Time Points & Quenching: At specified time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the cell suspension/medium mixture and immediately quench it in cold ACN with an internal standard.
-
Sample Preparation & Analysis: Follow steps 6 and 7 from the HLM protocol.
PROTAC-Specific Considerations for Assays:
-
Solubility: Due to low aqueous solubility, ensure your PROTAC remains in solution at the final concentration. The use of a small percentage of serum (e.g., 1-2% FBS) in the incubation buffer can sometimes help, but its effect on metabolism must be validated.[15]
-
Non-Specific Binding (NSB): PROTACs are often "sticky" and can bind to plasticware, leading to artificially low recovery.[1] Use low-binding plates and include a T=0 sample that has undergone the full incubation and workup process (without active enzymes) to accurately determine the starting concentration for calculations.
References
-
Gesi, D., et al. (2021). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 64(1), 183-203. Available from: [Link]
-
Piras, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1101-1108. Available from: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312. Available from: [Link]
-
Cecchini, C., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 356-361. Available from: [Link]
-
Shakya, P., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery, 2(4), FDD53. Available from: [Link]
-
Admescope. (2023). Overcoming Hurdles in ADME Research for PROTACs. Available from: [Link]
-
Syngene. (2025). Overcoming ADME Challenges in PROTAC Development: Key Insights from Syngene Experts. Available from: [Link]
-
Imaide, S., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Journal of Controlled Release, 356, 45-54. Available from: [Link]
- Jaime-Figueroa, S., et al. (2020). Discovery of a Potent and Orally Bioavailable BTK Degrader with Superior Efficacy in a Murine Model of Lupus. Journal of Medicinal Chemistry, 63(15), 8349-8361.
-
Mares, A., et al. (2025). In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. RSC Medicinal Chemistry. Available from: [Link]
-
Mares, A., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 8, 151. Available from: [Link]
-
S., S. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Online Journal of Case Studies, 2(2). Available from: [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
-
Obach, R. S. (2018). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
-
Piras, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Available from: [Link]
-
Yang, H., et al. (2023). Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy. European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]
-
Fura, A. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 298, 117765. Available from: [Link]
-
Muschong, D. P., et al. (2025). In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space. Journal of Medicinal Chemistry. Available from: [Link]
-
Kitamura, R., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Scientific Reports, 14(1), 1083. Available from: [Link]
-
Gesi, D., et al. (2021). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. admescope.com [admescope.com]
- 2. Overcoming ADME Challenges in PROTAC Development: Key Insights from Syngene Experts - Syngene International Ltd [syngeneintl.com]
- 3. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. explorationpub.com [explorationpub.com]
- 13. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for Improved PROTAC Activity
Welcome to the technical support center for Proteolysis-Targeting Chimera (PROTAC) development. This guide provides in-depth answers to frequently asked questions and troubleshooting strategies focused on one of the most critical components of PROTAC design: the linker. Here, we delve into the causality behind experimental choices to empower your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?
The linker is not merely a passive spacer connecting the target protein (POI) binder and the E3 ligase binder; it is a crucial determinant of PROTAC efficacy. Its primary role is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The linker's length, rigidity, and composition dictate the relative orientation and proximity of the POI and E3 ligase. An optimal linker facilitates favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. An improperly designed linker can lead to the formation of unstable or non-productive binary or ternary complexes, resulting in poor degradation activity.
Q2: What are the most common classes of linkers used in PROTAC design?
Linkers are generally classified based on their chemical structure. The two most common types are:
-
Alkyl Chains: These are simple, flexible linkers composed of repeating -(CH2)- units. They are synthetically straightforward and provide a high degree of conformational flexibility.
-
Polyethylene Glycol (PEG) Chains: These linkers consist of repeating -(CH2CH2O)- units. Compared to alkyl chains, PEG linkers offer increased hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.
More advanced and rigid linkers, such as those incorporating piperazine, piperidine, or alkyne/alkene groups, are also used to restrict conformational flexibility. This can pre-organize the PROTAC into a bioactive conformation, potentially increasing the stability of the ternary complex and improving efficacy.
Q3: How does the linker influence the "hook effect"?
The "hook effect" is a phenomenon observed in many PROTAC assays where degradation efficiency decreases at high PROTAC concentrations. This occurs because at supra-stoichiometric concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-POI and PROTAC-E3 ligase) rather than the productive ternary complex. The linker plays a significant role in this by influencing the stability of both the binary and ternary complexes. A linker that is too long or too flexible might not effectively bridge the two proteins, promoting the formation of inactive binary complexes at high concentrations. Optimizing the linker to enhance the cooperativity and stability of the ternary complex can help to mitigate the hook effect, widening the therapeutic window of the PROTAC.
PROTAC Linker Optimization Workflow
The following diagram outlines a systematic approach to optimizing PROTAC linker length and composition. This workflow emphasizes iterative testing and validation to identify the most potent degrader.
Caption: A systematic workflow for PROTAC linker optimization.
Troubleshooting Guide
Problem: My PROTAC shows strong binding to both the target protein and the E3 ligase in binary assays, but I observe no degradation in cells.
This is a common and challenging issue that often points directly to a suboptimal linker.
Answer:
Strong binary binding is necessary but not sufficient for PROTAC activity. The critical step is the formation of a productive ternary complex. If degradation is absent, it's likely that the linker is preventing the formation of a stable complex with the correct geometry for ubiquitin transfer.
Troubleshooting Steps:
-
Assess Ternary Complex Formation: Before synthesizing a new library, it's crucial to determine if a ternary complex is forming at all.
-
Recommended Protocol: TR-FRET Assay: This assay can quantitatively measure the formation of the POI-PROTAC-E3 complex. A lack of a strong FRET signal, despite good binary affinities, is a clear indicator of a linker-induced geometric clash.
-
-
Modify Linker Length: The most straightforward first step is to systematically vary the linker length. Synthesize a small library of PROTACs where the linker is incrementally lengthened or shortened.
-
Example: If your initial linker was a PEG3, synthesize PEG2, PEG4, and PEG5 analogues. It is not uncommon for a change of a single ethylene glycol unit to dramatically rescue degradation activity.
-
-
Change Linker Composition: If varying the length of a PEG or alkyl chain is unsuccessful, the linker's chemical nature may be the issue.
-
Alkyl vs. PEG: If you started with a flexible PEG linker, switching to a more rigid alkyl linker (or vice versa) can alter the conformational space the PROTAC explores, potentially revealing a productive binding mode.
-
-
Alter Attachment Points: The exit vector on both the POI binder and the E3 ligase binder is a critical component of the linker. Even a superior linker will fail if it's attached to a point on the ligand that orients it incorrectly. Re-evaluate the initial ligand design and consider synthesizing analogues with different attachment points.
The diagram below illustrates how the linker mediates the formation of the essential ternary complex.
Caption: Role of the linker in ternary complex formation.
Problem: My PROTAC is a potent degrader, but it has poor cellular permeability and low oral bioavailability.
Answer:
This issue highlights the dual role of the linker: it must not only ensure proper biological function but also contribute to favorable physicochemical properties, a key aspect of the "rule of five" often broken by large PROTAC molecules.
Troubleshooting Steps & Data Interpretation:
-
Reduce Molecular Weight and TPSA: If possible, identify the shortest possible linker that maintains potent degradation activity. Each atom contributes to the molecular weight and topological polar surface area (TPSA).
-
Incorporate Hydrophilic Moieties: While seemingly counterintuitive, systematically replacing hydrophobic alkyl units with more hydrophilic PEG units can sometimes improve permeability. This is thought to be due to an "intramolecular hydrogen bonding" effect, where the PROTAC folds into a more compact, less polar conformation that shields its polar groups, facilitating passive diffusion across the cell membrane.
-
Evaluate with a Caco-2 Permeability Assay: This is the gold standard for assessing passive permeability in vitro. The table below shows example data for a series of PROTACs with varying linker compositions.
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) |
| PROTAC-1 | Alkyl | 10 | 50 | 95 | 0.8 |
| PROTAC-2 | Alkyl | 14 | 25 | 98 | 0.4 |
| PROTAC-3 | PEG3 | 10 | 30 | 97 | 2.5 |
| PROTAC-4 | PEG4 | 13 | 28 | 96 | 1.8 |
-
Analysis: In this example, switching from an alkyl to a PEG linker (PROTAC-1 vs. PROTAC-3) maintained high degradation potency while significantly improving permeability. However, extending the alkyl linker (PROTAC-2) decreased permeability, a common liability.
Experimental Protocol: Western Blot for PROTAC-Mediated Degradation
This protocol provides a step-by-step guide to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of your PROTACs.
Materials:
-
Cell line expressing the protein of interest (e.g., HEK293, HeLa)
-
PROTAC stock solutions (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of your PROTACs in complete medium. A common concentration range to test is 1 nM to 10,000 nM. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours). The optimal time will depend on the target's natural turnover rate.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation & SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply the ECL substrate.
-
-
Detection & Analysis:
-
Image the blot using a chemiluminescence detector.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax.
-
References
-
Toure, M. & Crews, C. M. Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, [Link]
-
Buckley, D. L. et al. Targeting the WDR5-Myc Interaction with a PROTAC for Targeted Degradation. Journal of the American Chemical Society, [Link]
-
Maple, H. J. et al. Physicochemical Properties of PROTACs. Drug Discovery Today: Technologies, [Link]
-
Cyrus, K. et al. Impact of linker length and rigidity on the activity of PROTACs. Molecular BioSystems, [Link]
-
Pike, A. et al. The "Hook Effect" in PROTACs: A Double-Edged Sword. MedChemComm, [Link]
PROTAC Bioanalysis Technical Support Center: A Guide to Overcoming Nonspecific Binding
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on a critical challenge in PROTAC bioanalysis: nonspecific binding (NSB). This guide is structured to help you diagnose, troubleshoot, and mitigate NSB-related issues in your experiments, ensuring the accuracy and reliability of your data.
The Challenge of Nonspecific Binding in PROTAC Bioanalysis
Proteolysis-targeting chimeras (PROTACs) are complex, heterobifunctional molecules with unique physicochemical properties. Their large molecular weight (~700-1000 Da), hydrophobicity, and potential for exposed ionic regions make them prone to nonspecific binding to various surfaces, including labware (glass and plastic), and biological matrices.[1][2] This can lead to a host of issues, from inaccurate quantification and poor reproducibility to misleading structure-activity relationships (SAR). This guide will walk you through understanding and addressing these challenges.
Troubleshooting Guide: Diagnosing and Resolving NSB Issues
This section is designed to help you identify and solve specific problems you may be encountering in the lab.
Issue 1: Low Analyte Recovery and Poor Sensitivity in LC-MS/MS Analysis
Symptoms:
-
Low signal intensity for your PROTAC analyte.
-
Difficulty achieving the desired lower limit of quantification (LLOQ).[3]
-
Inconsistent results between replicate samples.
Root Cause Analysis:
Low recovery is a classic sign of nonspecific binding. Your PROTAC molecules are likely adsorbing to the surfaces of your sample collection tubes, pipette tips, and autosampler vials. This is especially problematic at low concentrations where the proportion of analyte lost to binding is more significant.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low analyte recovery.
Step-by-Step Protocols:
1. Sequential Transfer Experiment to Confirm NSB:
-
Objective: To determine if your PROTAC is binding to labware.
-
Procedure:
-
Prepare a known concentration of your PROTAC in the relevant matrix (e.g., plasma).
-
Transfer the sample sequentially through all the plasticware used in your workflow (e.g., from microcentrifuge tube to autosampler vial).
-
Analyze the concentration of the PROTAC after each transfer.
-
A significant decrease in concentration with each transfer step confirms nonspecific binding.[4]
-
2. Mitigating NSB with Labware and Diluents:
-
Use Low-Binding Consumables: Switch to commercially available low-retention pipette tips and microcentrifuge tubes.[1]
-
Pre-condition Labware: Before adding your sample, rinse tubes and vials with a solution containing a high concentration of a non-interfering analogue of your PROTAC or with the final elution solvent.
-
Optimize Sample Diluents:
-
Detergents: Add a small percentage (e.g., 0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 to your sample diluent.[1] These detergents will competitively bind to surfaces, reducing the sites available for your PROTAC to adsorb.
-
Organic Solvents: For LC-MS/MS, if compatible with your sample preparation method, consider adding an organic solvent like acetonitrile or methanol to your diluent to reduce hydrophobic interactions.[4]
-
Table 1: Recommended Anti-Adsorptive Agents
| Agent | Typical Concentration | Application Notes |
| Tween-20 | 0.01 - 0.1% (v/v) | Commonly used in immunoassays and can be effective in LC-MS/MS sample diluents. May cause ion suppression in ESI-MS, so careful optimization is needed. |
| Triton X-100 | 0.01 - 0.1% (v/v) | Another non-ionic detergent with similar properties to Tween-20.[1] |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Effective in cell-based permeability assays and immunoassays to block nonspecific binding sites.[5] Not ideal for LC-MS/MS due to protein precipitation steps. |
Issue 2: High Background Signal in Immunoassays (e.g., ELISA)
Symptoms:
-
High signal in negative control wells (no analyte).
-
Poor signal-to-noise ratio.
-
Inaccurate quantification at the low end of the standard curve.
Root Cause Analysis:
High background in immunoassays is often due to the nonspecific binding of either the PROTAC itself or the detection antibodies to the plate surface or other proteins in the sample matrix.[6][7]
Troubleshooting Workflow:
Caption: A systematic approach to reducing high background in immunoassays.
Step-by-Step Protocols:
1. Optimizing the Blocking Step:
-
Objective: To effectively block all unoccupied sites on the microplate surface.
-
Procedure:
-
Increase Blocking Agent Concentration: If you are using 1% BSA, try increasing it to 3% or 5%.[8]
-
Change the Blocking Agent: Some assays work better with different blocking agents. Consider trying non-fat dry milk, casein, or commercially available blocking buffers.
-
Add a Detergent: Include 0.05% Tween-20 in your blocking buffer to reduce hydrophobic interactions.[8]
-
Increase Incubation Time: Extend the blocking incubation time to ensure complete surface coverage.
-
2. Enhancing Wash Steps:
-
Objective: To thoroughly remove unbound reagents.
-
Procedure:
-
Increase the Number of Washes: Instead of 3 washes, try 5 or 6.
-
Increase Wash Volume: Ensure each well is completely filled with wash buffer.
-
Add a Soaking Step: Allow the wash buffer to sit in the wells for 30-60 seconds during each wash cycle.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of PROTACs that contribute to nonspecific binding?
A: The main culprits are their large molecular weight, high hydrophobicity, and the presence of flexible linkers and exposed polar functional groups.[2] This combination of properties makes them "sticky" and prone to interacting with surfaces through hydrophobic and electrostatic interactions.
Q2: How can I proactively minimize nonspecific binding during method development?
A:
-
Material Selection: From the outset, choose low-binding plastics for all sample handling steps.[1]
-
Buffer Optimization: Screen different buffers and additives (e.g., detergents, organic solvents) early in the development process.
-
Rapid Sample Processing: Minimize the time samples spend in plasticware, especially at room temperature. For stability-sensitive PROTACs, perform sample processing at low temperatures (e.g., on wet ice).[1]
-
Use of Fresh Matrix: For preparing calibration standards and quality control samples, using a fresh blank matrix is recommended as some PROTACs show different stability in fresh versus frozen matrix.[1]
Q3: Can nonspecific binding to plasma proteins affect my results?
A: Yes, extensive binding to plasma proteins like albumin can reduce the free concentration of your PROTAC, potentially impacting its in vivo efficacy and complicating the interpretation of pharmacokinetic data.[9] While this is a form of binding, it is distinct from the nonspecific adsorption to labware discussed in the troubleshooting section. Strategies to address this include incorporating protein precipitation steps in your sample preparation or using equilibrium dialysis to measure the unbound fraction.
Q4: Are there any in silico methods to predict the risk of nonspecific binding for a new PROTAC?
A: While still an emerging area, computational models can predict physicochemical properties like lipophilicity (e.g., calculated logP) and the number of hydrogen bond donors and acceptors, which are correlated with nonspecific binding. These predictions can help prioritize which PROTACs to synthesize and screen, but experimental validation is always necessary.
Q5: What are some essential controls to include in my experiments to monitor for nonspecific binding?
A:
-
Negative Control PROTAC: A structurally similar but inactive analogue of your PROTAC (e.g., with a modification to the warhead or E3 ligase binder) can help differentiate target-specific effects from nonspecific binding-related artifacts.[10]
-
Matrix Blanks: Processing a blank matrix sample alongside your test samples can help identify interferences and background signal originating from the matrix itself.
-
Quality Control (QC) Samples: Including low, medium, and high concentration QC samples in each run will help monitor the precision and accuracy of your assay, which can be affected by inconsistent nonspecific binding.
By understanding the underlying causes of nonspecific binding and systematically applying the troubleshooting strategies outlined in this guide, you can enhance the quality and reliability of your PRO-TAC bioanalytical data, ultimately accelerating your drug discovery and development efforts.
References
-
Xiong, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(13), 1235-1262. [Link]
-
Xiong, Y., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Med Chem, 12(13), 1235-1262. [Link]
-
Waters Corporation. (n.d.). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. [Link]
-
Donovan, K. A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(10), 1031-1040. [Link]
-
SCIEX. (n.d.). Sensitive analysis of the proteolysis targeting chimera (PROTAC) degrader ARV-110 in rat plasma. [Link]
-
Li, Y., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Frontiers in Immunology, 15, 1368759. [Link]
-
Li, Y., et al. (2023). In situ albumin-binding and esterase-specifically cleaved BRD4-degrading PROTAC for targeted cancer therapy. Acta Pharmaceutica Sinica B, 13(2), 645-655. [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. [Link]
-
Mares, A., et al. (2023). Advancing target validation with PROTAC technology. Expert Opinion on Drug Discovery, 18(sup1), 69-82. [Link]
-
Arvinas. (2023, June 7). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. [Link]
-
Souverain, S., et al. (2004). Matrix effect elimination during LC-MS/MS bioanalytical method development. Current Pharmaceutical Analysis, 1(1), 53-65. [Link]
-
Testa, A., et al. (2023). Methods to accelerate PROTAC drug discovery. Drug Discovery Today, 28(10), 103732. [Link]
-
Oreate AI. (2024, January 7). Research Progress on Reducing Off-Target Effects of Protein Degradation Targeting Chimeras (PROTACs). [Link]
-
Li, W., et al. (2018). Nonspecific Binding in LC-MS Bioanalysis. In Sample Preparation in LC-MS Bioanalysis (pp. 231-250). John Wiley & Sons. [Link]
-
ResearchGate. (2024, March 21). Application of PROTACs in target identification and validation. [Link]
-
Nielsen, C. T., et al. (2014). Non-specific binding in solid phase immunoassays for autoantibodies correlates with inflammation markers. Journal of Immunological Methods, 402(1-2), 62-68. [Link]
-
Bioanalysis Zone. (n.d.). Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. [Link]
-
Lee, H., et al. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. Pharmaceutics, 16(4), 519. [Link]
-
LCGC International. (2021, July 1). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
ScienceOpen. (2024, March 21). Application of PROTACs in target identification and validation. [Link]
-
Drug Hunter. (2023, January 8). EFMC Best Practices: PROTACs® at a Glance. [Link]
-
American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. [Link]
-
Wang, Y., et al. (2023). Albumin-encapsulated HSP90-PROTAC BP3 nanoparticles not only retain protein degradation ability but also enhance the antitumour activity of BP3 in vivo. Journal of Drug Targeting, 31(4), 411-420. [Link]
-
Scott, J. S., et al. (2020). Target Validation Using PROTACs: Applying the Four Pillars Framework. ACS Medicinal Chemistry Letters, 11(12), 2370-2373. [Link]
-
Chen, Q. H., et al. (2024). Precision-engineered PROTACs minimize off-tissue effects in cancer therapy. Frontiers in Pharmacology, 15, 1409540. [Link]
-
ResearchGate. (2014, June 24). Can you help me with a problem with high background in ELISA using human sera?. [Link]
-
WuXi Biology. (2024, March 14). Why isn't My PROTAC Effective?. [Link]
-
Farajollahi, A., et al. (2014). Reduction of non-specific binding in immunoassays requiring long incubations. Journal of Immunological Methods, 407, 1-7. [Link]
-
Arvinas. (2023, June 7). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. [Link]
-
Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. [Link]
-
Broad Institute. (2023, December). Proteolysis-targeting chimeras with reduced off-targets. [Link]
-
Bondeson, D. P., et al. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology, 25(1), 78-87.e5. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. [Link]
-
Lee, H., et al. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. Pharmaceutics, 16(4), 519. [Link]
-
Ji, A. J. (2010). Challenges in urine bioanalytical assays: Overcoming nonspecific binding. Bioanalysis, 2(7), 1241-1244. [Link]
Sources
- 1. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 8. arp1.com [arp1.com]
- 9. In situ albumin-binding and esterase-specifically cleaved BRD4-degrading PROTAC for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Hub: Optimizing the ADME Profile of Piperidine-Containing PROTACs
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties for piperidine-containing Proteolysis Targeting Chimeras (PROTACs). Our goal is to provide not just protocols, but the scientific rationale to empower your experimental decisions.
Introduction: The Piperidine Paradox in PROTAC Design
PROTACs, by their very nature as large, bifunctional molecules, operate "beyond the Rule of 5" (bRo5), presenting inherent challenges in achieving favorable ADME profiles.[1][2] Their high molecular weight (typically 700-1000 Da), large polar surface area (PSA), and number of rotatable bonds often lead to poor solubility, low permeability, and rapid metabolism.[1][2]
The incorporation of a piperidine moiety into the linker is a common strategy intended to mitigate these issues. In principle, this rigid, saturated heterocycle can enhance aqueous solubility when its basic nitrogen is protonated at physiological pH.[2][3] It also imparts a degree of conformational rigidity to the often-floppy linker, which can be beneficial for ternary complex formation.[4][5] However, the actual impact of a piperidine ring is highly context-dependent, leading to what we term the "Piperidine Paradox": a feature designed to improve ADME can sometimes fail to do so or even introduce new liabilities. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
FAQ 1: My piperidine-containing PROTAC has poor aqueous solubility. I thought the piperidine was supposed to help?
This is a common and critical issue. The solubility benefit of a piperidine ring is contingent on the protonation state of its nitrogen atom.[3]
Causality Explained:
The basicity of the piperidine nitrogen, defined by its pKa, determines the extent to which it is protonated (and thus charged and more soluble) at a given pH. The pKa is profoundly influenced by adjacent chemical groups.[3]
-
Electron-Withdrawing Groups (EWGs): If the piperidine nitrogen is adjacent to EWGs, such as an amide carbonyl, its basicity is significantly reduced. An amide-linked piperidine may have a pKa below physiological pH (7.4), meaning it will exist predominantly in its neutral, less soluble form.[6]
-
Alkyl Linkages: Conversely, connecting the piperidine via simple alkyl chains tends to preserve its basicity, leading to a higher percentage of the protonated species at pH 7.4 and, consequently, better aqueous solubility.[3]
Troubleshooting & Strategy:
-
Determine the pKa: Experimentally measure the pKa of your compound. This is a critical first step. Computational pKa prediction tools can also offer initial guidance.[3]
-
Modify the Linker Attachment: If the pKa is too low due to an adjacent amide, redesign the linker. Can you move the amide further away from the piperidine ring? Can you replace it with a less electron-withdrawing linkage, like an ether or alkyl chain?
-
Introduce Other Polar Groups: Combine the piperidine with other solubility-enhancing motifs, such as short polyethylene glycol (PEG) chains.[3][6] This can provide a cumulative benefit.
Caption: A decision tree for addressing high efflux in PROTACs.
Step-by-Step Experimental Protocol: Caco-2 Permeability Assay
This protocol is essential for determining both passive permeability and the potential for active transport.
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts (e.g., 0.4 µm pore size, 12-well format) at a density of ~60,000 cells/cm².
-
Culture for 21-25 days to allow for full differentiation and formation of a tight monolayer.
-
Rationale: This extended culture time is critical for the expression of relevant transporters and the formation of tight junctions that mimic the intestinal barrier.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) before the experiment. Values >250 Ω·cm² are typically considered acceptable.
-
Rationale: TEER measurement validates that the cell monolayer is intact and that transport will occur transcellularly, not paracellularly (through gaps between cells).
-
-
Permeability Measurement (Bidirectional):
-
Preparation: Gently wash the monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).
-
Apical to Basolateral (A→B): Add your PROTAC (e.g., at 1-10 µM in HBSS) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A): In a separate set of wells, add the PROTAC to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubation: Incubate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for analysis by LC-MS/MS.
-
Rationale: The B→A direction measures transport against the typical absorption gradient, revealing the activity of efflux pumps that move substrates from inside the cell back out into the lumen.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0)
-
dQ/dt = rate of appearance of the compound in the receiver compartment
-
A = surface area of the Transwell membrane
-
C0 = initial concentration in the donor compartment
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
Interpretation: An ER > 2-3 is a strong indicator that the compound is a substrate of an active efflux transporter.
-
Guide 2: My PROTAC is Metabolically Unstable
You've performed a liver microsomal stability assay and found your compound has a short half-life (<15 minutes).
Diagnosis: The PROTAC is susceptible to rapid Phase I metabolism, likely by cytochrome P450 (CYP) enzymes. The piperidine ring itself or adjacent positions can be metabolic "hotspots."
Causality Explained:
-
N-dealkylation: If the piperidine nitrogen is attached to a small alkyl group (e.g., methyl, ethyl), this is a classic site for CYP-mediated N-dealkylation. [6]* Oxidation: The carbon atoms of the piperidine ring, particularly those alpha to the nitrogen, are susceptible to oxidation.
-
Linker Metabolism: Other parts of the linker, especially linear alkyl chains, are also prone to oxidation.
Troubleshooting & Strategy:
-
Metabolite Identification: The first step is to run a "metabolite ID" study using liver microsomes or hepatocytes and LC-MS/MS to determine the exact site of metabolic modification.
-
Metabolic Blocking: Once the "soft spot" is identified, block it through chemical modification.
-
N-dealkylation: Replace small N-alkyl groups with bulkier groups (e.g., isopropyl, cyclopropyl) or embed the nitrogen in an amide linkage, which is more resistant to this pathway. [6] * Ring Oxidation: Introduce fluorine atoms at or near the site of oxidation. The strong C-F bond is highly resistant to CYP-mediated cleavage. This is a common and effective strategy.
-
Deuteration: Replacing a C-H bond at a metabolic hotspot with a C-D (deuterium) bond can slow the rate of metabolism due to the kinetic isotope effect.
-
Summary of ADME Assays and Strategies
| ADME Parameter | Key Challenge for PROTACs | Primary In Vitro Assay | Interpretation of Poor Result | Top Optimization Strategies |
| Solubility | High lipophilicity, large size. [1][7] | Kinetic/Thermodynamic Solubility Assay | Precipitation in aqueous buffer. | Modify linker pKa, add polar groups (PEG), formulation (ASDs). [3][8][9] |
| Permeability | High MW, high PSA, numerous HBDs. [2] | Caco-2 Bidirectional Assay [4][10] | Low Papp (A→B), High Efflux Ratio. | Reduce HBDs, promote IMHBs, block efflux sites. [10] |
| Metabolism | Multiple "soft spots" for CYP oxidation. | Liver Microsomal/Hepatocyte Stability Assay [1] | Short half-life (high clearance). | Block metabolic hotspots (fluorination, deuteration), modify linker type. [6] |
| Plasma Protein Binding | High lipophilicity leads to high binding. | Equilibrium Dialysis [1] | High fraction unbound (fu) >99.9%. | Modulate lipophilicity (reduce logP), introduce polar groups. |
References
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022-08-09). RSC Advances. Available at: [Link]
-
Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023-03-12). Taylor & Francis Online. Available at: [Link]
-
Overcoming Hurdles in ADME Research for PROTACs. (2023-12-15). Admescope. Available at: [Link]
-
In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. (2025-02-21). PubMed Central. Available at: [Link]
-
From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (n.d.). PubMed Central. Available at: [Link]
-
Novel approaches for the rational design of PROTAC linkers. (2020-10-30). Open Exploration Publishing. Available at: [Link]
-
Linker-dependent folding rationalizes PROTAC cell permeability. (2022-05-05). ChemRxiv. Available at: [Link]
-
Experimental pKa values of piperazine-containing PROTACs. (n.d.). ResearchGate. Available at: [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022-08-09). RSC Publishing. Available at: [Link]
-
In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space. (n.d.). Semantic Scholar. Available at: [Link]
-
Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. (2023-01-03). PubMed Central. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Available at: [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. (n.d.). PubMed Central. Available at: [Link]
-
An overview of PROTACs: a promising drug discovery paradigm. (2022-12-20). PubMed Central. Available at: [Link]
-
Overcoming ADME Challenges in PROTAC Development: Key Insights from Syngene Experts. (2025-06-27). Syngene International Ltd. Available at: [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023-03-16). Thieme Connect. Available at: [Link]
-
Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022-04-25). ACS Publications. Available at: [Link]
-
Protein Degraders Redefine ADME And Drug Disposition Dynamics. (2025-11-05). Drug Discovery Online. Available at: [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023-10-03). ACS Publications. Available at: [Link]
-
7 strategies to improve PROTACs' oral bioavailability. (2022-05-25). Drug Discovery and Development. Available at: [Link]
-
A Comprehensive Review of Emerging Approaches in Machine Learning for De Novo PROTAC Design. (2024-06-24). ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2025-08-10). ResearchGate. Available at: [Link]
-
Quantitative measurement of PROTAC intracellular accumulation. (2025-11-14). ResearchGate. Available at: [Link]
-
PROTACs improve selectivity for targeted proteins. (2025-05-20). ScienceOpen. Available at: [Link]
-
Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. (2025-10-13). ResearchGate. Available at: [Link]
-
Tackling the DMPK challenges of developing PROTAC drugs. (2022-04-15). SGS. Available at: [Link]
-
Pharmacological Applications of Piperidine Derivatives. (n.d.). Encyclopedia.pub. Available at: [Link]
-
Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022-08-22). Dovepress. Available at: [Link]
Sources
- 1. admescope.com [admescope.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Linker Landscape: A Comparative Guide to Piperidine and Piperazine in PROTAC Efficacy
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand dictate the "what" and "how" of degradation, the linker connecting them is the unsung hero that profoundly influences the overall efficacy. Among the diverse array of linker motifs, saturated heterocycles like piperidine and piperazine have emerged as popular choices for imparting rigidity and favorable physicochemical properties. This guide provides an in-depth, objective comparison of piperidine and piperazine linkers, supported by foundational chemical principles and established experimental methodologies, to empower researchers in making informed decisions for their PROTAC design.
The Tale of Two Rings: Foundational Differences
At their core, both piperidine and piperazine are six-membered saturated heterocyclic rings. However, the presence of a second nitrogen atom in piperazine at the 1,4-position introduces fundamental differences in their physicochemical and conformational properties, which in turn cascade to impact PROTAC behavior.
Piperidine , a mono-basic amine, is generally more lipophilic than piperazine. Its single nitrogen atom has a pKa of approximately 11.2, ensuring it is predominantly protonated at physiological pH.[1] This positive charge can be crucial for forming ionic interactions with target proteins or the E3 ligase, but can also present challenges for cell permeability.
Piperazine , with its two nitrogen atoms, is a di-basic amine. This dual basicity increases its hydrophilic character.[2] The pKa values of piperazine are highly sensitive to its substitution pattern and the surrounding chemical environment within the PROTAC linker.[3] For instance, attaching electron-withdrawing groups like amides can significantly lower the pKa of the adjacent nitrogen, influencing the extent of protonation at physiological pH.[4] This tunable basicity offers a handle for modulating solubility, a common hurdle in PROTAC development.[5]
| Feature | Piperidine Linker | Piperazine Linker | Rationale & Implication for PROTACs |
| Structure | Azacyclohexane | 1,4-Diazacyclohexane | The second nitrogen in piperazine significantly alters its electronic properties and hydrogen bonding capacity. |
| Basicity (pKa) | ~11.2 (single basic center) | pKa1 ~9.8, pKa2 ~5.6 (tunable) | Piperidine is strongly basic. Piperazine's basicity can be modulated by adjacent functional groups, offering a tool to balance solubility and permeability.[4] |
| Lipophilicity (LogP) | Generally higher | Generally lower | Piperidine linkers tend to be more lipophilic, which can enhance membrane permeability but may reduce aqueous solubility.[2] |
| Solubility | Lower aqueous solubility | Higher aqueous solubility | The ability of piperazine to be di-protonated can significantly improve the aqueous solubility of the final PROTAC molecule.[5] |
| Conformational Rigidity | Prefers a chair conformation | Prefers a chair conformation | Both provide a degree of rigidity to the linker, which can pre-organize the PROTAC for optimal ternary complex formation.[1] |
| Hydrogen Bonding | One H-bond donor (N-H), one H-bond acceptor (N) | Two H-bond acceptors (N, N) | Piperazine offers more opportunities for hydrogen bonding interactions, which can influence ternary complex stability and solubility. |
Impact on PROTAC Efficacy: A Mechanistic Deep Dive
The choice between a piperidine and a piperazine linker can have a profound impact on the key determinants of PROTAC efficacy: ternary complex formation, cell permeability, and ultimately, the extent of target protein degradation.
Ternary Complex Formation: The Importance of a Stable Embrace
The stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) is a critical driver of degradation efficiency. The linker's role is to orient the warhead and the E3 ligase ligand in a productive conformation that facilitates ubiquitination. The inherent rigidity of both piperidine and piperazine rings, compared to flexible alkyl or PEG linkers, can reduce the entropic penalty of forming the ternary complex.[]
While direct comparative studies are limited, we can infer the potential differences. The more constrained conformational landscape of a piperidine or piperazine linker can lead to a more defined set of low-energy conformations, potentially increasing the population of the bioactive conformation. The additional hydrogen bond acceptors in piperazine could also contribute to stabilizing interactions within the ternary complex, though this is highly dependent on the specific protein topologies.
Caption: PROTAC Mechanism of Action.
Cell Permeability: Navigating the Cellular Maze
For a PROTAC to be effective, it must cross the cell membrane to reach its intracellular target. This is a significant challenge for these large molecules that often violate Lipinski's "Rule of Five". The linker's physicochemical properties play a crucial role in determining a PROTAC's permeability.
A piperidine linker, being more lipophilic, may offer an advantage in passive diffusion across the lipid bilayer.[2] However, its strong basicity means it will be predominantly charged in the acidic environment of lysosomes, which can lead to lysosomal trapping and reduced bioavailability.[7][8]
Conversely, the greater hydrophilicity of a piperazine linker can hinder passive diffusion. However, the ability to tune its pKa offers a strategic advantage. By carefully designing the linker chemistry to lower the pKa, the extent of protonation at physiological pH can be reduced, potentially finding a balance between sufficient aqueous solubility and the ability to cross the cell membrane.[4]
Caption: Key Physicochemical Properties Affecting PROTAC Cell Permeability.
Experimental Validation: Protocols for a Head-to-Head Comparison
To empirically determine the optimal linker for a given PROTAC, a systematic evaluation is necessary. Below are detailed protocols for key experiments to compare the efficacy of PROTACs containing piperidine versus piperazine linkers.
Synthesis of Piperidine and Piperazine Linker Arms
The synthesis of PROTACs often involves the modular assembly of the warhead, linker, and E3 ligase ligand. For a direct comparison, it is crucial to synthesize matched pairs of PROTACs where only the piperidine and piperazine moieties in the linker differ.
General Scheme for Piperidine Linker Synthesis: N-substituted piperidines can be synthesized through various methods, including the reduction of corresponding pyridines or by nucleophilic substitution on a piperidine ring.[5][9] For PROTAC linkers, a common approach is the functionalization of a commercially available piperidine derivative.
General Scheme for Piperazine Linker Synthesis: The synthesis of mono-N-substituted piperazines is essential for their use as linkers, leaving the second nitrogen available for connection to the other part of the PROTAC. This can be achieved by using a large excess of piperazine in a reaction with an electrophile, followed by chromatographic separation, or by using a protecting group strategy.[10]
Experimental Protocol 1: Western Blot for Protein Degradation
This assay directly measures the primary outcome of PROTAC efficacy: the degradation of the target protein.
Objective: To quantify the degradation of the target protein in cells treated with piperidine- vs. piperazine-containing PROTACs.
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.[11] Treat the cells with a range of concentrations of the PROTACs (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours).[12] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. Also, probe with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for each PROTAC.
Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability.[14]
Objective: To assess the passive permeability of piperidine- vs. piperazine-containing PROTACs.
Methodology:
-
Prepare the PAMPA Plate: Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[15][16]
-
Prepare Solutions: Dissolve the test PROTACs in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM.
-
Assay Setup: Add the PROTAC solution to the donor wells and fresh buffer to the acceptor wells of a 96-well acceptor plate. Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours).[15]
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) for each PROTAC.
Experimental Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the kinetics and affinity of molecular interactions in real-time.[17]
Objective: To measure the cooperativity of ternary complex formation for piperidine- vs. piperazine-containing PROTACs.
Methodology:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (ka and kd) and affinity (KD).
-
Ternary Complex Analysis: Inject the target protein alone over the immobilized E3 ligase to confirm no direct interaction. Then, inject a mixture of the PROTAC and the target protein over the E3 ligase surface.
-
Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of the target protein binding in the presence of the PROTAC. Calculate the cooperativity factor (α), which is the ratio of the affinity of the target protein for the PROTAC-E3 ligase complex versus its affinity for the PROTAC alone. An α > 1 indicates positive cooperativity.
Conclusion: A Strategic Choice Based on Design Goals
The selection between a piperidine and a piperazine linker is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific challenges and goals of a PROTAC development program.
Choose a piperidine linker when:
-
Maximizing lipophilicity and passive permeability is a primary goal.
-
A strong, constitutive positive charge is desired for specific ionic interactions.
-
Aqueous solubility is not a major anticipated hurdle.
Choose a piperazine linker when:
-
Improving aqueous solubility is a key objective.
-
A tunable basicity is desired to balance solubility and permeability.
-
Additional hydrogen bonding interactions could be beneficial for ternary complex stability.
Ultimately, the optimal linker design is context-dependent and requires empirical validation. By understanding the fundamental differences between these two valuable heterocyclic linkers and employing rigorous experimental evaluation, researchers can rationally design more effective PROTACs to unlock their full therapeutic potential.
References
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
- Piperidine. Wikipedia.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- The impact of assay recovery on the apparent permeability, a function of lysosomal trapping. Xenobiotica.
- SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation R
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
- A Tale of Two Rings: Piperazine and Piperidine Deriv
- SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation R
- The impact of assay recovery on the apparent permeability, a function of lysosomal trapping.
- Evaluation of the reproducibility of Parallel Artificial Membrane Perme
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Surface Plasmon Resonance Biosensing in the Study of Ternary Systems of Interacting Proteins. Springer.
- Research on PROTAC Druggability: Solubility and Permeability. WuXi AppTec DMPK.
- Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic.
- Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. BOC Sciences.
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
- Preparation of Piperidines, Part 1: Substituted
- Quantitation of Lysosomal Trapping of Basic Lipophilic Compounds Using In Vitro Assays and In Silico Predictions Based on the Determination of the Full pH Profile of the Endo-/Lysosomal System in Rat Hep
- Application Notes and Protocols for Measuring Ternary Complex Formation Using Surface Plasmon Resonance (SPR). Benchchem.
- PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Altern
- Current strategies for the design of PROTAC linkers: a critical review.
- Synthesis of N,N'-substituted Piperazine and Homopiperazine Derivatives With Polyamine-Like Actions at N-methyl-D-aspartate Receptors. Journal of Medicinal Chemistry.
- Characterizing PROTAC ternary complex form
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- PROTAC permeability, stability, and cellular activity.
- Protein Degradation and PROTACs.
- Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS Sensors.
- The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degrad
- Targeted Degradation of Histone Deacetylase 8 Using Proteolysis Target. Drug Design, Development and Therapy.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal.
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of Lysosomal Trapping of Basic Lipophilic Compounds Using In Vitro Assays and In Silico Predictions Based on the Determination of the Full pH Profile of the Endo-/Lysosomal System in Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PAMPA | Evotec [evotec.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating Ternary Complex Formation with Piperidine-Based PROTACs
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, enabling the knockdown of previously "undruggable" targets.[1] The efficacy of these bifunctional molecules hinges on their ability to form a productive ternary complex, bridging a target Protein of Interest (POI) with an E3 ubiquitin ligase.[2][3] This guide provides an in-depth comparison of key methodologies for validating this critical ternary complex formation, with a special focus on the nuances of piperidine-based PROTACs, which are increasingly utilized to improve physicochemical properties.[4][5]
The stability and kinetics of the ternary complex are paramount to a PROTAC's effectiveness, as a stable and long-lived complex is more likely to lead to efficient ubiquitination and subsequent degradation of the target protein.[][7] Therefore, robust and quantitative validation of this complex is a cornerstone of any successful PROTAC development program.
The Central Role of the Ternary Complex
The PROTAC mechanism is a catalytic cycle initiated by the formation of a POI-PROTAC-E3 ligase ternary complex.[3][] Within this complex, the E3 ligase is brought into proximity with the POI, facilitating the transfer of ubiquitin to the target.[] This polyubiquitination marks the POI for degradation by the proteasome.[1] The geometry and stability of this complex, influenced by the PROTAC's linker and warheads, directly impact the efficiency of this process.[1]
Piperidine moieties are often incorporated into PROTAC linkers to enhance properties like solubility and cell permeability.[4] However, their basic nature can influence the protonation state and conformational flexibility of the PROTAC, which in turn can affect ternary complex formation and stability.[4] This underscores the need for precise biophysical and cellular characterization.
Caption: Mechanism of Action for a Piperidine-Based PROTAC.
Biophysical Methods: A Quantitative Look at Complex Formation
In vitro biophysical assays are indispensable for dissecting the molecular interactions that govern ternary complex formation. They provide quantitative data on binding affinities, kinetics, and thermodynamics, which are crucial for establishing structure-activity relationships (SAR).
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[] It is particularly adept at measuring the kinetics (on- and off-rates) of both binary and ternary complex formation.[8][9]
Causality Behind Experimental Choice: The kinetic data from SPR is invaluable. A PROTAC's effectiveness is not solely determined by the affinity (KD) of the ternary complex but also by its stability over time (dissociation rate, kd).[8][9] A slow off-rate can lead to more efficient ubiquitination.[7] SPR allows for the direct measurement of these kinetic parameters, providing a deeper understanding of a PROTAC's potential cellular activity.[10]
Experimental Protocol: SPR-Based Ternary Complex Analysis
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.[8][10] This creates a stable baseline for subsequent binding events.
-
Binary Binding Analysis (PROTAC to E3): Inject a series of concentrations of the piperidine-based PROTAC over the immobilized E3 ligase to determine the binary binding affinity and kinetics.
-
Ternary Complex Analysis: In a separate experiment, inject the PROTAC, pre-incubated with a near-saturating concentration of the POI, over the E3 ligase surface.[8][9]
-
Data Analysis: The difference in binding response between the binary and ternary experiments reveals the formation of the ternary complex.[8] Kinetic parameters (ka, kd) and affinity (KD) for the ternary complex can be calculated. The cooperativity factor (alpha), a measure of how the binding of one protein influences the binding of the other, can also be determined.[8][10]
Caption: Workflow for SPR-based analysis of ternary complex formation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[][11]
Causality Behind Experimental Choice: While SPR excels at kinetics, ITC is the gold standard for thermodynamics.[] It provides not only the binding affinity (KD) but also the stoichiometry of the interaction, enthalpy (ΔH), and entropy (ΔS).[] This information can reveal the driving forces behind complex formation and guide the rational design of PROTACs with improved binding properties.[12] However, ITC is a low-throughput assay and requires larger amounts of pure protein compared to other techniques.[12]
Experimental Protocol: ITC for Ternary Complex Cooperativity
-
Preparation: Place a solution of the POI in the ITC cell. Fill the injection syringe with the piperidine-based PROTAC.
-
Titration 1 (PROTAC into POI): Titrate the PROTAC into the POI solution to determine the binary binding thermodynamics.
-
Preparation for Ternary Analysis: In a separate experiment, saturate the POI solution in the cell with the E3 ligase.
-
Titration 2 (PROTAC into POI/E3 mixture): Titrate the PROTAC into the mixture of POI and E3 ligase.
-
Data Analysis: By comparing the binding isotherms from the binary and ternary experiments, the cooperativity of ternary complex formation can be determined.
Cellular Assays: Validating the Complex in a Physiological Context
While biophysical assays provide invaluable in vitro data, it is crucial to validate ternary complex formation within the complex environment of a living cell.[13][14]
NanoBRET/FRET Assays
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are proximity-based assays that can monitor protein-protein interactions in real-time in living cells.[][15] The NanoBRET system, utilizing a bright NanoLuc luciferase, is particularly well-suited for this purpose.[16][17]
Causality Behind Experimental Choice: The primary advantage of NanoBRET is its ability to confirm target engagement and ternary complex formation in a physiologically relevant setting.[13][18] This is critical because factors like cell permeability and intracellular concentration, which can be challenges for PROTACs, are inherently accounted for.[18][19][20] Comparing results from live and permeabilized cells can provide insights into a compound's intracellular availability.[18]
Experimental Protocol: NanoBRET Ternary Complex Assay
-
Cell Line Generation: Co-express the POI fused to a NanoLuc luciferase and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag labeled with a fluorescent ligand) in a suitable cell line.
-
Cell Plating: Plate the engineered cells in a microplate.
-
Compound Treatment: Treat the cells with a dose-response curve of the piperidine-based PROTAC.
-
Signal Detection: Measure the BRET signal, which is the ratio of acceptor emission to donor emission. An increase in the BRET signal indicates the PROTAC-induced proximity of the POI and E3 ligase.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations, where the formation of binary complexes is favored over the ternary complex.[21][22]
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method to assess target engagement in cells or cell lysates.[23][24] The principle is that ligand binding can stabilize a protein, leading to an increase in its melting temperature.[24][25]
Causality Behind Experimental Choice: CETSA provides direct evidence of target engagement in an un-modified cellular environment.[23][26] While it doesn't directly measure the ternary complex, it can be used to confirm that the PROTAC is binding to both the POI and the E3 ligase in cells, a prerequisite for complex formation. When combined with mass spectrometry (CETSA-MS), it can provide a global view of a PROTAC's selectivity.[23]
Structural Biology: The Definitive View
While biophysical and cellular assays provide quantitative data on complex formation, structural biology techniques offer the ultimate validation by providing a high-resolution picture of the ternary complex.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
X-ray crystallography is considered the gold standard for determining the atomic-level structure of protein complexes.[] However, obtaining high-quality crystals of PROTAC-induced ternary complexes can be challenging due to their inherent flexibility.[27][28] Cryo-EM is emerging as a powerful alternative, particularly for large and flexible complexes.[12][27]
Causality Behind Experimental Choice: A high-resolution structure provides invaluable insights into the specific protein-protein and protein-PROTAC interactions that stabilize the ternary complex.[1][28] This information is crucial for understanding the basis of cooperativity and for guiding the rational, structure-based design of next-generation PROTACs.[1][29]
Comparison of Methodologies
| Technique | Data Output | Throughput | Strengths | Limitations |
| SPR | Kinetics (ka, kd), Affinity (KD), Cooperativity | Medium-High | Real-time, label-free, detailed kinetic information.[][7] | Requires purified proteins, potential for protein immobilization artifacts.[10] |
| ITC | Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry | Low | Gold standard for thermodynamics, direct measurement of binding.[][11] | Requires large amounts of soluble protein, low throughput.[12] |
| NanoBRET | Cellular EC50, Live-cell target engagement | High | In-cell measurement, accounts for permeability, high throughput.[15][18] | Requires genetic modification of cells, indirect measurement of binding. |
| CETSA | Target engagement, Thermal stability shifts | Medium (MS) | Label-free, works in intact cells and tissues.[23][24] | Indirect measure of ternary complex, lower throughput for full curves.[24] |
| X-ray/Cryo-EM | High-resolution 3D structure | Very Low | Definitive structural validation, guides rational design.[1][] | Technically challenging, crystallization can be a bottleneck.[27][28] |
Conclusion and Future Outlook
Validating the formation of a stable and productive ternary complex is a non-negotiable step in the development of effective piperidine-based PROTACs. A multi-faceted approach, combining the quantitative power of biophysical techniques like SPR and ITC with the physiological relevance of cellular assays such as NanoBRET, is essential for a comprehensive understanding.[15][22] While challenging, obtaining high-resolution structural data through X-ray crystallography or cryo-EM provides the ultimate confirmation and a roadmap for future design.[12][28]
As the field of targeted protein degradation continues to advance, the integration of these validation methodologies will be paramount in translating the promise of PROTACs into transformative therapies.[13][14]
References
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]
-
Profacgen. (n.d.). Ternary complex formation. [Link]
-
Schneeberger, M., et al. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. [Link]
-
Crown Bioscience. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. [Link]
-
Daniels, D. L., et al. (2019). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology. [Link]
-
Drummond, M. L., & Williams, E. T. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]
-
Ciulli, A. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. RSC Chemical Biology. [Link]
-
Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR. [Link]
-
Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology. [Link]
-
Mares, A., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments. [Link]
-
Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer Protocols. [Link]
-
opnMe.com. (2024). Best Practices for PROTACs - Assays and Cooperativity (Part 1B). [Link]
-
Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee. [Link]
-
Wang, L., et al. (2024). Application of PROTACs in Target Identification and Target Validation. Molecules. [Link]
-
Pelago Bioscience. (2024). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. [Link]
-
Moro, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Link]
-
Ciulli, A. (2023). Crystallization of VHL-based PROTAC-induced ternary complexes. Methods in Enzymology. [Link]
-
Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. [Link]
-
Selvita. (2025). NanoBRET assays for PROTAC evaluation in the cellular context. [Link]
-
Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. PMC. [Link]
-
Testa, A., et al. (2025). Advancing target validation with PROTAC technology. Expert Opinion on Drug Discovery. [Link]
-
Pelago Bioscience. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. SLAS Discovery. [Link]
-
Vasta, J. D., et al. (2020). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Cell Chemical Biology. [Link]
-
Wang, L., et al. (2024). Application of PROTACs in target identification and validation. ResearchGate. [Link]
-
Moro, S., et al. (2022). Experimental pKa values of piperazine-containing PROTACs. ResearchGate. [Link]
-
Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. [Link]
-
Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]
-
Scott, J. S., et al. (2023). Property-based optimisation of PROTACs. RSC Medicinal Chemistry. [Link]
-
Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Schneeberger, M., et al. (2023). X-ray structures of ternary complexes and degradation measurements of the PROTACinduced degradation of WDR5 in live cells and lysed HEK293T HiBIT-WDR5 cells. ResearchGate. [Link]
-
Testa, A., et al. (2024). Advancing target validation with PROTAC technology. PubMed. [Link]
-
Steinebach, C., et al. (2025). Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. bioRxiv. [Link]
-
Robers, M. B., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Rizzi, A., et al. (2023). Exploring PROTAC Cooperativity with Coarse-Grained Alchemical Methods. The Journal of Physical Chemistry B. [Link]
-
Dai, L., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]
Sources
- 1. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. Ternary complex formation - Profacgen [profacgen.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 17. promegaconnections.com [promegaconnections.com]
- 18. selvita.com [selvita.com]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 21. Ternary Complex Formation [worldwide.promega.com]
- 22. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 23. pelagobio.com [pelagobio.com]
- 24. biorxiv.org [biorxiv.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cellular Uptake Assays for PROTACs with Rigid Linkers
For researchers, scientists, and drug development professionals venturing into the promising field of Proteolysis Targeting Chimeras (PROTACs), understanding and accurately quantifying cellular uptake is a critical step. This is particularly true for PROTACs incorporating rigid linkers, a design strategy increasingly employed to control conformation and improve target engagement. This guide provides an in-depth comparison of key cellular uptake assays, offering insights into their principles, practical application, and the nuances of interpreting their results in the context of PROTACs with constrained linker geometries.
The Challenge: Quantifying PROTAC Entry into the Cell
PROTACs, by their very nature as large, bivalent molecules, often exist in the challenging chemical space "beyond the Rule of 5"[1][2]. Their cellular entry is a complex process that can be influenced by a multitude of factors, including the physicochemical properties of the warhead, the E3 ligase ligand, and, critically, the linker that connects them.[3][4] Rigid linkers, while offering potential advantages in pre-organizing the molecule for ternary complex formation, can significantly impact passive permeability.[5][6][7][8] Therefore, robust and reliable methods to quantify intracellular PROTAC concentrations are paramount to establishing definitive structure-activity relationships and guiding medicinal chemistry efforts.[9]
A primary challenge lies in deconvoluting the multiple steps of PROTAC action. A lack of target degradation could stem from poor cell permeability, inefficient ternary complex formation, or issues with the subsequent ubiquitination and proteasomal degradation cascade.[4][9] Thus, isolating and quantifying cellular uptake is a foundational experiment in any PROTAC development campaign.
Comparative Analysis of Key Cellular Uptake Assays
The choice of a cellular uptake assay depends on several factors, including the available instrumentation, the need for high-throughput screening, and the level of quantitative detail required. Here, we compare the most common and effective methods.
Mass Spectrometry (LC-MS/MS)-Based Quantification: The Gold Standard for Direct Measurement
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for quantifying the intracellular concentration of small molecules, including PROTACs.[6][10][11] This method offers direct measurement of the parent compound, providing unequivocal evidence of its presence within the cell.
Principle: Cells are incubated with the PROTAC for a defined period. After incubation, the cells are washed to remove any unbound, extracellular compound. The cells are then lysed, and the intracellular contents are extracted. The concentration of the PROTAC in the cell lysate is then determined by LC-MS/MS analysis, typically by comparing the signal to a standard curve of the compound.[6]
Experimental Workflow: LC-MS/MS Quantification of Intracellular PROTACs
Caption: Workflow for LC-MS/MS-based quantification of intracellular PROTACs.
Advantages:
-
Direct and Quantitative: Provides an absolute concentration of the PROTAC inside the cell.
-
High Specificity and Sensitivity: Can distinguish the parent PROTAC from potential metabolites.
-
Label-Free: Does not require modification of the PROTAC with a tag, which could alter its properties.
Limitations:
-
Lower Throughput: The sample preparation and analysis time can be a bottleneck for large-scale screening.
-
Requires Specialized Equipment: Access to a sensitive LC-MS/MS instrument is necessary.
-
Potential for Compound Loss: Inefficient cell lysis or extraction can lead to an underestimation of the intracellular concentration.
-
Detection Limits: Lowly permeable PROTACs may have intracellular concentrations that fall below the detection limit of the instrument.[10][11]
NanoBRET™ Target Engagement Assays: A Live-Cell Readout of Intracellular Availability
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay offers a powerful and elegant method to assess whether a PROTAC can enter live cells and bind to its intended target.[12][13][14] While not a direct measure of total intracellular concentration, it provides a functional readout of the bioavailable PROTAC pool.
Principle: This assay relies on energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer molecule that binds to the same target (the acceptor).[13][14] When the tracer binds to the tagged protein, a BRET signal is generated. A cell-permeable PROTAC that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[13][14] By comparing the IC50 values in intact versus permeabilized cells, one can infer the efficiency of cellular uptake.[14][15]
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ Target Engagement assay to assess PROTAC cell permeability.
Advantages:
-
Live-Cell Measurement: Provides data from a physiologically relevant environment.[12]
-
Functional Readout: Measures the amount of PROTAC that is not only inside the cell but also able to engage its target.
-
High-Throughput Amenable: The plate-based format is suitable for screening larger numbers of compounds.[16]
-
Quantitative Assessment of Permeability: Comparing results from intact and permeabilized cells allows for a quantitative assessment of intracellular availability.[14][15]
Limitations:
-
Indirect Measurement: Does not provide a direct concentration of the PROTAC.
-
Requires Genetic Modification: Cells must be engineered to express the NanoLuc®-fusion protein.
-
Availability of Reagents: A suitable fluorescent tracer for the target of interest is required.
Fluorescence Microscopy: Visualizing PROTAC Localization
Fluorescently labeling a PROTAC allows for its direct visualization within cells using techniques like confocal microscopy or high-content imaging.[17][18][19][20][21][22] This method provides valuable qualitative and semi-quantitative information about PROTAC uptake and subcellular localization.
Principle: A fluorescent dye is chemically conjugated to the PROTAC molecule. Cells are then treated with the labeled PROTAC, and after incubation and washing, the fluorescence signal within the cells is imaged. The intensity and distribution of the fluorescence can provide insights into the extent and location of PROTAC accumulation.
Experimental Workflow: Fluorescence Microscopy of Labeled PROTACs
Caption: Workflow for visualizing cellular uptake of fluorescently labeled PROTACs.
Advantages:
-
Spatial Information: Provides valuable data on the subcellular distribution of the PROTAC.
-
Single-Cell Analysis: Allows for the assessment of cell-to-cell variability in uptake.
-
Live-Cell Imaging: Can be used to monitor PROTAC uptake in real-time in living cells.[17][23]
Limitations:
-
Potential for Altered Properties: The fluorescent tag can change the physicochemical properties of the PROTAC, potentially affecting its permeability and target engagement.
-
Primarily Qualitative/Semi-Quantitative: While relative quantification is possible, obtaining absolute concentrations is challenging.
-
Phototoxicity and Photobleaching: Can be issues, especially in live-cell imaging experiments.
Data Summary and Comparison
| Assay Method | Principle | Throughput | Quantitation | Key Advantage | Key Limitation |
| LC-MS/MS | Direct detection and quantification of the parent molecule in cell lysates. | Low to Medium | Absolute | Gold standard for direct, label-free quantification. | Requires specialized equipment; can be low throughput. |
| NanoBRET™ | Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target in live cells. | High | Relative (IC50) | Live-cell, functional readout of target engagement. | Indirect measurement; requires engineered cells and specific reagents. |
| Fluorescence Microscopy | Imaging of a fluorescently labeled PROTAC within cells. | Low to Medium | Semi-quantitative | Provides spatial information on subcellular localization. | The fluorescent tag may alter the PROTAC's properties. |
The Impact of Rigid Linkers on Cellular Uptake
The incorporation of rigid linkers, such as those containing piperazine, piperidine, or spirocyclic moieties, is a strategy to reduce the conformational flexibility of PROTACs.[6][7] This can lead to a more favorable pre-organization for binding to the target and E3 ligase. However, this rigidity can also have a profound impact on cell permeability.
Studies have shown that PROTACs with rigid linkers can exhibit enhanced cellular accumulation.[6] This may be due to the rigidification promoting a more compact, folded conformation that shields polar surface area, thereby facilitating passive diffusion across the cell membrane.[5][7] Conversely, a poorly designed rigid linker could lock the PROTAC in a conformation that is unfavorable for membrane transit. Therefore, when working with PROTACs containing rigid linkers, it is crucial to employ a combination of the assays described above to build a comprehensive understanding of their cellular behavior. For instance, LC-MS/MS can confirm the overall uptake, while fluorescence microscopy can reveal if the rigid structure leads to aggregation or specific organellar trapping.
Conclusion and Future Perspectives
The successful development of PROTACs, particularly those with sophisticated architectures like rigid linkers, hinges on a thorough understanding of their cellular pharmacology. The cellular uptake assay is the first and one of the most critical steps in this process. While LC-MS/MS provides the most direct and quantitative measure of intracellular concentration, live-cell techniques like NanoBRET™ offer invaluable insights into the functionally active pool of the PROTAC. Fluorescence microscopy, in turn, provides a spatial context to the uptake data.
As the field of targeted protein degradation continues to evolve, we can anticipate the development of even more sophisticated and higher-throughput methods for assessing cellular permeability. These may include novel reporter systems, advanced imaging techniques, and computational models that can better predict the "chameleonic" behavior of these large molecules as they traverse the cellular membrane. By employing a multi-faceted and data-driven approach to understanding cellular uptake, researchers can more effectively navigate the challenges of PROTAC design and unlock the full therapeutic potential of this exciting modality.
References
-
Zhang, L., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(13), 1215-1239. [Link]
-
Maple, H. J., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 64(22), 16428-16443. [Link]
-
Imaeda, Y., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry, 14(6), 1109-1116. [Link]
-
Maple, H. J., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]
-
Volz, A. C. (2021). Monitoring PROTAC activity with luminescence assay. Scientist Live. [Link]
-
Zhang, L., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science. [Link]
-
Yu, H., et al. (2023). Quantitative measurement of PROTAC intracellular accumulation. ResearchGate. [Link]
-
Liu, J., et al. (2024). Quantitative Measurement of PROTAC Intracellular Accumulation. bio-protocol.org. [Link]
-
Chotitumnavee, J., et al. (2024). Targeted Degradation of Histone Deacetylase 8 Using Proteolysis Target. Drug Design, Development and Therapy, 18, 175-191. [Link]
-
Scott, J. S., et al. (2023). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
Cuzzucoli Crucitti, C., & Pica, S. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 653223. [Link]
-
Chan, W. K., et al. (2023). Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability. Journal of Medicinal Chemistry. [Link]
-
Sato, S., et al. (2020). Live-Cell Imaging of Protein Degradation Utilizing Designed Protein-Tag Mutant and Fluorescent Probe with Turn-Off Switch. Bioconjugate Chemistry, 31(1), 113-119. [Link]
-
Sun, X., et al. (2021). Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation. Frontiers in Cell and Developmental Biology, 9, 763433. [Link]
-
Howes, P. D., et al. (2014). Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. Biomacromolecules, 15(9), 3477-3487. [Link]
-
ResearchGate. (n.d.). Cellular uptake of nanoparticles with fluorescence labeling. (A)... ResearchGate. [Link]
-
Selvita. (2023). NanoBRET assays for PROTAC evaluation in the cellular context. Selvita. [Link]
-
Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]
-
Zhang, T., et al. (2020). Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry. bioRxiv. [Link]
-
Imaeda, Y., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing. [Link]
-
Daniels, D. L., et al. (2019). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 720-729. [Link]
-
Maple, H. J., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. [Link]
-
Reiriz, C., et al. (2021). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. Nanomaterials, 11(11), 3020. [Link]
-
Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]
-
BMG Labtech. (2023). PROTACs: proteolysis-targeting chimeras. BMG Labtech. [Link]
-
ResearchGate. (n.d.). Fluorescent labeling as a strategy to evaluate uptake and transport of polymeric nanoparticles in plants. ResearchGate. [Link]
-
New England Biolabs. (2011). Fluorescent Labeling of COS-7 Expressing SNAP-tag Fusion Proteins for Live Cell Imaging. YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. scientistlive.com [scientistlive.com]
- 13. promega.com [promega.com]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 15. selvita.com [selvita.com]
- 16. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. dovepress.com [dovepress.com]
A Researcher's Guide to Western Blot Analysis for PROTAC-Mediated Protein Degradation
Welcome to a comprehensive guide on leveraging Western blot analysis for the validation and characterization of Proteolysis-Targeting Chimeras (PROTACs). In the rapidly evolving field of targeted protein degradation, the ability to accurately quantify the depletion of a target protein is paramount. Western blotting, a foundational technique in molecular biology, remains the gold standard for this purpose due to its directness, accessibility, and ability to provide critical information on protein size and abundance.[1][2]
This guide moves beyond a simple recitation of protocol steps. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and troubleshooting, all grounded in scientific first principles. We will explore the causality behind key decisions, ensuring that every experiment is a self-validating system.
The PROTAC Mechanism: A Primer on Induced Degradation
Before delving into the analytics, it's crucial to understand the mechanism we aim to measure. PROTACs are heterobifunctional molecules designed to hijack the cell's own waste disposal machinery, the Ubiquitin-Proteasome System (UPS).[3] A PROTAC molecule has three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
By simultaneously binding the POI and an E3 ligase, the PROTAC induces the formation of a key ternary complex .[4][] This proximity facilitates the E3 ligase-mediated transfer of ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.[6] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins.[7]
Experimental Design: Setting the Stage for Success
A robust Western blot analysis begins with meticulous experimental design. For PROTACs, the primary goals are to determine potency (how much PROTAC is needed) and kinetics (how quickly it works).
Dose-Response and Time-Course Studies: The two pillars of PROTAC characterization are the dose-response and time-course experiments.
-
Dose-Response: Cells are treated with a range of PROTAC concentrations for a fixed period (e.g., 6, 12, or 24 hours).[2] This allows for the calculation of key metrics.
-
Time-Course: Cells are treated with a fixed PROTAC concentration (typically at or near the DC50) and harvested at various time points (e.g., 0, 2, 4, 8, 16, 24 hours). This reveals the kinetics of degradation.
Essential Controls for a Self-Validating System: Every experiment must include controls to ensure the observed degradation is specific and mechanistically sound.
| Control Type | Purpose | Rationale & Implementation |
| Vehicle Control (e.g., DMSO) | Establishes the baseline (100%) level of the target protein. | Cells are treated with the same volume of vehicle used for the highest PROTAC concentration.[8] |
| Negative Control PROTAC | Confirms degradation requires ternary complex formation. | An inactive epimer or a molecule where either the POI or E3 binder is mutated/scrambled should not induce degradation. |
| Proteasome Inhibitor | Confirms degradation is proteasome-dependent. | Co-treatment with a proteasome inhibitor (e.g., MG132, Bortezomib) should "rescue" the target protein from degradation.[2][9][10] This is a critical mechanistic validation. |
| E3 Ligase Ligand Only | Confirms degradation is not due to the E3 binder alone. | Treatment with only the E3 ligase binding moiety of the PROTAC should not affect target protein levels. |
| Loading Control | Normalizes for sample loading variations. | An antibody against a stable, constitutively expressed "housekeeping" protein ensures that differences in band intensity are due to degradation, not loading errors. |
A Field-Proven Western Blot Protocol for PROTAC Analysis
This protocol integrates best practices to maximize reproducibility and accuracy.[1]
Step-by-Step Methodology
-
Cell Treatment & Lysis:
-
Plate cells and allow them to adhere overnight. Treat with PROTACs and controls as per your experimental design.[3]
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using an appropriate buffer. Expert Tip: Radioimmunoprecipitation assay (RIPA) buffer is a robust choice as its stringent detergents efficiently extract most proteins.[11] Crucially, always supplement the lysis buffer immediately before use with a protease and phosphatase inhibitor cocktail to prevent artefactual degradation and preserve post-translational modifications.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay. This is essential for ensuring equal protein loading in the next step.
-
-
SDS-PAGE:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 10-30 µg) into each well of a polyacrylamide gel. Expert Tip: Use of gradient gels (e.g., 4-20%) is highly recommended as they provide better separation and resolution for a wider range of protein sizes.[12]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Both wet and semi-dry transfer systems are effective; efficiency depends on protein size and equipment.
-
Self-Validation Check: After transfer, stain the membrane with Ponceau S to visualize total protein. This confirms successful and even transfer across all lanes before proceeding.[13]
-
-
Immunoblotting and Detection:
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). This prevents non-specific antibody binding.[14]
-
Primary Antibody: Incubate the membrane with a primary antibody specific to your target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Loading Control: After imaging the target protein, you can strip the membrane and re-probe with a loading control antibody (e.g., GAPDH, β-Actin, α-Tubulin). Causality: The choice of loading control is critical. Ensure its molecular weight is different from your target and that its expression is not affected by your experimental conditions.[15][16] For example, if studying cytoskeletal proteins, using β-Actin or Tubulin may be inappropriate.
-
Secondary Antibody: Wash the membrane three times with TBST, then incubate with a horseradish peroxidase (HRP)- or fluorophore-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, visualize the bands using an Enhanced Chemiluminescence (ECL) substrate or a fluorescence imaging system.[3][17]
-
Data Analysis: Quantifying Degradation
The ultimate output of a PROTAC Western blot is quantitative. Densitometry software (e.g., ImageJ) is used to measure the intensity of each band.
-
Normalization: For each lane, divide the intensity of the target protein band by the intensity of the corresponding loading control band.
-
Relative Abundance: Express the normalized intensity of each treated sample as a percentage of the vehicle control (which is set to 100%).
-
Calculating DC50 and Dmax: Plot the relative protein abundance against the log of the PROTAC concentration. Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate:
Troubleshooting Common Pitfalls in PROTAC Westerns
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Loading Controls for Western Blotting [sigmaaldrich.com]
- 17. youtube.com [youtube.com]
- 18. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
The Linker's Dilemma: A Comparative Guide to Rigid vs. Flexible Linkers in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation (TPD), the design of proteolysis-targeting chimeras (PROTACs) has emerged as a powerful strategy to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting element—the linker. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][3] This guide provides an in-depth comparison of two primary classes of linkers—rigid and flexible—to inform rational PROTAC design for researchers, scientists, and drug development professionals.
The Central Role of the Linker in Ternary Complex Formation
The primary function of a PROTAC is to induce the formation of a productive ternary complex between the POI and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[4][5] The linker's length, composition, and flexibility are paramount in orchestrating this event. An optimal linker facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity, which enhances its stability and ultimately, the efficiency of degradation. Conversely, a poorly designed linker can lead to steric hindrance or unproductive binding modes, resulting in diminished or no degradation.
At a Glance: Rigid vs. Flexible Linkers
| Feature | Flexible Linkers | Rigid Linkers |
| Common Motifs | Alkyl chains, Polyethylene glycol (PEG) chains.[1][6] | Cyclic structures (piperazine, piperidine), aromatic systems (phenyl rings), alkynes, triazoles.[6][7][8] |
| Conformational Freedom | High | Low |
| Synthetic Accessibility | Generally straightforward and easy to modify.[8] | Often more synthetically challenging.[8] |
| Ternary Complex Formation | Can adopt multiple conformations, increasing the probability of forming a productive complex.[8] | Pre-organizes the PROTAC into a favorable conformation, reducing the entropic penalty of binding.[8] |
| Selectivity | May be less selective due to conformational promiscuity. | Can enhance selectivity by disfavoring off-target ternary complex formation.[8] |
| Physicochemical Properties | Can contribute to poor properties like high lipophilicity (alkyl chains) and a high number of rotatable bonds.[8] | Can lead to improved physicochemical and pharmacokinetic properties.[8] |
| Metabolic Stability | Can be more susceptible to metabolism.[8] | Generally more stable. |
Delving Deeper: The Pros and Cons
The Case for Flexibility: Adaptability and Accessibility
Flexible linkers, most commonly composed of alkyl or polyethylene glycol (PEG) chains, have been the workhorses in the initial stages of PROTAC development.[1] Their primary advantage lies in their conformational freedom, which allows the PROTAC to adopt a wide range of spatial arrangements. This adaptability increases the likelihood of achieving a productive ternary complex geometry, especially when the structural details of the POI-E3 ligase interface are unknown.[8]
However, this flexibility comes at a cost. The high number of rotatable bonds can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability. Furthermore, long, flexible linkers can contribute to undesirable physicochemical properties, such as high lipophilicity and poor cell permeability, and may be more prone to metabolic degradation.[8]
The Argument for Rigidity: Precision and Improved Properties
To overcome the limitations of flexible linkers, researchers have increasingly turned to rigid designs. By incorporating cyclic structures, aromatic rings, or alkynes, the conformational freedom of the linker is constrained.[6][8] This pre-organization can reduce the entropic penalty associated with ternary complex formation, leading to more stable and potent degraders.[8]
Moreover, rigid linkers can impart greater selectivity. By locking the PROTAC into a specific conformation, the formation of off-target ternary complexes can be disfavored. Rigid linkers also tend to improve the overall physicochemical properties of the PROTAC, leading to better cell permeability and metabolic stability.[8] A notable example is a PROTAC targeting the androgen receptor (AR), where a highly rigid linker resulted in potent AR depletion with a DC50 of less than 1 nM.[7]
The main drawback of rigid linkers is their synthetic complexity. Their construction often requires more intricate chemical synthesis compared to their flexible counterparts.[8] Additionally, the lack of flexibility can sometimes be a disadvantage; if the rigid conformation is not compatible with a productive ternary complex, degradation will be impaired.[7][8] In one study, replacing a flexible PEG linker with a rigid phenyl ring in an AR-targeting PROTAC completely abolished its degradation activity.[7]
Experimental Data: A Head-to-Head Comparison
The choice between a rigid and flexible linker is highly dependent on the specific target and E3 ligase pair. Below is a summary of experimental data from published studies that directly compare the effects of linker rigidity on PROTAC performance.
| Target | E3 Ligase | Flexible Linker PROTAC (DC50) | Rigid Linker PROTAC (DC50) | Key Finding | Reference |
| Androgen Receptor (AR) | VHL | Not reported | < 1 nM | A highly rigid linker led to potent degradation. | [7] |
| Androgen Receptor (AR) | IAP | 3 µM (PEG linker) | No activity (phenyl linker) | Increasing linker rigidity abolished degradation. | [7] |
| BRD4 | CRBN | >5 µM (1-2 PEG units) | < 0.5 µM (0, 4-5 PEG units) | An optimal linker length, rather than rigidity alone, was crucial for potent degradation. | [7] |
| IRAK4 | Unspecified | Not specified | ~2-fold increase in potency | An inflexible linker enhanced degradation potency. | [9] |
Experimental Protocols for Linker Evaluation
A systematic evaluation of different linkers is crucial for optimizing PROTAC performance. Here are step-by-step methodologies for key experiments.
Assessment of Protein Degradation via Western Blot
This is the most common method to quantify the reduction in cellular protein levels.[9]
Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 12, or 24 hours).[9] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control.
Characterization of Ternary Complex Formation by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of ternary complex formation.[11]
Protocol:
-
Sample Preparation: Prepare purified target protein, E3 ligase, and PROTAC in a matched buffer.
-
Binary Binding Experiments:
-
Titrate the PROTAC into the target protein solution to determine the binding affinity (Kd) of the PROTAC for the POI.
-
Titrate the PROTAC into the E3 ligase solution to determine the binding affinity for the E3 ligase.
-
-
Ternary Complex Formation:
-
Titrate the target protein into a solution containing a pre-formed complex of the E3 ligase and the PROTAC.
-
-
Data Analysis: Analyze the titration curves to determine the binding affinities, stoichiometry, and thermodynamic parameters (enthalpy and entropy) of the interactions. Calculate the cooperativity (α), which is the ratio of the binary binding affinity to the ternary binding affinity. An α value greater than 1 indicates positive cooperativity.
Kinetic Analysis of Ternary Complex Formation using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) of ternary complex formation.[12][13]
Protocol:
-
Immobilization: Immobilize the E3 ligase onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics.
-
Inject a series of concentrations of the target protein over the immobilized E3 ligase to check for any direct interaction.
-
-
Ternary Complex Analysis:
-
Inject a mixture of the PROTAC and the target protein at various concentrations over the immobilized E3 ligase.
-
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary complex formation. The stability of the ternary complex is a key indicator of PROTAC efficacy.
Visualizing the Concepts
To better understand the principles discussed, the following diagrams illustrate key aspects of PROTAC mechanism and linker design.
Sources
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride with other linkers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of targeted therapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of success. Its chemical identity governs the stability, solubility, and ultimate efficacy of the entire conjugate. This guide provides an in-depth, head-to-head comparison of tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride, a representative non-cleavable piperidine-based linker, with other commonly employed linker classes. We will delve into the mechanistic rationale behind experimental choices and present supporting data to empower researchers in making informed decisions for their drug development programs.
The Pivotal Role of the Linker in Targeted Drug Delivery
Linkers in antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies are not mere spacers. They are sophisticated chemical entities that must fulfill a dual mandate: maintain steadfast stability in systemic circulation to prevent premature payload release and off-target toxicity, while ensuring the payload's bioactivity upon reaching the target cell.[1][] The choice between a cleavable and a non-cleavable linker is a fundamental decision in the design of these complex molecules.[]
Cleavable linkers are designed to be selectively broken down by specific triggers within the target cell or tumor microenvironment, such as enzymes, pH changes, or a reducing environment.[4] In contrast, non-cleavable linkers remain intact, and the release of the payload relies on the complete lysosomal degradation of the targeting antibody.[][4] This fundamental difference in their mechanism of action has profound implications for the conjugate's pharmacokinetic and pharmacodynamic profiles.
Unveiling this compound: A Non-Cleavable Workhorse
This compound is a bifunctional chemical building block that integrates two key structural features: a piperidine ring and a carbamate group protected by a tert-butyloxycarbonyl (Boc) group.[5] The piperidine scaffold is a prevalent motif in medicinal chemistry, known for its ability to impart favorable physicochemical properties, such as improved solubility and the ability to form precise three-dimensional interactions with biological targets.[5][6] The carbamate functionality provides a stable linkage point.[7] As a non-cleavable linker, its core advantage lies in its high stability.[][8]
Caption: Chemical structure of the core tert-Butyl (piperidin-4-ylmethyl)carbamate.
Head-to-Head Comparison of Linker Technologies
The selection of a linker is a multi-parameter optimization problem. Here, we compare the anticipated performance of a piperidine-based non-cleavable linker, such as this compound, against other common linker classes based on key performance indicators.
Plasma Stability
High plasma stability is paramount to minimize off-target toxicity and ensure a sufficient concentration of the conjugate reaches the target tissue.[9] Non-cleavable linkers, by their very nature, exhibit superior stability in circulation compared to their cleavable counterparts.[8][10]
| Linker Class | Representative Example | Cleavage Mechanism | Expected Plasma Stability | Key Advantage | Key Disadvantage |
| Non-Cleavable (Piperidine-based) | tert-Butyl (piperidin-4-ylmethyl)carbamate | Antibody degradation | Very High | Minimal off-target release, improved safety [] | Slower payload release, potential for inactive metabolites [] |
| Cleavable (Disulfide) | SPDB | Reduction by glutathione | Moderate | Rapid intracellular release | Susceptible to premature cleavage in circulation[9][] |
| Cleavable (Ester-based) | Glucuronide-linker | Enzymatic cleavage | Moderate to High | Targeted release in tumor microenvironment | Potential for hydrolysis in plasma[12] |
| Non-Cleavable (PEGylated) | PEG chain | Antibody degradation | Very High | Enhanced solubility and circulation time[13] | Can be sterically hindering |
Solubility and Aggregation
The physicochemical properties of the linker can significantly impact the overall solubility and aggregation propensity of the bioconjugate. The incorporation of hydrophilic moieties, such as piperidine rings or polyethylene glycol (PEG) chains, can enhance aqueous solubility.[13][14]
| Linker Class | Expected Impact on Solubility | Rationale |
| Non-Cleavable (Piperidine-based) | Favorable | The piperidine ring is a saturated heterocycle that can improve the hydrophilicity of the conjugate.[14] |
| Cleavable (Disulfide) | Variable | Depends on the overall linker structure; can be hydrophobic. |
| Cleavable (Ester-based) | Variable | Can be designed with hydrophilic components to improve solubility. |
| Non-Cleavable (PEGylated) | Highly Favorable | PEG is a highly hydrophilic polymer known to increase the solubility of bioconjugates.[13] |
In Vitro and In Vivo Efficacy
The ultimate measure of a linker's performance is its ability to facilitate potent and specific cell killing by the payload in preclinical models. While non-cleavable linkers ensure the conjugate's integrity, the release of the active drug is dependent on lysosomal degradation of the antibody, which can be a slower process.[][4]
Caption: A typical workflow for comparing the efficacy of different linkers.
Experimental Protocols for Linker Evaluation
To provide a framework for the head-to-head comparison of linkers, we outline the following key experimental protocols.
Synthesis of an Antibody-Drug Conjugate using a Piperidine-Based Linker
This protocol describes a general method for conjugating a drug to an antibody using a piperidine-based linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound
-
Payload with a reactive functional group (e.g., a carboxylic acid)
-
Coupling reagents (e.g., EDC, NHS)
-
Activation and conjugation buffers
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Boc Deprotection: Remove the Boc protecting group from the piperidine linker using an acid such as trifluoroacetic acid (TFA).
-
Payload Activation: Activate the carboxylic acid group of the payload using EDC and NHS to form an NHS ester.
-
Conjugation: React the deprotected piperidine linker with the activated payload to form a stable amide bond.
-
Antibody Modification: Partially reduce the interchain disulfide bonds of the mAb to generate free thiol groups.
-
Final Conjugation: React the linker-payload construct (which should have a thiol-reactive group incorporated) with the reduced mAb.
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated payload and linker.
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma over time.
Materials:
-
Purified ADC
-
Human plasma
-
Incubator at 37°C
-
Analytical method for detecting released payload (e.g., LC-MS)
Procedure:
-
Incubate the ADC in human plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.
-
Precipitate the plasma proteins to release any bound payload.
-
Analyze the supernatant for the presence of the free payload using a validated LC-MS method.
-
Calculate the percentage of intact ADC remaining at each time point.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against target and non-target cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
Purified ADC
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and control articles (e.g., unconjugated antibody, free payload).
-
Incubate the cells for a defined period (e.g., 72-120 hours).
-
Measure cell viability using a suitable reagent.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Conclusion
The selection of a linker is a critical decision in the design of targeted therapeutics. This compound, as a representative of the non-cleavable, piperidine-based linker class, offers the significant advantage of high plasma stability, which can translate to an improved safety profile by minimizing off-target toxicity.[][8] While the payload release kinetics may be slower compared to cleavable linkers, for many applications, the enhanced stability and tolerability make non-cleavable linkers a superior choice.[10][15] The inclusion of the piperidine moiety is also expected to confer favorable solubility properties.[14] Ultimately, the optimal linker choice will depend on the specific characteristics of the target, the payload, and the desired therapeutic window. The experimental protocols outlined in this guide provide a robust framework for making an evidence-based decision.
References
- PubChem. (n.d.). tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information.
- MDPI. (2023). A Multifunctional Peptide Linker Stably Anchors to Silica Spicules and Enables MMP-Responsive Release of Diverse Bioactive Cargos. International Journal of Molecular Sciences.
- ResearchGate. (n.d.). Comparative efficacy studies of non-cleavable ADCs.
- BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers.
- BOC Sciences. (n.d.). What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?
- ResearchGate. (2022). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
- Sygnature Discovery. (2023). Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube.
- Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers.
- Creative Biolabs. (n.d.). Noncleavable Linkers.
- National Center for Biotechnology Information. (n.d.). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs).
- PubMed Central. (n.d.). Computational and Experimental Evaluation of Linker Peptides and Thioredoxin Fusion Tag in CD20-rituximab Specific Interactions.
- PubMed Central. (2021). Antibody–drug conjugates: Recent advances in linker chemistry.
- PubMed Central. (n.d.). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates.
- Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Digital Discovery.
- BOC Sciences. (n.d.). ADC Linker Technologies: Impact on Stability & Efficacy.
- BOC Sciences. (n.d.). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.
- Chemicalbook. (n.d.). TERT-BUTYL METHYL(PIPERIDIN-4-YLMETHYL)-CARBAMATE.
- Royal Society of Chemistry. (2023). Link-INVENT: generative linker design with reinforcement learning. Digital Discovery.
- Benchchem. (n.d.). tert-Butyl methyl(piperidin-4-yl)carbamate.
- National Center for Biotechnology Information. (n.d.). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release.
- MDPI. (2023). Design, Development, and Optimisation of Smart Linker Chemistry for Targeted Colonic Delivery—In Vitro Evaluation.
- Biosynth. (n.d.). Bioconjugation, Linkers, and Drug Carriers in Modern Targeted Drug Delivery.
- ResearchGate. (2021). Antibody‒drug conjugates: Recent advances in linker chemistry.
- ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability.
- PLOS One. (2015). Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy.
- MedChemica. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry.
- MDPI. (n.d.). The Chemistry Behind ADCs.
- Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
- MDPI. (2021). Measurement of ADC stability in plasma and serum via mass spectrometry analysis.
- BOC Sciences. (n.d.). SPDB Linkers in Antibody-Drug Conjugates.
- ResearchGate. (2016). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates.
- PubChem. (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. National Center for Biotechnology Information.
- ACS Publications. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release.
- Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service.
- PubMed. (n.d.). Piperidine-renin inhibitors compounds with improved physicochemical properties.
- PubMed. (2020). Synthesis and Biological Evaluation of a Carbamate-Containing Tubulysin Antibody-Drug Conjugate.
- PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information.
- IndiaMART. (n.d.). TERT-BUTYL PIPERIDINE-4-YL CARBAMATE.
Sources
- 1. m.youtube.com [m.youtube.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Tert-butyl methyl(piperidin-4-yl)carbamate|108612-54-0 [benchchem.com]
- 6. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of a Carbamate-Containing Tubulysin Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. biochempeg.com [biochempeg.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. precisepeg.com [precisepeg.com]
- 14. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Measuring PROTAC Binding Affinity with SPR
For researchers, scientists, and drug development professionals vested in the burgeoning field of targeted protein degradation, this guide offers an in-depth, objective comparison of Surface Plasmon Resonance (SPR) for the characterization of PROteolysis TArgeting Chimeras (PROTACs). We will move beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to data generation.
The Central Role of the Ternary Complex in PROTAC Efficacy
PROTACs represent a paradigm shift in therapeutics. These heterobifunctional molecules don't just inhibit a target protein; they eliminate it.[1][2] A PROTAC consists of three key components: a ligand that binds a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] This elegant design allows the PROTAC to act as a molecular matchmaker, bringing the target protein and the E3 ligase into close proximity to form a crucial intermediate known as the ternary complex (Target:PROTAC:E3 Ligase).[1][2]
The formation of a stable and productive ternary complex is the linchpin of PROTAC activity.[1] It is within this complex that the E3 ligase ubiquitinates the target protein, marking it for destruction by the cell's proteasome.[2] Consequently, the entire downstream degradation cascade hinges on the affinity, kinetics, and stability of this three-body system. Unlike traditional inhibitors, PROTACs can be recycled to degrade multiple target molecules, enabling sub-stoichiometric dosing.[1][2]
A critical concept in PROTAC science is cooperativity . This refers to the change in binding affinity of one protein (e.g., the target) to the PROTAC when the other protein (e.g., the E3 ligase) is already bound.[3][4] This can be quantified by the cooperativity factor (α).[3][4] Favorable new protein-protein interactions within the ternary complex can lead to positive cooperativity (α > 1), where the ternary complex is more stable than the individual binary interactions would suggest.[1][3][4] This enhanced stability is a key optimization parameter, as longer-lasting ternary complexes are associated with more efficient ubiquitination and faster target degradation.[1][4]
Therefore, merely measuring the binary affinities of the PROTAC to its target and the E3 ligase in isolation is insufficient.[5] A comprehensive understanding requires direct measurement of the ternary complex's kinetic parameters—its association and dissociation rates—which directly inform its stability and, by extension, the PROTAC's degradation efficiency.[3][5][6] This is where biophysical techniques, particularly Surface Plasmon Resonance, become indispensable.
Why SPR is a Premier Tool for PROTAC Analysis
Surface Plasmon Resonance (SPR) is a label-free biophysical technique that monitors biomolecular interactions in real time.[7] The technology measures changes in the refractive index at the surface of a sensor chip where one of the interacting partners (the "ligand") is immobilized.[7][8] When a binding partner (the "analyte") in solution flows over the surface and binds to the immobilized ligand, the local refractive index increases, generating a measurable signal.[7]
For PROTAC analysis, SPR offers several distinct advantages:
-
Real-Time Kinetic Data : SPR directly measures the rates of complex formation (association rate, k_a) and breakdown (dissociation rate, k_d), providing a complete kinetic profile, not just an endpoint affinity measurement (K_D).[1][7] This is crucial, as the half-life of the ternary complex has been shown to correlate with the rate of cellular degradation.[3][4][5][9]
-
Label-Free Detection : The technique requires no modification or labeling of the interacting molecules, avoiding potential artifacts that could interfere with binding.[1][2]
-
Direct Measurement of Ternary Complexes : SPR allows for experimental designs that directly measure the formation and dissociation of the three-part complex, enabling the calculation of critical parameters like cooperativity.[1][3]
-
Mechanistic Insight : By comparing binary and ternary interactions, SPR provides deep insights into the subtleties that drive PROTAC optimization, such as the impact of linker length or specific mutations on complex stability.[3][5][9]
A Comparative Guide to SPR Methodologies for PROTACs
The key to successful PROTAC analysis with SPR lies in a well-designed experiment that can dissect the complex three-body system. The most common and robust approach involves immobilizing one of the protein partners and using a "pre-mix" or co-injection strategy.
Recommended Approach: E3 Ligase-on-Surface with Co-Injection
This is the most widely adopted and validated method for studying PROTAC ternary complexes.[3][4] It involves immobilizing the E3 ligase (e.g., VHL or Cereblon complex) onto the sensor chip and then injecting the PROTAC either alone (for binary analysis) or pre-incubated with the target protein (for ternary analysis).[3][4]
Caption: E3 Ligase-on-Surface SPR workflow for PROTAC analysis.
-
Ligand Preparation & Immobilization:
-
Rationale: To ensure uniform orientation and high activity, it is best to use a site-specifically biotinylated E3 ligase complex (e.g., VHL/ElonginB/ElonginC with an AviTag).[4] This allows for high-affinity capture on a streptavidin-coated sensor chip.
-
Protocol:
-
Express and purify the biotinylated E3 ligase complex.
-
Prime a streptavidin sensor chip (e.g., Biacore Series S Sensor Chip SA).
-
Inject the E3 ligase complex at a low concentration (e.g., 10 µg/mL) to achieve a low immobilization density (typically 500-1000 RU). This minimizes mass transport effects.
-
-
-
Analyte Preparation:
-
Rationale: To measure ternary complex formation, the PROTAC must be pre-complexed with a near-saturating concentration of the target protein.[3] This ensures that the binding event observed is predominantly the formation of the ternary complex on the surface. "Near-saturating" is typically defined as 20-50 times the K_D of the PROTAC-target interaction.[1][3]
-
Protocol:
-
Prepare a stock solution of the target protein in SPR running buffer.
-
Prepare a dilution series of the PROTAC in SPR running buffer.
-
For the ternary experiment, prepare a second dilution series of the PROTAC, but dilute it into the running buffer that already contains the near-saturating concentration of the target protein. Allow this mixture to equilibrate for at least 30 minutes before injection.
-
-
-
SPR Analysis (Kinetics):
-
Rationale: Single-Cycle Kinetics (SCK) is often preferred for PROTACs that form very stable ternary complexes.[3][4] SCK involves injecting multiple, increasing concentrations of the analyte sequentially without a regeneration step between injections, which preserves surface activity and saves time.[10]
-
Protocol:
-
Binary Run: Perform an SCK experiment by injecting the PROTAC-only dilution series over the immobilized E3 ligase surface. Include a zero-concentration (buffer only) injection for double referencing.
-
Ternary Run: Perform a separate SCK experiment by injecting the PROTAC + Target Protein mixture over the same surface.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the kinetic constants (k_a, k_d) and the affinity (K_D) for both the binary and ternary interactions.[3]
-
-
-
Data Interpretation:
-
Confirmation of Ternary Complex: A successful experiment will show a significantly higher binding response (Rmax) and typically a slower dissociation rate for the ternary injection compared to the binary injection.[1]
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary and ternary dissociation constants: α = K_D(binary) / K_D(ternary) .[3][4]
-
α > 1: Positive cooperativity. The ternary complex is more stable than the binary PROTAC-E3 interaction. This is a desirable property.
-
α < 1: Negative cooperativity. The presence of the target protein destabilizes the PROTAC-E3 interaction.
-
α = 1: No cooperativity.
-
-
Comparing SPR with Alternative Technologies
While SPR is a powerful tool, it is essential to understand its place among other biophysical techniques used for PROTAC characterization. Each method offers unique advantages and limitations.
| Technique | Principle | Information Provided | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Mass-based detection of binding to a surface | Kinetics (k_a, k_d) , Affinity (K_D), Cooperativity | Label-free, real-time kinetic data, high sensitivity, mechanistic insight.[1][2] | Requires protein immobilization, potential for surface artifacts, moderate throughput. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | Thermodynamics (ΔH, ΔS) , Affinity (K_D), Stoichiometry (n) | Gold standard for thermodynamics, solution-based (no immobilization).[3] | Very low throughput, high sample consumption, no kinetic data.[1][2][11] |
| Biolayer Interferometry (BLI) | Optical interference measurement of binding to a biosensor tip | Kinetics (k_a, k_d), Affinity (K_D) | Higher throughput than SPR, crude sample compatibility, sample recovery possible.[11] | Lower sensitivity than SPR, especially for small molecules.[11] |
| Time-Resolved FRET (TR-FRET) | Energy transfer between two fluorescently labeled proteins | Endpoint affinity (IC50/K_D) | High throughput, solution-based, amenable to automation.[1][3] | Requires protein labeling, indirect measurement, prone to compound interference, no kinetic data.[1][2][3] |
| AlphaScreen/AlphaLISA | Proximity-based singlet oxygen energy transfer | Endpoint affinity (IC50/K_D) | Very high throughput, high sensitivity, solution-based.[1][2][3] | Requires labeled proteins, indirect, prone to artifacts, no kinetic data.[1][2][3] |
Best Practices and Troubleshooting
-
Protein Quality is Paramount: Use highly pure, monodisperse, and active proteins. Aggregated or inactive protein will lead to unreliable and uninterpretable data.
-
Beware the "Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC:Target and PROTAC:E3) that compete with and prevent the formation of the desired ternary complex.[3][4] The SPR co-injection method largely circumvents this by pre-forming the PROTAC:Target complex in solution.[1]
-
Control Experiments are Non-Negotiable:
-
Mind Mass Transport: For fast-binding interactions, the rate of binding can be limited by the diffusion of the analyte to the surface, not the intrinsic binding kinetics. Use low ligand densities and high analyte flow rates to minimize this.
Conclusion: The Indispensable Role of Kinetics
In the quest to develop effective protein degraders, understanding the stability of the ternary complex is not just an academic exercise—it is a critical driver of efficacy.[5] The dissociative half-life of this complex, a parameter directly obtainable only through kinetic measurements, has been shown to correlate with the rate of target degradation in cells.[3][4][9]
While high-throughput screening assays like TR-FRET are valuable for initial hit identification, SPR provides the deep mechanistic and kinetic insights required for lead optimization.[1][3] It is the only widely applied technique capable of measuring the true in vitro kinetics of ternary complex formation and dissociation.[1] By providing a quantitative measure of complex stability and cooperativity, SPR empowers researchers to make data-driven decisions, rationally design more potent PROTACs, and ultimately accelerate the development of this transformative class of medicines.
References
-
Characterizing PROTAC ternary complex formation using Biacore SPR systems. Cytiva.[Link]
-
SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology.[Link]
-
SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. National Institutes of Health (PMC).[Link]
-
Characterising PROTAC ternary complex formation using SPR. o2h discovery.[Link]
-
Measuring PROTAC Ternary Complex Formation by SPR. Charnwood Discovery.[Link]
-
SPR-measuredkinetics of PROTAC ternary complexes influence target degradation rate. bioRxiv.[Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders. National Institutes of Health (PMC).[Link]
-
SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation rate. bioRxiv.[Link]
-
SPR (Biacore) Assay. Gifford Bioscience.[Link]
-
Surface Plasmon Resonance Biosensing in the Study of Ternary Systems of Interacting Proteins. SpringerLink.[Link]
-
Biacore SPR for small-molecule discovery. Cytiva.[Link]
-
Biacore™ 8: Set up of single cycle kinetics experiment. YouTube.[Link]
Sources
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. biorxiv.org [biorxiv.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. med.emory.edu [med.emory.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
The Rigidity Enigma: A Comparative Guide to PROTAC Linker Design for Enhanced Selectivity
In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[1] While the choice of ligands dictates which protein is targeted and which E3 ligase is recruited, it is the often-underestimated linker that orchestrates the delicate dance of ternary complex formation, ultimately governing the potency and, crucially, the selectivity of the PROTAC.[2][3]
This guide provides a comprehensive comparison of rigid and flexible linkers, offering experimental frameworks to assess their impact on PROTAC selectivity. We will delve into the causal mechanisms behind why linker rigidity matters and provide field-proven insights to guide your PROTAC design and optimization strategies.
The Core Principle: Linker Rigidity and Ternary Complex Geometry
The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1][4][5] The geometry of this complex is critical for efficient ubiquitination of the POI and its subsequent degradation. The linker's length, composition, and rigidity directly influence the spatial arrangement of the two proteins within this complex.[2][6]
A well-designed linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding and enhancing cooperativity.[7] This is where the concept of rigidity becomes a critical design parameter.
Head-to-Head Comparison: Rigid vs. Flexible Linkers
The choice between a rigid and a flexible linker is not a one-size-fits-all decision. Each presents a unique set of advantages and disadvantages that must be weighed in the context of the specific POI and E3 ligase pair.
| Feature | Flexible Linkers (e.g., PEG, Aliphatic Chains) | Rigid Linkers (e.g., Cycloalkanes, Phenyl Rings, Alkynes) |
| Conformational Freedom | High. Can adopt multiple conformations to facilitate initial ternary complex formation.[8] | Low. Constrained conformation can pre-organize the PROTAC for optimal binding.[7] |
| Selectivity | May lead to lower selectivity due to the ability to form multiple, potentially non-productive, ternary complexes with off-target proteins. | Can enhance selectivity by disfavoring the formation of off-target ternary complexes that require different geometries.[7] |
| Potency | Can be highly potent if a productive conformation is readily accessible. | Potency is highly dependent on achieving the correct pre-organized conformation. An incorrect rigid linker can abolish activity.[1] |
| Physicochemical Properties | Often associated with higher polarity and solubility, but can also lead to increased metabolic susceptibility.[7] | Can improve metabolic stability and other pharmacokinetic properties.[7] |
| Synthetic Accessibility | Generally easier and more straightforward to synthesize. | Can be more synthetically challenging to prepare.[7] |
| Key Advantage | Broad applicability in early-stage discovery to quickly establish a proof-of-concept.[9] | Potential for superior selectivity and improved drug-like properties in lead optimization.[10] |
| Key Disadvantage | Potential for off-target effects and suboptimal pharmacokinetic properties. | Risk of complete loss of activity if the rigid structure is not compatible with a productive ternary complex.[1] |
Experimental Workflows for Assessing Selectivity
A rigorous assessment of PROTAC selectivity requires a multi-faceted approach, combining cellular assays with sophisticated proteomic and biophysical techniques.
Global Proteomic Profiling for Unbiased Off-Target Analysis
The gold standard for assessing selectivity is quantitative mass spectrometry-based proteomics. This allows for an unbiased, global view of protein degradation events within the cell.
Experimental Protocol: TMT-based Quantitative Proteomics
-
Cell Treatment: Plate cells and treat with the PROTAC of interest (and a vehicle control) at various concentrations and time points.
-
Cell Lysis and Protein Quantification: Harvest cells, lyse to extract total protein, and perform a protein concentration assay (e.g., BCA).
-
Protein Digestion: Reduce, alkylate, and digest proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
Tandem Mass Tag (TMT) Labeling: Label the resulting peptides from each condition with isobaric TMT reagents. This allows for multiplexing of samples.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins across all conditions. Compare protein abundance in PROTAC-treated samples to the vehicle control to identify degraded proteins.
Self-Validation: The inclusion of a vehicle control and multiple biological replicates is crucial for statistical significance. A well-characterized non-selective PROTAC can also be included as a positive control for off-target effects.
Cellular Target Engagement and Degradation Assays
While proteomics provides a global view, targeted cellular assays are essential to confirm on-target activity and validate proteomic hits.
Western Blotting: A straightforward and widely used method to assess the degradation of the target protein and potential off-targets.
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a protein upon ligand binding in a cellular context.[11][12] It can be used to confirm target engagement by the PROTAC.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cells as described for the proteomics experiment and lyse to obtain protein extracts.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific to the POI and suspected off-target proteins. A loading control (e.g., GAPDH or β-actin) is essential.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Quantification: Densitometry analysis of the bands allows for the quantification of protein levels.
Biophysical Assays for Ternary Complex Characterization
Understanding the formation and stability of the ternary complex is key to rationalizing selectivity. Several biophysical techniques can provide valuable insights.[5][13]
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free techniques can be used to measure the binding kinetics and affinities of the PROTAC to the POI and the E3 ligase individually, as well as the formation of the ternary complex.[13]
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of binary and ternary complex formation.[13]
Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA: These are proximity-based assays that can be adapted to high-throughput screening for ternary complex formation.[14]
Experimental Protocol: SPR for Ternary Complex Analysis
-
Immobilization: Immobilize either the POI or the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to determine the binary binding kinetics (k_on, k_off) and affinity (K_D).
-
Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the second protein (the one not immobilized) over the sensor surface. An increase in the binding response compared to the binary interaction indicates ternary complex formation.
-
Cooperativity Assessment: By comparing the affinity of the second protein in the presence and absence of the PROTAC, the cooperativity of ternary complex formation can be determined.
Case Study: Enhancing Selectivity for BET Bromodomains
A compelling example of linker optimization leading to enhanced selectivity is in the development of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1] These proteins share highly homologous bromodomains, making selective inhibition challenging.
Gadd et al. demonstrated that by optimizing the linker of a promiscuous BET inhibitor, they could achieve selective degradation of BRD4.[1] The optimized linker induced favorable protein-protein interactions between BRD4 and the E3 ligase, leading to positive cooperativity in ternary complex formation.[4] This cooperativity was significantly lower for BRD2 and BRD3, resulting in selective degradation of BRD4.[4]
| PROTAC | Linker Type | BRD4 Degradation (DC50) | BRD2/3 Degradation | Key Finding |
| Initial PROTAC | Flexible PEG | Potent | Potent | Non-selective degradation of BET family members. |
| Optimized PROTAC | More Rigidified | Highly Potent | Significantly Weaker | Linker-induced cooperativity drives BRD4 selectivity. |
Conclusion and Future Perspectives
The linker is a critical determinant of PROTAC selectivity. While flexible linkers are valuable for initial proof-of-concept studies, rigid linkers offer a powerful strategy to enhance selectivity by pre-organizing the PROTAC for a specific, productive ternary complex geometry. The choice of linker should be guided by a thorough understanding of the structural biology of the POI and E3 ligase, and validated through a comprehensive suite of experimental assays.
The future of PROTAC design will likely involve more sophisticated linker chemistries, including photo-switchable and cleavable linkers, to provide spatiotemporal control over protein degradation.[8] Furthermore, advances in computational modeling will play an increasingly important role in predicting optimal linker structures and accelerating the design-build-test-learn cycle.[15] By embracing a multidisciplinary approach that combines rational design with rigorous experimental validation, researchers can unlock the full therapeutic potential of targeted protein degradation.
References
-
Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC - PubMed Central . National Center for Biotechnology Information. [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability - ACS Publications . American Chemical Society Publications. [Link]
-
Impact of linker length on the activity of PROTACs. - Semantic Scholar . Semantic Scholar. [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm . AxisPharm. [Link]
-
Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - ACS Publications . American Chemical Society Publications. [Link]
-
Application of PROTACs in Target Identification and Target Validation - PMC - NIH . National Center for Biotechnology Information. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH . National Center for Biotechnology Information. [Link]
-
Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation | Journal of the American Chemical Society . American Chemical Society Publications. [Link]
-
Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing . Open Exploration Publishing. [Link]
-
PROTACs improve selectivity for targeted proteins - ScienceOpen . ScienceOpen. [Link]
-
PROTAC-induced ternary complexes and their biophysical properties (A) Crystal structure of VHL:MZ1:Brd4 BD2 (PDB ID - ResearchGate . ResearchGate. [Link]
-
PROTAC Molecules Activity and Efficacy Evaluate Service - Mtoz Biolabs . Mtoz Biolabs. [Link]
-
(PDF) Novel approaches for the rational design of PROTAC linkers - ResearchGate . ResearchGate. [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC . National Center for Biotechnology Information. [Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders - PMC . National Center for Biotechnology Information. [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders . Taylor & Francis Online. [Link]
-
Mechanistic and Structural Features of PROTAC Ternary Complexes . SpringerLink. [Link]
-
Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC - NIH . National Center for Biotechnology Information. [Link]
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed . National Center for Biotechnology Information. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to PROTAC IC50 Determination: A Comparative Analysis of Cell Viability Assays
For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation, the accurate determination of a PROTAC's potency is a critical early milestone. The half-maximal inhibitory concentration (IC50) remains a key metric for ranking and advancing candidate molecules. However, the unique mechanism of action of PROTACs—hijacking the cell's ubiquitin-proteasome system to induce degradation of a target protein—necessitates a careful selection of the methodology to assess the downstream effect on cell viability.[1] This guide provides an in-depth comparison of commonly used cell viability assays for PROTAC IC50 determination, with a particular focus on the robust and highly sensitive CellTiter-Glo® Luminescent Cell Viability Assay.
The Challenge of Measuring PROTAC-Induced Cell Death
Unlike traditional small molecule inhibitors that directly block a protein's function, PROTACs induce a series of cellular events culminating in the degradation of the target protein.[2] This degradation can lead to various cellular outcomes, including cell death, making cell viability a crucial endpoint for assessing a PROTAC's efficacy. The ideal assay for this purpose should be sensitive, reliable, and minimally susceptible to interference from the test compounds themselves.
CellTiter-Glo®: A Luminescent Approach to Quantifying Viability
The CellTiter-Glo® Luminescent Cell Viability Assay has emerged as a gold standard for determining cell viability in high-throughput screening and drug discovery settings.[3][4] Its principle is elegantly simple: it quantifies the amount of adenosine triphosphate (ATP) present in a cell population, a direct indicator of metabolically active, viable cells.[3]
The assay utilizes a thermostable luciferase that, in the presence of ATP and its substrate luciferin, generates a stable, long-lasting luminescent signal ("glow-type").[3] This "add-mix-measure" format is straightforward, requiring only the addition of a single reagent to the cell culture, followed by a brief incubation and measurement of luminescence.[3]
Experimental Workflow: PROTAC IC50 Determination with CellTiter-Glo®
The following diagram illustrates the streamlined workflow for determining the IC50 of a PROTAC using the CellTiter-Glo® assay.
Figure 2: A decision tree for selecting a cell viability assay for PROTAC IC50 determination.
Conclusion and Best Practices
While various methods exist for assessing cell viability, the CellTiter-Glo® Luminescent Cell Viability Assay stands out as a robust, sensitive, and reliable choice for determining the IC50 of PROTACs. Its simple workflow, rapid readout, and low susceptibility to compound interference make it particularly well-suited for the high-throughput screening and lead optimization stages of PROTAC drug discovery.
Key Takeaways for Researchers:
-
Prioritize a direct measure of viability: ATP is a more direct indicator of cell health than metabolic activity.
-
Be mindful of compound interference: Always consider the potential for your PROTACs to interfere with the assay chemistry, especially with absorbance and fluorescence-based methods.
-
Optimize for your specific system: Cell density, incubation times, and other parameters should be optimized for each cell line and PROTAC series.
By carefully selecting and validating your cell viability assay, you can generate high-quality, reproducible data that will confidently guide your PROTAC development program toward success.
References
-
Chotitumnavee, J., Seemaung, P., Settacomkul, R., Sukprasert, R., Itoh, Y., Suzuki, T., Srihirun, S., Power, C., & Vivithanaporn, P. (2024). Targeted Degradation of Histone Deacetylase 8 Using Proteolysis Target. Drug Design, Development and Therapy, Volume 18, 135–150. [Link]
- Xie, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(15), 1375-1403.
- Kuen, J., et al. (2023).
- Xie, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry.
- Coley, A. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(39), 25367–25377.
- Ciulli, A. (2024). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
-
Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]
- Ribes, D., et al. (2023). Modeling PROTAC Degradation Activity with Machine Learning. arXiv.
- Mares, A., et al. (2020).
- Okninska, M., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules, 27(17), 5619.
- Pasche, V., et al. (2015). IC 50 values generated by resazurin, CellTiter-Glo® and Vybrant® compared to microscopic values.
- Zhang, T., et al. (2024).
- Stoddart, M. J. (2025).
- Li, Y., et al. (2021). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. RSC Chemical Biology, 2(6), 1594–1602.
- Coley, A. M., et al. (2022). IC 50 values determined by the CellTiter-Glo® assay for a 1 h exposure of select bladder cancer cell lines to compound 7.
- Riching, K., et al. (2022). Monitoring PROTAC interactions in biochemical assays using Lumit immunoassays.
- Ciulli, A. (2021).
-
OUS-research.no. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
- Okninska, M., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols.
-
Promega Connections. (2022, March 23). PROTACs: Just the FAQs. Retrieved from [Link]
- Riching, K., et al. (2020).
- Atencia-Laguna, A., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(13), 3492.
- National Center for Biotechnology Information. (2016). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual.
Sources
- 1. promegaconnections.com [promegaconnections.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.fishersci.eu [static.fishersci.eu]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
The Strategic Advantage of Rigidity: A Comparative Guide to Piperidine-Based Linkers in PROTAC Design
Introduction: The Linker as the Linchpin of PROTAC Success
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1] While the warhead and E3 ligase ligand determine the "what" and "how" of protein degradation, the linker is the crucial "where" and "when," orchestrating the formation of a productive ternary complex between the POI and the E3 ligase.
The design of the linker is a critical determinant of a PROTAC's efficacy, influencing its cellular permeability, pharmacokinetic properties, and ultimately, its degradation potency.[2] Linker design has evolved from synthetically convenient flexible chains, such as polyethylene glycol (PEG), to more sophisticated, rigid structures designed to optimize the conformational arrangement of the ternary complex.[2] This guide provides a comparative analysis of PROTACs utilizing a key rigid linker component, the piperidine moiety, derived from building blocks like tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride. We will delve into case studies, comparing their performance with PROTACs employing alternative linker strategies and provide the experimental rationale and protocols that underpin these findings.
The Rationale for Rigid Linkers: The Case for Piperidine
The initial wave of PROTACs often featured flexible PEG or alkyl chain linkers due to their synthetic accessibility and the ease with which their length could be varied.[3] However, excessive flexibility can be a double-edged sword. While it allows the PROTAC to adopt multiple conformations, it can also lead to an entropic penalty upon binding and may not favor the specific orientation required for efficient ubiquitination.
This has led to a growing trend in the field towards the incorporation of rigid heterocyclic scaffolds, such as piperidine and piperazine, into linker designs.[4] The rationale behind this shift is multifaceted:
-
Conformational Pre-organization: Rigid linkers reduce the number of accessible conformations, pre-organizing the PROTAC into a bioactive conformation that promotes the formation of a stable and productive ternary complex.
-
Improved Physicochemical Properties: The inclusion of saturated heterocycles like piperidine can enhance solubility and other drug-like properties. The basic nitrogen in the piperidine ring can be protonated at physiological pH, which can improve aqueous solubility, a common challenge for large PROTAC molecules.[5]
-
Metabolic Stability: Rigid structures can be less prone to metabolic degradation compared to long, flexible chains.[2]
A prime example of the successful application of this strategy is the clinically advanced PROTAC, ARV-110 (Bavdegalutamide) .
Case Study: ARV-110 – A Paradigm of Rigid Linker Design
ARV-110 is an orally bioavailable PROTAC that targets the Androgen Receptor (AR), a key driver of prostate cancer. It has shown significant promise in clinical trials for the treatment of metastatic castration-resistant prostate cancer. A key feature of ARV-110's molecular architecture is its "short and rigid piperidine-piperazine linker".
The structure of ARV-110's linker is consistent with the strategic incorporation of a piperidine building block, such as tert-Butyl (piperidin-4-ylmethyl)carbamate, during synthesis. This rigid linker design is crucial for its high potency.
Performance Data of ARV-110
ARV-110 demonstrates robust and potent degradation of the AR in various prostate cancer cell lines. In vitro studies have shown a half-maximal degradation concentration (DC50) of approximately 1 nM and a maximum degradation (Dmax) of over 90% . This high level of efficacy underscores the success of its design, where the rigid linker optimally positions the AR-binding warhead and the CRBN E3 ligase ligand for efficient ternary complex formation and subsequent AR degradation.[6]
Comparative Analysis: Rigid Piperidine vs. Alternative Linker Strategies
To fully appreciate the impact of the piperidine-containing linker in ARV-110, it is essential to compare its performance with AR-targeting PROTACs that employ different linker strategies.
Alternative 1: Flexible PEG Linkers
Early explorations into small-molecule AR PROTACs often utilized flexible PEG linkers. For instance, an early-generation, cell-permeable AR PROTAC that combined a non-steroidal AR ligand with an MDM2 E3 ligase ligand via a PEG linker showed significantly lower potency, with a DC50 value of 10 µM in HeLa cells.[5] This stark difference of several orders of magnitude in potency compared to ARV-110 highlights the potential limitations of a purely flexible linker strategy for this particular target and E3 ligase pairing.
Alternative 2: Other Rigid Linkers
The development of other potent AR degraders has also emphasized the importance of linker rigidity, though not always with a piperidine core. ARD-69 , another potent AR PROTAC, utilizes a VHL E3 ligase ligand and incorporates a different rigid linker containing a bipiperidine motif.[7] ARD-69 exhibits impressive degradation activity, with DC50 values of 0.76 nM in VCaP cells and 0.86 nM in LNCaP cells .[1]
The high potency of both ARV-110 and ARD-69, despite their different E3 ligase ligands and distinct rigid linker structures, reinforces the overarching principle that a well-designed rigid linker is a key element for achieving highly potent AR degradation.
Performance Data Summary
| PROTAC | Target | E3 Ligase | Linker Type | DC50 | Dmax | Cell Line |
| ARV-110 | AR | CRBN | Rigid Piperidine-Piperazine | ~1 nM | >90% | VCaP, LNCaP |
| ARD-69 | AR | VHL | Rigid Bipiperidine | 0.76 nM | >95% | VCaP |
| 0.86 nM | LNCaP | |||||
| Early AR PROTAC | AR | MDM2 | Flexible PEG | 10 µM | N/A | HeLa |
Experimental Workflows and Methodologies
The data presented above is generated through a series of well-established experimental protocols. Below are outlines of the key methodologies.
Synthesis of a Piperidine-Containing PROTAC Linker
The synthesis of a PROTAC like ARV-110 is a multi-step process. The piperidine moiety is typically introduced using a pre-functionalized building block. While the exact proprietary synthesis scheme for ARV-110 is detailed in patents (e.g., US10584101B2), a generalizable approach for incorporating a piperidine-containing linker is outlined below.[6][8] This process often involves the coupling of three key fragments: the warhead, the E3 ligase ligand, and the linker. The use of building blocks like tert-Butyl (piperidin-4-ylmethyl)carbamate allows for the sequential attachment of the other components.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for PROTAC synthesis using a piperidine building block.
Western Blotting for Protein Degradation
The gold standard for quantifying PROTAC-induced protein degradation is Western blotting. This technique allows for the visualization and quantification of the target protein levels in cells following treatment with a PROTAC.
Step-by-Step Western Blot Protocol: [9][10]
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with various concentrations of the PROTAC for a specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading of protein for each sample.
-
-
Gel Electrophoresis:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AR antibody).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin) to account for any loading differences.
-
Workflow for Quantifying Protein Degradation:
Caption: Standard workflow for Western blot analysis of PROTAC efficacy.
Conclusion: The Future of Rational PROTAC Design
The case of ARV-110 and its piperidine-piperazine linker provides compelling evidence for the strategic advantage of incorporating rigid structural elements in PROTAC design. The remarkable potency of ARV-110, especially when compared to earlier generation PROTACs with flexible linkers, underscores the importance of optimizing the linker to enforce a productive ternary complex geometry. While there is no one-size-fits-all solution for linker design, the success of piperidine-containing PROTACs offers a valuable lesson for researchers and drug developers. The use of building blocks such as this compound provides a reliable and effective means to introduce this beneficial structural motif. As our understanding of the structural biology of ternary complexes deepens, the rational, structure-guided design of linkers will continue to be a key driver in the development of the next generation of highly potent and selective protein degraders.
References
-
Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer. (2024). National Institutes of Health. [Link]
-
In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor. (2023). National Institutes of Health. [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. (2024). National Institutes of Health. [Link]
- US10584101B2 - Compounds and methods for the targeted degradation of androgen receptor.
-
General Protocol for Western Blotting. Bio-Rad. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (2020). National Institutes of Health. [Link]
-
Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. (2019). PubMed. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). Royal Society of Chemistry. [Link]
-
Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. (2024). National Institutes of Health. [Link]
-
Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. (2019). ACS Publications. [Link]
-
Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer. (2025). ResearchGate. [Link]
-
Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US10584101B2 - Compounds and methods for the targeted degradation of androgen receptor - Google Patents [patents.google.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western blot protocol | Abcam [abcam.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl (piperidin-4-ylmethyl)carbamate Hydrochloride
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just a set of instructions, but a clear understanding of the principles behind these essential safety protocols.
Hazard Identification and Risk Assessment: Understanding the Compound
Key Hazard Considerations:
-
Irritant: The free base is known to cause skin and eye irritation. The hydrochloride salt is expected to exhibit similar or potentially enhanced irritant properties.
-
Harmful if Swallowed: Oral toxicity is a concern with related carbamate compounds.
-
Environmental Hazards: While specific ecotoxicity data is limited, it is prudent to assume the compound is harmful to aquatic life and should not be released into the environment.[1]
-
Thermal Decomposition: When heated to decomposition, this compound is expected to emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
| Hazard Class | Anticipated GHS Classification | Primary Routes of Exposure |
| Skin Corrosion/Irritation | Category 2 | Dermal contact |
| Serious Eye Damage/Irritation | Category 2A | Eye contact |
| Acute Toxicity, Oral | Category 4 | Ingestion |
| Specific Target Organ Toxicity | May cause respiratory irritation | Inhalation of dust |
This table is a conservative estimation based on available data for similar compounds.
Personal Protective Equipment (PPE): The First Line of Defense
Given the identified hazards, stringent adherence to PPE protocols is non-negotiable. The causality here is direct: proper PPE mitigates the risk of exposure and subsequent harm.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the waste.
-
Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be utilized.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is necessary.
Waste Segregation and Collection: A Self-Validating System
Proper segregation is the cornerstone of a safe and compliant chemical waste management program. The following workflow provides a logical, step-by-step process for the collection of this compound waste.
Caption: Decision workflow for the segregation of this compound waste.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, with each step building upon the last to ensure a safe and compliant outcome.
Step 1: Container Selection and Labeling
-
Rationale: Proper containment and clear communication of hazards are critical for safe handling by all personnel, including waste management professionals.
-
Procedure:
-
Select a chemically compatible, leak-proof container with a secure lid. For solid waste, a high-density polyethylene (HDPE) container is recommended.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound" and any known hazards (e.g., "Irritant," "Harmful if Swallowed"). Do not use abbreviations.
-
Indicate the date accumulation of waste began.
-
Step 2: Waste Accumulation
-
Rationale: Minimizing the volume of stored waste reduces the overall risk within the laboratory.
-
Procedure:
-
Place all waste this compound, including contaminated materials like weighing paper and gloves, into the designated, labeled container.
-
Keep the container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is away from incompatible materials, particularly strong oxidizing agents.[1]
-
Step 3: Arranging for Disposal
-
Rationale: The disposal of chemical waste is a regulated activity that requires specialized expertise and facilities.
-
Procedure:
-
Once the container is full or you are ready to dispose of the waste, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2]
-
Provide them with a complete and accurate description of the waste, including the chemical name and any known hazards.
-
Follow their specific instructions for pickup and transportation.
-
Step 4: Spill Management
-
Rationale: Accidental spills require a prompt and appropriate response to mitigate exposure and environmental contamination.
-
Procedure:
-
In the event of a small spill, and if you are trained to do so, carefully sweep up the solid material, avoiding dust generation.[1][3]
-
Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
For larger spills, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's EHS department immediately.
-
Important Considerations:
-
Regulatory Compliance: All chemical waste generators must adhere to local, regional, and national hazardous waste regulations.[1] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Carbamate wastes are specifically addressed by the EPA.
-
Do Not:
-
Dispose of this chemical down the drain.[1]
-
Mix this waste with incompatible chemicals.
-
Dispose of this chemical in the regular trash.
-
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, upholding the principles of scientific integrity and environmental stewardship.
References
-
Angene Chemical. (2025). Safety Data Sheet: (S)-TERT-BUTYL (1-(3-AMINOPYRIDIN-4-YL)PIPERIDIN-3-YL)CARBAMATE. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride
Welcome to your essential safety and operational guide for handling tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride. As drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each safety protocol. By understanding the why, we empower ourselves to create a self-validating system of safety, ensuring both personal protection and experimental reproducibility.
The following information is synthesized from established safety data sheets for structurally similar compounds. It is imperative to always consult the specific Safety Data Sheet (SDS) for your exact product and to conduct a thorough, site-specific risk assessment before commencing any work.
Hazard Assessment: Understanding the Need for Protection
This compound and its analogues are classified with specific hazards that dictate our handling procedures. The primary concerns are:
-
Skin Corrosion/Irritation: Can cause skin irritation upon direct contact.[1]
-
Serious Eye Damage/Eye Irritation: Poses a risk of serious eye irritation.[1]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled as a dust or aerosol.[2]
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[1]
These hazards necessitate a multi-layered approach to personal protection, with engineering controls serving as the first line of defense, supplemented by appropriate Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE)
The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when there is a significant splash hazard.[1][2][3] | Protects against accidental splashes and airborne particles that could cause serious eye irritation.[3] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use. - Lab Coat: A standard, long-sleeved laboratory coat. For larger quantities or increased splash risk, a chemical-resistant apron should be worn over the lab coat. | The carbamate structure presents a risk of skin absorption and irritation.[2][3] Protective gloves and clothing create an essential barrier to prevent direct contact. |
| Respiratory Protection | Generally not required when handling small quantities within a certified chemical fume hood. If dust or aerosols are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 for dusts) is necessary. | Inhalation of dust can cause respiratory tract irritation.[1] Engineering controls are the primary method to mitigate this risk. |
Operational Plans: A Step-by-Step Protocol for PPE Usage
Proper technique in donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.
Donning PPE: The Sequence of Safety
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If your risk assessment indicates a need for respiratory protection, perform a fit check and don the respirator.
-
Eye and Face Protection: Put on your safety goggles or glasses. If a face shield is needed, place it over your primary eye protection.
-
Gloves: Don your chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing PPE: The Decontamination Sequence
The goal is to touch contaminated surfaces as little as possible.
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outer, contaminated surface with your bare hands.
-
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface folded inward.
-
Eye and Face Protection: Remove eye and face protection by handling the earpieces or strap from behind.
-
Respiratory Protection (if required): Remove your respirator without touching the front.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Below is a visual representation of the PPE workflow, from hazard assessment to disposal.
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan for Contaminated PPE
Proper disposal is the final, crucial step in the safety lifecycle of handling hazardous chemicals.
-
Gloves and other disposable PPE: All disposable items, such as gloves, that have come into contact with this compound must be considered contaminated.
-
Place them in a designated, sealed, and clearly labeled hazardous waste container immediately after doffing.
-
-
Reusable PPE:
-
Lab Coats: Contaminated lab coats should not be taken out of the laboratory.[4] They must be laundered by a professional service equipped to handle chemically contaminated clothing.
-
Safety Goggles/Face Shields: Clean and decontaminate reusable eye and face protection according to your institution's established procedures before reuse.
-
Always adhere to your local, regional, and national regulations for hazardous waste disposal.[3] Never discard contaminated items in regular trash receptacles.
Engineering Controls: Your Primary Defense
While this guide focuses on PPE, it is critical to remember that engineering controls are the most effective way to minimize exposure.
-
Chemical Fume Hood: Always handle this compound inside a properly functioning chemical fume hood.[2] This is essential to control the inhalation of any dust or aerosols.
-
Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and unobstructed near your workstation.[2]
By integrating these expert-level practices and understanding the rationale behind them, you contribute to a culture of safety and scientific excellence. Your diligence not only protects you and your colleagues but also upholds the integrity of your research.
References
- SAFETY DATA SHEET - Fisher Scientific. (2023, August 25). tert-Butyl N-[1-(4-cyanophenyl)
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- SAFETY DATA SHEET - TCI Chemicals. (2025, July 23). tert-Butyl (6-Methylpiperidin-3-yl)
- Safety Data Sheet - Angene Chemical. (2025, September 7). (S)-TERT-BUTYL (1-(3-AMINOPYRIDIN-4-YL)PIPERIDIN-3-YL)
- Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
- Personal Protective Equipment | US EPA. (2025, September 12).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
